AC-P-Bromo-DL-phe-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCUXIARELPUCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409140 | |
| Record name | AC-P-BROMO-DL-PHE-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273730-59-9 | |
| Record name | AC-P-BROMO-DL-PHE-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Acetyl-4-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-4-bromo-DL-phenylalanine (also known as AC-P-Bromo-DL-phe-OH) is a synthetic derivative of the essential amino acid DL-phenylalanine. The introduction of a bromine atom to the para position of the phenyl ring and an acetyl group to the alpha-amino group confers unique physicochemical properties, making it a valuable tool in various scientific disciplines, particularly in medicinal chemistry and biochemical research.[1] Its enhanced reactivity and structural modifications provide a scaffold for the synthesis of novel therapeutic agents and probes for studying biological processes.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-acetamido-3-(4-bromophenyl)propanoic acid | PubChem[2] |
| Synonyms | This compound, Ac-DL-Phe(4-Br)-OH, Acetyl-4-bromo-DL-phenylalanine | PubChem[2] |
| CAS Number | 273730-59-9 | PubChem[2] |
| Molecular Formula | C₁₁H₁₂BrNO₃ | PubChem[2] |
| Molecular Weight | 286.12 g/mol | PubChem[2] |
| Melting Point | 183-189 °C | Chem-Impex[1] |
| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |
| XLogP3 | 0.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Exact Mass | 285.00006 Da | PubChem[2] |
| Topological Polar Surface Area | 66.4 Ų | PubChem[2] |
Synthesis
While a specific, detailed protocol for the synthesis of N-Acetyl-4-bromo-DL-phenylalanine is not extensively documented in publicly available literature, a standard and reliable method involves the N-acetylation of 4-bromo-DL-phenylalanine using acetic anhydride. The general mechanism involves the nucleophilic attack of the amino group of 4-bromo-DL-phenylalanine on one of the carbonyl carbons of acetic anhydride.
General Reaction Scheme
Caption: General reaction for the N-acetylation of 4-bromo-DL-phenylalanine.
Detailed Experimental Protocol: N-Acetylation of 4-bromo-DL-phenylalanine
This protocol is adapted from general procedures for the N-acetylation of amino acids.[3][4]
Materials:
-
4-bromo-DL-phenylalanine
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Crystallizing dish
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-DL-phenylalanine (1 equivalent) in glacial acetic acid. The concentration should be approximately 0.5 to 1 M.
-
Addition of Acetylating Agent: While stirring the solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the flask.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80-100°C with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Crystallization: To the resulting oil or solid, add a small amount of cold deionized water and triturate to induce crystallization. An ice bath can be used to facilitate this process.
-
Isolation and Washing: Collect the white crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with small portions of cold deionized water to remove any remaining impurities.
-
Drying: Dry the purified N-Acetyl-4-bromo-DL-phenylalanine in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.
Workflow Diagram for Synthesis and Purification:
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
This compound serves as a versatile building block and research tool in several areas:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of novel pharmaceutical compounds, particularly those targeting neurological disorders. The bromo- and acetyl- functionalities provide handles for further chemical modifications to create more potent and selective drugs.[1]
-
Peptide Synthesis: This modified amino acid can be incorporated into peptide chains to enhance their biological activity, stability against enzymatic degradation, and pharmacokinetic properties.[1]
-
Biochemical Research: It is utilized in the study of protein-protein interactions and enzyme activity. The bromo-phenylalanine moiety can serve as a probe to investigate the binding pockets of enzymes and receptors.[1]
-
Enzyme Inhibition: Due to its structural similarity to phenylalanine, it is a potential inhibitor of enzymes that utilize phenylalanine as a substrate, such as phenylalanine hydroxylase.
Potential Mechanism of Action: Enzyme Inhibition
While specific signaling pathways directly modulated by this compound have not been extensively characterized in the literature, a plausible mechanism of action is the competitive inhibition of enzymes involved in phenylalanine metabolism.
Hypothetical Inhibition of Phenylalanine Hydroxylase (PAH)
Phenylalanine hydroxylase (PAH) is a critical enzyme that catalyzes the conversion of phenylalanine to tyrosine. Due to its structural analogy to the natural substrate, this compound could potentially act as a competitive inhibitor of PAH. It may bind to the active site of the enzyme, thereby preventing the binding of phenylalanine and inhibiting the production of tyrosine. This inhibitory action could have implications for conditions characterized by dysregulated phenylalanine metabolism.
References
An In-depth Technical Guide to N-Acetyl-4-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological relevance of N-Acetyl-4-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH). The information is curated for professionals in the fields of chemical synthesis, drug discovery, and biomedical research.
Chemical Structure and Properties
N-Acetyl-4-bromo-DL-phenylalanine is a derivative of the amino acid phenylalanine, characterized by an acetyl group attached to the alpha-amino group and a bromine atom substituted at the para-position of the phenyl ring.
IUPAC Name: 2-acetamido-3-(4-bromophenyl)propanoic acid Synonyms: this compound, Ac-DL-Phe(4-Br)-OH, Acetyl-4-bromo-DL-phenylalanine CAS Number: 273730-59-9[1] Molecular Formula: C₁₁H₁₂BrNO₃[1] Molecular Weight: 286.12 g/mol [2]
Chemical Structure:
References
An In-depth Technical Guide on the Core Mechanism of Action of AC-P-Bromo-DL-phe-OH
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide synthesizes the available scientific information on AC-P-Bromo-DL-phe-OH and related compounds. Direct mechanistic studies, including quantitative data on the specific biological activity of this compound, are limited in publicly available literature. The proposed mechanisms of action are therefore based on the established roles of its structural analogs.
Introduction to this compound
N-Acetyl-4-bromo-DL-phenylalanine (this compound) is a synthetic derivative of the essential amino acid phenylalanine. Its structure is characterized by three key modifications to the parent amino acid: an acetyl group on the alpha-amino group, a bromine atom at the para position of the phenyl ring, and a racemic mixture of D and L enantiomers. These features make it a compound of interest in biochemical research and a versatile building block in the design and synthesis of novel therapeutic agents, particularly for neurological disorders.[1] While its primary utility has been in synthetic chemistry, its structural similarity to endogenous molecules suggests potential biological activities.
Role as a Versatile Building Block in Drug Discovery
This compound is primarily recognized as a valuable precursor in medicinal chemistry.[2] The individual components of the molecule each confer specific advantages for the synthesis of more complex drugs.
-
Phenylalanine Backbone: Provides a core structure that can mimic the natural amino acid, allowing it to interact with biological systems that recognize phenylalanine.
-
Para-Bromo Substitution: The bromine atom is a key functional group. It serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the creation of diverse compound libraries.[3] Furthermore, the bromine atom can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cellular membranes, and can form halogen bonds, which may increase binding affinity to target proteins.[4][5]
-
N-Acetylation: The acetyl group protects the amino group during synthesis. In a pharmacological context, N-acetylation can alter a compound's properties, for example by making it a substrate for different cellular transporters, which can be part of a prodrug strategy.[6]
References
An In-depth Technical Guide to AC-P-Bromo-DL-phe-OH (CAS 273730-59-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-P-Bromo-DL-phe-OH, chemically known as 2-(acetylamino)-3-(4-bromophenyl)propanoic acid, is a synthetic amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structure, featuring an N-acetylated amine and a bromine atom at the para position of the phenyl ring, provides unique physicochemical properties that are leveraged to modulate the biological activity and pharmacokinetic profiles of peptides and other therapeutic agents.[1][2] This technical guide provides a comprehensive overview of its properties, potential applications, and generalized experimental protocols for its use.
The incorporation of unnatural amino acids like this compound into peptide sequences is a strategic approach to enhance biological efficacy. The presence of the bromine atom can increase lipophilicity and introduce favorable steric and electronic interactions, potentially leading to improved binding affinity with biological targets.[2] Furthermore, the D,L-racemic nature of this compound allows for its use in screening applications where stereochemistry may influence activity, while the N-acetyl group can enhance stability against enzymatic degradation. This compound is particularly noted for its application in the development of novel therapeutics for neurological disorders.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its application in chemical synthesis and biological assays.
| Property | Value | Reference(s) |
| CAS Number | 273730-59-9 | [1][3] |
| Molecular Formula | C₁₁H₁₂BrNO₃ | [3] |
| Molecular Weight | 286.12 g/mol | [3] |
| Synonyms | Ac-DL-Phe(4-Br)-OH, N-acetyl-4-bromo-DL-phenylalanine, 2-(acetylamino)-3-(4-bromophenyl)propanoic acid | [1][3] |
| Appearance | White to off-white solid | |
| Melting Point | 183-189 °C | [1] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Applications in Research and Drug Development
This compound is a versatile tool in several areas of biochemical and pharmaceutical research:
-
Peptide Synthesis: It is primarily used as a building block in solid-phase peptide synthesis (SPPS) to create novel peptides with modified properties. The N-acetyl group protects the amine during synthesis, and the bromophenyl side chain introduces a site for modulating biological activity.[1]
-
Drug Discovery: This compound is a precursor in the synthesis of small molecule drugs and peptidomimetics. Its use is particularly explored in the development of agents targeting neurological disorders.[1]
-
Enzyme Inhibition Studies: As an analog of phenylalanine, it and peptides containing it can be used to probe the active sites of enzymes, potentially acting as inhibitors. The bromo-substituent can influence binding to hydrophobic pockets within enzyme active sites.[4]
-
Biophysical Probes: The bromine atom can serve as a heavy atom for X-ray crystallography studies of peptide-protein complexes, aiding in structure determination.
Experimental Protocols
Hypothetical Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of related amino acids. A common method for producing unnatural phenylalanine derivatives is the Erlenmeyer-Plöchl reaction, followed by reduction and N-acetylation.
Step 1: Synthesis of 2-phenyl-4-(4-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)
-
In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring in a water bath at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add ethanol to the cooled mixture to precipitate the azlactone product.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with hot water.
-
Dry the product under vacuum.
Step 2: Hydrolysis to α-benzamido-4-bromocinnamic acid
-
Suspend the dried azlactone intermediate in a 1% aqueous solution of sodium hydroxide.
-
Heat the suspension until the solid dissolves.
-
Cool the solution in an ice bath.
-
Acidify the cooled solution with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product.
Step 3: Reduction to N-benzoyl-4-bromo-DL-phenylalanine
-
Dissolve the α-benzamido-4-bromocinnamic acid in a suitable solvent such as ethanol.
-
Gradually add a reducing agent, such as sodium amalgam, to the solution with vigorous stirring. Maintain a moderate temperature.
-
After the reaction is complete, filter the solution to remove any solids.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Collect the product by filtration and dry.
Step 4: Hydrolysis to 4-Bromo-DL-phenylalanine
-
Reflux the N-benzoyl-4-bromo-DL-phenylalanine in 10% hydrochloric acid for 6 hours.[5]
-
Cool the reaction mixture and neutralize with a base (e.g., triethylamine) to precipitate the amino acid.[5]
-
Collect the solid by filtration and wash with water.[5]
Step 5: N-acetylation to this compound
-
Dissolve 4-Bromo-DL-phenylalanine (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise while stirring.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The product can be isolated by precipitation with water or by removal of the solvent under reduced pressure, followed by recrystallization.
Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide chain using Fmoc-based chemistry. The N-acetyl group of the target compound means it would typically be incorporated at the N-terminus of a peptide.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) and allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Coupling of this compound: For the final coupling at the N-terminus, follow the procedure in step 3 using this compound instead of an Fmoc-protected amino acid.
-
Final Wash: After the final coupling, wash the resin extensively with DMF and DCM, and dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Enzyme Inhibition Assay (Hypothetical)
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a peptide containing this compound against a target enzyme.[4]
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Peptide inhibitor (containing this compound)
-
Assay buffer
-
96-well microplate
-
Plate reader (for absorbance or fluorescence detection)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and peptide inhibitor in the assay buffer.
-
Serial Dilution: Create a series of dilutions of the peptide inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution to each well. Add the different concentrations of the peptide inhibitor. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[4]
-
Visualizations
Synthesis and Peptide Incorporation Workflow
Caption: Generalized workflow for the synthesis of this compound and its subsequent incorporation into a peptide via Solid-Phase Peptide Synthesis (SPPS).
Hypothetical Mechanism of Enhanced Peptide-Receptor Binding
Caption: A diagram illustrating the potential mechanisms by which the 4-bromophenyl side chain can enhance the binding affinity of a peptide to its target receptor.
References
N-α-Acetyl-p-bromo-DL-phenylalanine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Acetyl-p-bromo-DL-phenylalanine is a synthetic derivative of the amino acid phenylalanine. The introduction of a bromine atom at the para position of the phenyl ring and an acetyl group at the alpha-amino group confers unique chemical properties, making it a valuable building block in medicinal chemistry and biochemical research. This technical guide provides a summary of the available information on this compound, including its synonyms, physicochemical properties, and general applications.
Chemical Identity and Synonyms
The compound is known by several names in chemical literature and supplier catalogs. Establishing a clear understanding of these synonyms is crucial for comprehensive literature searches and procurement.
Synonyms:
-
Acetyl-4-bromo-DL-phenylalanine[1]
-
Ac-DL-Phe(4-Br)-OH
-
Ac-p-bromo-DL-Phe-OH
-
(RS)-Ac-2-amino-3-(4-bromophenyl)propionic acid
Physicochemical Properties
The fundamental physicochemical properties of N-α-Acetyl-p-bromo-DL-phenylalanine are summarized in the table below. This information is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 273730-59-9 | |
| Molecular Formula | C₁₁H₁₂BrNO₃ | |
| Molecular Weight | 286.12 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Storage | 2-8°C |
Applications in Research and Development
While specific, in-depth experimental data and biological activity profiles for N-α-Acetyl-p-bromo-DL-phenylalanine are not extensively reported in publicly accessible literature, its primary applications are described by chemical suppliers and in related medicinal chemistry research. The compound is principally utilized as a versatile intermediate and building block.
Pharmaceutical and Medicinal Chemistry
The primary application of N-α-Acetyl-p-bromo-DL-phenylalanine is in the synthesis of more complex molecules with potential therapeutic value.[1] The presence of the bromo-phenyl moiety offers a site for further chemical modification through cross-coupling reactions, while the acetylated amino acid structure makes it a suitable component for incorporation into peptidomimetics and other small molecule drug candidates.[1] It is particularly noted for its use in the development of novel agents targeting neurological disorders.[1]
Biochemical Research and Peptide Synthesis
In the field of biochemical research, this compound serves as a tool for studying protein-protein interactions and enzyme activities.[1] The brominated phenyl ring can act as a heavy atom for X-ray crystallography or as a probe to investigate binding pockets of enzymes and receptors. Its structure is also amenable for use in peptide synthesis, allowing for the creation of modified peptides with potentially enhanced stability or altered biological activity.[1][2][3]
Logical Workflow in Research
The general workflow for the utilization of N-α-Acetyl-p-bromo-DL-phenylalanine in a research and development context is depicted below. This diagram illustrates the logical progression from the compound as a starting material to its potential application in biological systems.
Experimental Protocols and Quantitative Data
A comprehensive search of scientific databases and literature did not yield specific, detailed experimental protocols or quantitative biological data (e.g., IC₅₀, Kᵢ values) for N-α-Acetyl-p-bromo-DL-phenylalanine itself. The available information points to its role as a precursor or intermediate. Researchers utilizing this compound would typically develop their own specific protocols based on the downstream application, such as standard solid-phase peptide synthesis methodologies or Suzuki/Heck cross-coupling conditions for further modification of the phenyl ring.
Signaling Pathways
Due to the lack of published research on the specific biological targets and mechanism of action of N-α-Acetyl-p-bromo-DL-phenylalanine, there are no established signaling pathways associated with this compound to visualize. Its biological effects would be contingent on the structure of the final molecule into which it is incorporated.
Conclusion
N-α-Acetyl-p-bromo-DL-phenylalanine is a valuable chemical entity for researchers in drug discovery and chemical biology. Its utility lies in its capacity as a versatile building block for the synthesis of novel compounds and modified peptides. While detailed public data on its intrinsic biological activity is scarce, its chemical properties make it a compound of interest for the development of new therapeutic agents and research tools. Further investigation into the biological effects of molecules derived from this scaffold may reveal specific pathways and activities.
References
Technical Data Summary for N-Acetyl-DL-4-bromophenylalanine
Synonyms: AC-DL-Phe(4-Br)-OH, Ac-p-bromo-DL-Phe-OH, (RS)-2-acetamido-3-(4-bromophenyl)propanoic acid
This document provides the core physicochemical properties of N-Acetyl-DL-4-bromophenylalanine, a derivative of the amino acid phenylalanine. It is a compound of interest in biochemical research and drug development due to its unique structure, which includes a bromine atom on the phenyl ring and an acetyl group on the amine.[1] These features enhance its utility in the synthesis of novel therapeutic agents and for studying protein interactions.[1]
Physicochemical Properties
The fundamental molecular characteristics of N-Acetyl-DL-4-bromophenylalanine are summarized in the table below. This data is essential for experimental design, analytical method development, and chemical synthesis involving this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrNO₃[1][][3][4] |
| Molecular Weight | 286.12 g/mol [3][4] |
| CAS Number | 273730-59-9[1] |
| Melting Point | 183-189 °C[1] |
Logical Relationship of Components
The chemical structure of AC-DL-Phe(4-Br)-OH is derived from the basic structure of phenylalanine through specific modifications. The following diagram illustrates the relationship between the parent molecule and its functionalized derivative.
References
Determining the Solubility of AC-P-Bromo-DL-phe-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compound Profile: AC-P-Bromo-DL-phe-OH
-
Synonyms: N-ALPHA-ACETYL-P-BROMO-DL-PHENYLALANINE, AC-P-BROMO-DL-PHENYLALANINE, ACETYL-4-BROMO-DL-PHENYLALANINE, AC-DL-PHE(4-BR)-OH[3]
-
Melting Point: 183-189 °C[1]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents has not been published. Researchers are encouraged to determine this experimentally. The following table provides a template for recording solubility data in a structured and comparable manner.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Water | ||||
| e.g., Phosphate-Buffered Saline (pH 7.4) | ||||
| e.g., Ethanol | ||||
| e.g., Methanol | ||||
| e.g., Dimethyl Sulfoxide (DMSO) | ||||
| e.g., Dichloromethane | ||||
| e.g., Acetone |
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7] This method involves achieving a state of equilibrium between the undissolved solid and a saturated solution of the compound in a specific solvent.
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached. After equilibration, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method.
Materials and Equipment
-
This compound (solid)
-
Selected solvents of high purity
-
Vials with screw caps or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)
Detailed Experimental Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[7] The time required may need to be determined empirically.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, either:
-
Centrifuge the vials at a high speed.
-
Filter the supernatant using a syringe filter compatible with the solvent. It is crucial to discard the initial portion of the filtrate to prevent any adsorption effects from the filter membrane.
-
-
-
Sample Analysis:
-
Carefully collect a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method.
-
Analytical Methods for Concentration Determination
The choice of analytical method depends on the properties of the compound and the desired sensitivity and selectivity.[8][9]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a highly specific and sensitive method. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The presence of a chromophore in the molecule makes it suitable for UV detection.[8][9]
-
UV-Vis Spectrophotometry: This is a simpler and faster method if the compound has a unique absorbance maximum and there are no interfering substances in the solvent. A calibration curve is also required.[8]
-
Mass Spectrometry (MS): For very low solubility or complex matrices, LC-MS can provide high sensitivity and specificity.[10]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.
Caption: A flowchart of the shake-flask method for determining compound solubility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Acetyl-4-bromo-DL-phenylalanine , ≥98% , 273730-59-9 - CookeChem [cookechem.com]
- 5. echemi.com [echemi.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Spectroscopic Profile of N-Acetyl-p-bromo-DL-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-acetyl-p-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH). Due to the limited availability of specific experimental spectra in public databases, this document outlines the predicted spectroscopic characteristics based on the analysis of its structural analogues. Furthermore, it furnishes detailed, generalized experimental protocols for acquiring and interpreting the necessary data for the characterization of this compound.
Introduction
N-acetyl-p-bromo-DL-phenylalanine is a derivative of the amino acid phenylalanine, featuring an acetyl group attached to the amine and a bromine atom at the para-position of the phenyl ring. This modification of the parent amino acid makes it a valuable building block in peptide synthesis and drug discovery, potentially influencing the compound's biological activity and pharmacokinetic properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule in any research and development setting. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the predicted quantitative data for N-acetyl-p-bromo-DL-phenylalanine. These predictions are derived from the known spectral data of structurally related compounds, including N-acetyl-DL-phenylalanine and p-bromo-DL-phenylalanine.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] | Notes |
| Acetyl CH₃ | 1.9 - 2.1 | Singlet | - | The chemical shift is characteristic of an N-acetyl group. |
| β-CH₂ | 2.9 - 3.2 | Doublet of Doublets (dd) | ~14, ~6-8 | Diastereotopic protons due to the adjacent chiral center, appearing as two signals. |
| α-CH | 4.5 - 4.7 | Multiplet | ~6-8 | Coupled to the β-protons and the amide proton. |
| Aromatic CH (ortho to CH₂) | 7.0 - 7.2 | Doublet | ~8-9 | Two protons adjacent to the methylene-bearing carbon. |
| Aromatic CH (ortho to Br) | 7.4 - 7.6 | Doublet | ~8-9 | Two protons adjacent to the bromine atom. |
| Amide NH | 7.5 - 8.5 | Doublet | ~7-9 | Chemical shift can be broad and is solvent-dependent. |
| Carboxylic Acid OH | 10 - 13 | Broad Singlet | - | Chemical shift is highly solvent-dependent and the proton may exchange with D₂O. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ) [ppm] | Notes |
| Acetyl CH₃ | 22 - 24 | Characteristic for an N-acetyl methyl group. |
| β-CH₂ | 37 - 39 | Aliphatic methylene carbon. |
| α-CH | 53 - 56 | Alpha-carbon of the amino acid backbone. |
| Aromatic C-Br | 120 - 122 | Carbon atom directly bonded to the bromine. |
| Aromatic CH (ortho to CH₂) | ~131 | Aromatic methine carbons. |
| Aromatic CH (ortho to Br) | ~132 | Aromatic methine carbons. |
| Aromatic C (ipso to CH₂) | 136 - 138 | Quaternary aromatic carbon attached to the side chain. |
| Acetyl C=O | 170 - 172 | Carbonyl carbon of the amide. |
| Carboxylic Acid C=O | 173 - 176 | Carbonyl carbon of the carboxylic acid. |
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H Stretch (Amide) | 3250 - 3350 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O Stretch (Amide I) | 1630 - 1660 | Strong |
| N-H Bend (Amide II) | 1510 - 1550 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 286.0/288.0 | Molecular ion peak in positive ion mode, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). |
| [M-H]⁻ | 284.0/286.0 | Molecular ion peak in negative ion mode, with the bromine isotopic pattern. |
| [M+Na]⁺ | 308.0/310.0 | Sodium adduct, also showing the bromine isotopic pattern. |
| [M-COOH]⁺ | 241.0/243.0 | Fragment resulting from the loss of the carboxylic acid group. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments for the characterization of N-acetyl-p-bromo-DL-phenylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of N-acetyl-p-bromo-DL-phenylalanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. For observing exchangeable protons (NH and OH), DMSO-d₆ is often preferred.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. This will aid in the definitive assignment of all signals.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For ESI, both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion.
-
The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound such as N-acetyl-p-bromo-DL-phenylalanine.
The Versatility of Halogenation: A Technical Guide to the Applications of Halogenated Phenylalanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms onto the phenylalanine scaffold has unlocked a wealth of possibilities in chemical biology, drug discovery, and materials science. By modulating the physicochemical and biological properties of this essential amino acid, halogenation offers a powerful tool to enhance metabolic stability, fine-tune receptor binding affinity, and introduce novel functionalities for imaging and therapeutic intervention. This in-depth technical guide explores the core applications of halogenated phenylalanine derivatives, providing detailed experimental insights and a survey of their impact across various scientific disciplines.
Physicochemical Properties and Their Biological Implications
The introduction of fluorine, chlorine, bromine, or iodine to the phenyl ring of phenylalanine profoundly alters its molecular characteristics. These changes, including size, hydrophobicity, and electronic distribution, are fundamental to the diverse applications of these derivatives.[1] The high electronegativity of fluorine, for instance, can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions critical for receptor binding.[2] Furthermore, the exceptional stability of the carbon-fluorine bond can render peptides less susceptible to enzymatic degradation, thereby enhancing their metabolic stability.[2][3]
Table 1: Physicochemical Properties of Selected Halogenated Phenylalanine Derivatives [1]
| Derivative | Molecular Weight ( g/mol ) | Calculated LogP | Key Notes |
| L-Phenylalanine | 165.19 | -1.4 | Parent amino acid |
| 4-Fluoro-L-phenylalanine | 183.18 | -1.9 | Minimal steric perturbation, alters electronic properties.[1] |
| 3-Fluoro-L-phenylalanine | 183.18 | -1.9 | Isomer with a different electronic distribution.[1] |
| 4-Chloro-L-phenylalanine | 199.63 | - | Used as an inhibitor of tryptophan hydroxylase.[1] |
| 4-Bromo-L-phenylalanine | 244.09 | - | Intermediate in organic synthesis.[1] |
| 4-Iodo-L-phenylalanine | 291.09 | -0.9 | Used in peptide synthesis and for radiolabeling.[1] |
Applications in Drug Discovery and Development
Halogenated phenylalanine derivatives are invaluable tools in medicinal chemistry for modulating biological activity and serving as probes to study biological systems.[1]
Enzyme Inhibition
One of the most well-established applications is in the design of enzyme inhibitors. The halogen substituent can act as a key interacting moiety within an enzyme's active site or can irreversibly modify the enzyme.
-
p-Chlorophenylalanine (PCPA) as a Tryptophan Hydroxylase Inhibitor: PCPA, also known as Fenclonine, serves as a selective and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[4] This property has made it a valuable research tool for studying the roles of serotonin in various physiological and behavioral processes.[4][5][6][7] PCPA administration leads to a significant depletion of brain serotonin levels.[6][7][8]
Table 2: Effect of p-Chlorophenylalanine (PCPA) on Serotonin Levels
| Dosage | Effect on Brain Serotonin Levels | Reference |
| 1000 mg/kg | Reduced to 9.4% of control levels | [7] |
| 100-300 mg/kg (intraperitoneal) | 3-fold decrease in cortical 5-HT at 24h; 6-9-fold decrease at 2-4 days | [6] |
| 2 x 400 mg/kg | Decrease in serotonin levels by 98.7% in rat cortex | [6] |
The mechanism involves PCPA acting as a competitive inhibitor of tryptophan hydroxylase in vitro, but it causes irreversible inactivation of the enzyme in vivo.[5]
Mechanism of Tryptophan Hydroxylase Inhibition by p-Chlorophenylalanine (PCPA).
Modulation of Peptide and Protein Function
Incorporating halogenated phenylalanine derivatives into peptides can significantly enhance their biological activity, stability, and pharmacokinetic profiles.[2]
-
Antimicrobial Peptides: The introduction of 4-fluoro-phenylalanine into cationic antimicrobial peptides (AMPs) can bolster their potency and stability.[2] The antibacterial activity of these modified peptides is often assessed by determining their minimum inhibitory concentration (MIC).[2]
-
Anticancer Peptides: Peptides containing 4-fluoro-phenylalanine have shown promise in oncology.[2] The altered electronic properties of the fluorinated ring can lead to more favorable interactions with cancer cell targets.[2]
-
Amyloid Formation: Halogenation of phenylalanine residues within amyloidogenic peptide fragments, such as those from human islet amyloid polypeptide (hIAPP), can modulate the kinetics of amyloid fibril formation.[9] Increased hydrophobicity due to halogenation can accelerate aggregation.[9]
Neuroprotection
Certain halogenated derivatives have demonstrated neuroprotective effects. For example, 3,5-dibromo-L-tyrosine, a halogenated derivative of the related aromatic amino acid tyrosine, has shown promise in protecting the brain during ischemic conditions by attenuating excitatory glutamatergic synaptic transmission.[10][11]
Table 3: Neuroprotective Effects of Halogenated Phenylalanine/Tyrosine Derivatives [10]
| Compound | IC50 for depressing mEPSC frequency | In vivo effect in transient MCAO model |
| 3,5-diiodo-L-tyrosine (DIT) | 104.6 ± 14.1 µmol/L | - |
| 3,5-dibromo-L-tyrosine (DBrT) | 127.5 ± 13.3 µmol/L | Decreased brain infarct volume to 52.7 ± 14.1% of control |
Applications in Biomedical Imaging
Radioiodinated phenylalanine derivatives are valuable tracers for medical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[12][13] These tracers are often designed to target amino acid transporters that are overexpressed in tumor cells.[12][14]
-
Tumor Imaging: Radioiodinated 4-iodo-L-phenylalanine has been evaluated for imaging brain tumors and breast cancer.[12] The uptake of these tracers in cancer cells is mediated by transporters like the L-type amino acid transporter 1 (LAT1).[12][15] The position and size of the halogen atom can influence the affinity for these transporters.[15]
Workflow for Tumor Imaging using Radioiodinated Phenylalanine Derivatives.
Protein Engineering and Structural Biology
The incorporation of halogenated phenylalanine derivatives into proteins serves as a powerful tool for studying protein structure, function, and dynamics.[16][17]
-
Probing Protein Structure with 19F NMR: Fluorine is a highly sensitive NMR probe.[18] Incorporating 4-19F-phenylalanine into proteins allows for the study of conformational changes and dynamics in the native state.[18]
-
Enhancing Protein Stability: The introduction of fluorinated aromatic amino acids can increase the catabolic stability of proteins and peptides, which is particularly beneficial for therapeutic proteins and peptide-based vaccines.[13][16]
-
Photocrosslinking: Halogenated derivatives of p-benzoyl-l-phenylalanine (pBpa) have been shown to increase the efficiency of photocrosslinking for capturing protein-protein interactions.[19][20]
Experimental Protocols
Synthesis of Halogenated Phenylalanine Derivatives
A variety of synthetic methods are available, ranging from classical organic chemistry to enzymatic approaches.[1]
A. General Acid Hydrolysis for Deprotection (Example: 4-Bromophenylalanine) [1]
-
Dissolve (S)-acetyl-protected 4-bromophenylalanine (10 g, 0.048 mol) in a 10% hydrochloric acid solution (100 mL).
-
Heat the mixture to 95-100°C for 6 hours with stirring.
-
Neutralize the pH with triethylamine.
-
Collect the resulting solid by filtration.
-
Wash the solid with water (40 mL) to obtain the final product.
B. Enzymatic Synthesis [1][21]
-
Prepare a reaction mixture containing the halogenated derivative of (E)-cinnamic acid in an isotopically enriched buffer solution.
-
Add phenylalanine ammonia lyase to the mixture to catalyze the addition of ammonia.
-
Monitor the reaction for the formation of the desired halogenated L-phenylalanine isotopomer.
A simplified workflow for the enzymatic synthesis of halogenated L-phenylalanine.
Analysis of Halogenated Phenylalanine Derivatives
Standard chromatographic and spectroscopic methods are employed for analysis.[1]
A. HPLC Analysis of Protein Incorporation [1][22]
-
Sample Preparation: Homogenize tissue samples in ice-cold PBS. Centrifuge the homogenate and mix the supernatant with acetonitrile to precipitate proteins. After further centrifugation, dry the resulting supernatant.
-
Reconstitution: Reconstitute the residue in a sodium borate buffer.
-
Derivatization (Optional but recommended for amino acid analysis): Precolumn derivatization with a reagent such as phenylisothiocyanate.[22]
-
HPLC Analysis: Inject the reconstituted (and derivatized) sample into an HPLC system for separation and quantification.
The Special Case of Iodinated Tyrosine Derivatives: Thyroid Hormones
While not phenylalanine derivatives, the naturally occurring iodinated tyrosine derivatives, triiodothyronine (T3) and thyroxine (T4), are quintessential examples of the biological significance of halogenation.[23][24] These thyroid hormones are crucial regulators of metabolism.[23][25][26] Their synthesis involves the iodination of tyrosine residues within the thyroglobulin protein.[23][24] T4 is the major form in the blood and is converted to the more potent T3 in target tissues.[23][25]
The hypothalamic-pituitary-thyroid axis regulating thyroid hormone production.
Future Outlook
The field of halogenated phenylalanine derivatives continues to evolve, with ongoing research into novel synthetic methodologies, particularly those leveraging enzymatic and biocatalytic approaches.[1] The unique properties conferred by halogenation will undoubtedly fuel the development of new therapeutic agents, advanced biomaterials, and more sensitive diagnostic tools.[1] Continued exploration of the structure-activity relationships of these versatile compounds is crucial for unlocking their full potential in a wide array of scientific and medical applications.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Fenclonine - Wikipedia [en.wikipedia.org]
- 5. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 14. 4-(131I)Iodo-L-phenylalanine | 76641-05-9 | Benchchem [benchchem.com]
- 15. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of low levels of 4-fluorophenylalanine incorporation into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 24. cusabio.com [cusabio.com]
- 25. youtube.com [youtube.com]
- 26. my.clevelandclinic.org [my.clevelandclinic.org]
AC-P-Bromo-DL-phe-OH in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-p-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH) is a synthetically derived amino acid that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a bromine atom at the para position of the phenyl ring and an acetylated amine, provides unique physicochemical properties that are leveraged in the design of novel therapeutic agents. The introduction of the bromine atom enhances the compound's reactivity and allows for further chemical modifications, making it a versatile tool in drug discovery.[1] This technical guide provides an in-depth overview of the synthesis, potential applications, and experimental protocols relevant to the use of this compound in a research and development setting. The primary applications of this compound lie in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research for studying protein-protein interactions and enzyme activities.[1]
Chemical and Physical Properties
This compound is a white crystalline solid. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value |
| Synonyms | Acetyl-4-bromo-DL-phenylalanine, Ac-DL-Phe(4-Br)-OH, (RS)-N-Acetyl-2-amino-3-(4-bromophenyl)propanoic acid |
| CAS Number | 273730-59-9 |
| Molecular Formula | C₁₁H₁₂BrNO₃ |
| Molecular Weight | 286.12 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (HPLC) |
| Melting Point | 183-189 °C |
| Storage Conditions | 0-8°C |
Applications in Medicinal Chemistry
The unique structural features of this compound make it a versatile tool in several areas of medicinal chemistry:
-
Peptide and Peptidomimetic Design: As a derivative of phenylalanine, it can be incorporated into peptide chains to enhance their stability against enzymatic degradation and to probe structure-activity relationships. This is particularly relevant in the development of therapeutics targeting G protein-coupled receptors (GPCRs) and other pathways regulated by peptides.[2]
-
Enzyme Inhibition: The structural analogy to the natural amino acid phenylalanine allows this compound and its derivatives to act as potential competitive inhibitors of various enzymes. A key area of investigation is the inhibition of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH), which are critical enzymes in the biosynthesis of neurotransmitters like dopamine and serotonin.[3]
-
Building Block for Novel Therapeutics: The bromine atom serves as a handle for various chemical modifications, including cross-coupling reactions. This allows for the synthesis of a diverse range of small molecules and complex pharmaceutical agents, particularly those aimed at treating neurological disorders.[1]
Quantitative Data
Table 1: Hypothetical Inhibitory Activity of p-Bromophenylalanine Derivatives
| Target Enzyme | Inhibitor | Assay Type | IC₅₀ (µM) | Significance |
| Phenylalanine Hydroxylase (PAH) | p-Bromo-DL-phenylalanine | Enzyme Activity Assay | Data not available | Potential to modulate dopamine and norepinephrine biosynthesis |
| Tryptophan Hydroxylase (TPH) | p-Bromo-DL-phenylalanine | Enzyme Activity Assay | Data not available | Potential to modulate serotonin biosynthesis |
| L-type Amino Acid Transporter 1 (LAT1) | 4-Bromo-2-chloro-D-phenylalanine | In Vitro Inhibition Assay | 10 - 100 (Hypothetical) | Indicates potency in blocking amino acid transport, relevant for oncology.[4] |
Table 2: Binding Affinity of a Peptide containing p-Bromophenylalanine
| Peptide | Target | Assay Type | Binding Affinity (ΔΔG, kcal/mol) | Significance |
| KEIQLVIKVFI₄₈₉A (Reference Peptide) | MDM2/MDMX Interface | Blind Docking Simulation | -1.02 | Preferential binding to the target interface, activating the p53 pathway.[5] |
| KEIQLVSKVFI₄₈₉M (Mutant Peptide) | MDM2/MDMX Interface | Blind Docking Simulation | -3.96 | Enhanced preferential binding, suggesting improved potency in p53 activation.[5] |
Experimental Protocols
Synthesis of N-acetyl-p-bromo-DL-phenylalanine
This protocol is adapted from the Erlenmeyer-Plöchl synthesis of related azlactone intermediates and subsequent hydrolysis.[6]
Step 1: Synthesis of 2-Methyl-4-(4-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)
-
Materials: 4-Bromobenzaldehyde, N-acetylglycine, Acetic anhydride, Anhydrous sodium acetate, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring in a water bath at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add ethanol to the cooled mixture to precipitate the azlactone product.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol, followed by hot water.
-
Dry the product under vacuum.
-
Step 2: Hydrolysis to α-Acetamido-4-bromocinnamic acid
-
Materials: Azlactone intermediate from Step 1, 1% (w/v) Sodium Hydroxide solution, Dilute Hydrochloric Acid.
-
Procedure:
-
Suspend the dried azlactone in a 1% aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Acidify the cooled solution with dilute hydrochloric acid to precipitate the α-acetamido-4-bromocinnamic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product.
-
Step 3: Reduction to N-acetyl-p-bromo-DL-phenylalanine
-
Materials: α-Acetamido-4-bromocinnamic acid from Step 2, Sodium amalgam, Ethanol.
-
Procedure:
-
Dissolve the α-acetamido-4-bromocinnamic acid in ethanol.
-
Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling.
-
After the reaction is complete, filter the solution to remove mercury.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the final product.
-
Collect the N-acetyl-p-bromo-DL-phenylalanine by vacuum filtration, wash with cold water, and dry.
-
Phenylalanine Hydroxylase (PAH) Inhibition Assay
This generalized protocol is for assessing the inhibitory activity of compounds on PAH.[3]
-
Materials: Purified Phenylalanine Hydroxylase (PAH) enzyme, L-Phenylalanine, Dithiothreitol (DTT), Catalase, Ferrous ammonium sulfate, 6-Methyltetrahydropterin (6-MPH₄) (cofactor), this compound (inhibitor), Trichloroacetic acid (TCA), Phosphate buffer (pH 6.8).
-
Procedure:
-
Prepare a reaction mixture in appropriate tubes containing phosphate buffer, catalase, ferrous ammonium sulfate, DTT, and 6-MPH₄.
-
Add varying concentrations of this compound to the respective tubes. A control tube with no inhibitor should be included.
-
Add the purified PAH enzyme to each tube and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding L-phenylalanine.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding TCA.
-
Quantify the product (tyrosine) using a suitable method, such as HPLC.
-
Determine the rate of reaction for each inhibitor concentration and calculate the IC₅₀ value.
-
Cell-Based Assay: In Vitro LAT1 Inhibition
This protocol is adapted for assessing the inhibition of the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[4]
-
Materials: LAT1-expressing cancer cell line (e.g., A549), Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Phosphate-Buffered Saline (PBS), [³H]-L-Leucine (radiolabeled substrate), this compound (inhibitor), Scintillation fluid and counter.
-
Procedure:
-
Culture LAT1-expressing cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Prepare a series of dilutions of this compound in a suitable transport buffer.
-
Pre-incubate the cells with the different concentrations of the test compound for 15 minutes.
-
Add [³H]-L-Leucine to each well and incubate for a defined period (e.g., 5 minutes).
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Potential competitive inhibition of aromatic amino acid hydroxylases by this compound, impacting neurotransmitter biosynthesis.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the synthesis and biological evaluation of this compound in a drug discovery context.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Activating the p53 anti-cancer pathway by targeting the MDM2/MDMX dimer interface with short peptide segments: a computational peptide design experiment - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of AC-P-Bromo-DL-phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide scaffolds is a powerful strategy in drug discovery and chemical biology, enabling the modulation of pharmacological properties such as binding affinity, metabolic stability, and bioavailability. AC-P-Bromo-DL-phe-OH, an N-terminally acetylated para-brominated derivative of phenylalanine, offers unique characteristics for peptide design. The bromine atom provides a versatile synthetic handle for post-synthesis modifications, such as cross-coupling reactions, and can also serve as a heavy atom for X-ray crystallography. The N-terminal acetylation neutralizes the charge of the N-terminus, which can be crucial for mimicking natural proteins or improving cell permeability. The use of a DL-racemic mixture can be a strategy to create peptide libraries for screening or to enhance resistance to enzymatic degradation.
These application notes provide a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry.
Data Presentation
Table 1: Reagents for Solid-Phase Peptide Synthesis
| Reagent/Material | Grade | Recommended Supplier | Purpose |
| Fmoc-p-bromo-DL-phenylalanine | ≥98% | Various | Unnatural amino acid building block |
| Rink Amide Resin (100-200 mesh) | Synthesis Grade | Various | Solid support for C-terminal amide peptides |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various | Primary solvent for washing and reactions |
| Dichloromethane (DCM) | ACS Grade or higher | Various | Solvent for washing and resin swelling |
| Piperidine | Reagent Grade | Various | Fmoc deprotection agent |
| Acetic Anhydride | Reagent Grade | Various | N-terminal acetylation reagent |
| N,N-Diisopropylethylamine (DIEA) | Reagent Grade | Various | Base for coupling and acetylation reactions |
| HBTU/HATU/HCTU | Peptide Synthesis Grade | Various | Coupling (activating) reagent |
| Trifluoroacetic acid (TFA) | Reagent Grade | Various | Cleavage of the peptide from the resin |
| Triisopropylsilane (TIPS) | Reagent Grade | Various | Scavenger during cleavage |
| Diethyl ether (anhydrous) | ACS Grade | Various | Peptide precipitation |
Table 2: Typical Quantitative Parameters in SPPS of a Short Peptide Containing p-Bromo-phenylalanine
| Parameter | Typical Value | Notes |
| Resin Loading Capacity | 0.4 - 0.8 mmol/g | Varies depending on the specific resin used. |
| Amino Acid Equivalents | 3.0 - 5.0 eq. | Relative to the resin loading. |
| Coupling Reagent Equivalents | 3.0 - 5.0 eq. | Relative to the resin loading. |
| Base (DIEA) Equivalents | 6.0 - 10.0 eq. | Relative to the resin loading. |
| Coupling Efficiency | >99% | Per step, can be monitored by a ninhydrin test. Steric hindrance from the bromine atom might slightly reduce coupling efficiency compared to non-halogenated Phe. |
| Overall Crude Peptide Yield | 50 - 70% | Highly dependent on the peptide sequence and length. |
| Final Purified Peptide Yield | 15 - 40% | Post-HPLC purification. Yields for peptides containing DL-amino acids may be lower due to the need to separate diastereomers. |
Experimental Protocols
This protocol outlines the manual synthesis of a peptide incorporating this compound on a 0.1 mmol scale.
Resin Swelling
Proper swelling of the resin is crucial for efficient synthesis.
-
Place the Rink Amide resin (0.1 mmol) in a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc Deprotection
This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling
This protocol describes the incorporation of Fmoc-p-bromo-DL-phenylalanine. The same procedure applies to other standard Fmoc-protected amino acids in the sequence.
-
In a separate vial, dissolve 3.0 equivalents of Fmoc-p-bromo-DL-phenylalanine and 3.0 equivalents of a coupling reagent (e.g., HBTU) in DMF.
-
Add 6.0 equivalents of N,N-Diisopropylethylamine (DIEA) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the reaction time can be extended.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Optional: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
Capping (Optional)
To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Prepare a capping solution of 5% acetic anhydride and 5% DIEA in DMF.
-
Add the capping solution to the resin and agitate for 15-30 minutes.
-
Drain the solution and wash the resin with DMF.
N-Terminal Acetylation
After the final Fmoc deprotection of the last amino acid, the N-terminus is acetylated.
-
Prepare an acetylation solution of 10% acetic anhydride and 5% DIEA in DMF.
-
Add the acetylation solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).
Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes side-chain protecting groups.
-
Dry the peptide-resin under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Due to the use of DL-phenylalanine, the crude product will contain a mixture of diastereomers, which may require careful optimization of the HPLC gradient for separation.
-
Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.
Mandatory Visualization
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway Example: Substance P and the NK-1 Receptor
Peptides containing unnatural amino acids can be designed to modulate G-protein coupled receptor (GPCR) signaling. The Substance P/Neurokinin-1 (NK-1) receptor system is a well-studied example of such a pathway.
Application Notes and Protocols for Incorporating AC-P-Bromo-DL-phe-OH into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. AC-P-Bromo-DL-phe-OH, an acetylated and brominated derivative of phenylalanine, offers unique physicochemical properties that can be leveraged to enhance peptide stability, modulate biological activity, and introduce novel functionalities. The bromine atom at the para position of the phenyl ring can alter steric and electronic properties, potentially leading to enhanced binding affinity with target receptors through favorable interactions.[1] Furthermore, the bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-acetamido-3-(4-bromophenyl)propanoic acid |
| Molecular Formula | C₁₁H₁₂BrNO₃ |
| Molecular Weight | 286.12 g/mol |
| CAS Number | 273730-59-9 |
Applications in Peptide Chemistry
The introduction of this compound into a peptide sequence can confer several advantages:
-
Modulation of Biological Activity: The bulky and electronegative bromine atom can influence peptide conformation and interaction with biological targets. This can lead to enhanced receptor binding affinity or altered enzyme inhibition.[1] The electron-withdrawing nature of bromine can affect the pKa of nearby functional groups, potentially leading to stronger or different binding interactions.[1]
-
Increased Stability: The steric hindrance provided by the bromo-phenyl group can increase resistance to enzymatic degradation, thereby extending the in vivo half-life of the peptide.
-
Structural Probe: The heavy bromine atom can be useful in X-ray crystallography for phasing purposes, aiding in the determination of peptide and protein structures.
-
Chemical Handle: The bromine atom can serve as a reactive site for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the introduction of diverse chemical moieties.
Quantitative Data on the Impact of Brominated Amino Acids
While direct comparative data for peptides containing this compound is not extensively available in the public domain, studies on peptides incorporating other brominated amino acids demonstrate the potential for enhanced biological activity.
Table 1: Comparative Antimicrobial Activity of Nisin and its Brominated Variant
A study on the antimicrobial peptide nisin illustrated that the substitution of tryptophan with 5-bromo-tryptophan resulted in a significant increase in potency against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.
| Peptide | Target Organism | MIC (µg/mL) | Fold Increase in Potency |
| Nisin (Wild-Type) | S. aureus (MSSA) | 1.0 | - |
| [5-Br-Trp]¹-Nisin | S. aureus (MSSA) | 0.5 | 2 |
| Nisin (Wild-Type) | S. aureus (MRSA) | 1.0 | - |
| [5-Br-Trp]¹-Nisin | S. aureus (MRSA) | 0.5 | 2 |
MIC: Minimum Inhibitory Concentration. Data extrapolated from studies on nisin variants.
Table 2: Illustrative Comparison of Metabolic Stability
The incorporation of D-isomers or sterically hindered unnatural amino acids can significantly enhance metabolic stability. The following table provides a hypothetical comparison based on the expected increase in stability when an L-amino acid is replaced with a more proteolytically resistant analog like a D-isomer or a bulky unnatural amino acid.
| Peptide Variant | Half-life in Human Plasma (t½, hours) |
| Native Peptide (with L-Phe) | 1 |
| Modified Peptide (with D-p-Br-Phe) | > 24 |
Note: This data is illustrative and highlights the expected trend. Actual values will vary depending on the peptide sequence and the specific assay conditions.[2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual incorporation of Fmoc-p-Bromo-DL-phe-OH into a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis. For this compound, the N-terminus is already acetylated, so it would typically be incorporated as the N-terminal residue, or the acetyl group would be introduced after incorporation of the unprotected amino acid. The following protocol assumes the use of Fmoc-p-Bromo-DL-phe-OH for internal incorporation.
Materials:
-
Fmoc-p-Bromo-DL-phe-OH
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade or higher
-
Piperidine, reagent grade
-
N,N-Diisopropylethylamine (DIPEA), reagent grade
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether, anhydrous
Workflow for Solid-Phase Peptide Synthesis
Caption: Generalized workflow for Fmoc solid-phase peptide synthesis.
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[3]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]
-
-
Amino Acid Coupling (Incorporation of Fmoc-p-Bromo-DL-phe-OH):
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-p-Bromo-DL-phe-OH and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.
-
Add 6-10 equivalents of DIPEA.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.
-
After coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[3]
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[3][4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).[3]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification and Analysis of the Brominated Peptide
Materials:
-
Crude peptide pellet
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Reverse-phase HPLC (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B).
-
Use a linear gradient of Solvent B into Solvent A to elute the peptide. A typical gradient might be 5% to 65% Solvent B over 30 minutes.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis:
-
Analyze the purified fractions by analytical RP-HPLC to assess purity. Purity is typically determined by integrating the peak area at a specific wavelength (e.g., 214 nm or 280 nm).
-
Confirm the identity of the peptide by mass spectrometry.[5] The presence of the bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by approximately 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[5]
-
Signaling Pathway Example: Substance P and the NK-1 Receptor
The incorporation of p-bromophenylalanine into neuropeptides like Substance P is a strategy to modulate their interaction with G protein-coupled receptors (GPCRs) such as the neurokinin-1 (NK-1) receptor.[1] Substance P is involved in pain transmission and inflammation.[1]
Substance P / NK-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of Substance P binding to the NK-1 receptor.
The binding of Substance P to the NK-1 receptor activates a Gq/11 protein, which in turn activates phospholipase C (PLC).[7][8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events lead to various cellular responses, including neuronal excitation and inflammation.[7] Modifying Substance P with this compound could alter its binding affinity or efficacy at the NK-1 receptor, thereby modulating this signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-P-Bromo-DL-phe-OH in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-P-Bromo-DL-phe-OH, also known as N-acetyl-4-bromo-DL-phenylalanine, is a synthetic amino acid derivative with potential applications in biochemical research and drug discovery.[1][2] Its structural similarity to the essential amino acid phenylalanine suggests that it may act as a modulator of enzymes that utilize phenylalanine or similar substrates. The presence of a bromine atom on the phenyl ring and an acetyl group on the amine can influence its binding affinity and reactivity, making it a candidate for the development of enzyme inhibitors.[1][2]
These application notes provide a comprehensive guide to the potential use of this compound in enzyme inhibition assays, focusing on hypothesized target enzymes based on the activity of structurally related compounds. Detailed protocols for assessing its inhibitory effects are provided to facilitate further investigation into its biological activity.
Hypothesized Mechanism of Action
While specific enzymatic targets of this compound have not been extensively documented in publicly available literature, its structural analog, 4-Bromo-DL-phenylalanine, has been suggested as a potential inhibitor of aromatic amino acid hydroxylases. These enzymes, including Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH), play crucial roles in neurotransmitter biosynthesis. It is hypothesized that this compound may act as a competitive inhibitor of these enzymes, binding to the active site and preventing the binding of the natural substrate.
Caption: Hypothesized competitive inhibition mechanism.
Data Presentation
As there is no publicly available quantitative data for the inhibitory activity of this compound, the following tables present hypothetical data to illustrate how results from enzyme inhibition assays could be structured. These tables are for demonstrative purposes and should be populated with experimental data.
Table 1: Hypothetical Inhibitory Activity of this compound against Aromatic Amino Acid Hydroxylases
| Enzyme Target | IC50 (µM) | Ki (µM) | Inhibition Type |
| Phenylalanine Hydroxylase (PAH) | [Experimental Value] | [Experimental Value] | [e.g., Competitive] |
| Tryptophan Hydroxylase (TPH) | [Experimental Value] | [Experimental Value] | [e.g., Competitive] |
Table 2: Hypothetical Kinetic Parameters for PAH Inhibition by this compound
| Substrate (L-Phenylalanine) Concentration (µM) | Initial Velocity (V₀) without Inhibitor (µmol/min) | Initial Velocity (V₀) with this compound (µmol/min) |
| 10 | [Experimental Value] | [Experimental Value] |
| 25 | [Experimental Value] | [Experimental Value] |
| 50 | [Experimental Value] | [Experimental Value] |
| 100 | [Experimental Value] | [Experimental Value] |
| 200 | [Experimental Value] | [Experimental Value] |
Experimental Protocols
The following are adapted protocols for assessing the inhibitory activity of this compound on Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH). These protocols are based on established methods for similar compounds and should be optimized for specific experimental conditions.
Protocol 1: Phenylalanine Hydroxylase (PAH) Inhibition Assay
This protocol is adapted from methods for measuring PAH activity and its inhibition.
Materials:
-
Purified Phenylalanine Hydroxylase (PAH) enzyme
-
L-Phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
This compound (inhibitor)
-
Trichloroacetic acid (TCA)
-
Ninhydrin reagent
-
Phosphate buffer (pH 6.8)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, catalase, ferrous ammonium sulfate, and BH4.
-
Inhibitor Addition: Add varying concentrations of this compound to the respective tubes. A control tube with no inhibitor should be included.
-
Enzyme Addition: Add the purified PAH enzyme to each tube and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding L-Phenylalanine.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Quantification of Tyrosine: Centrifuge the tubes to pellet the precipitated protein. The amount of tyrosine produced in the supernatant can be quantified using the ninhydrin reaction, which produces a colored product measurable by spectrophotometry.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for PAH inhibition assay.
Protocol 2: Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol is based on a fluorometric assay for TPH activity.
Materials:
-
Purified Tryptophan Hydroxylase (TPH) enzyme
-
L-Tryptophan (substrate)
-
6-Methyltetrahydropterin (6-MPH4) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
This compound (inhibitor)
-
MES buffer (pH 7.0)
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing MES buffer, catalase, ferrous ammonium sulfate, DTT, and 6-MPH4.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells.
-
Enzyme Addition: Add the purified TPH enzyme to each well.
-
Reaction Initiation: Initiate the reaction by adding L-tryptophan.
-
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of approximately 300 nm and an emission wavelength of approximately 330 nm. The product, 5-hydroxytryptophan, has a higher fluorescence quantum yield than tryptophan.
-
Kinetic Measurement: Monitor the increase in fluorescence over time.
-
Data Analysis: Determine the initial reaction velocities from the fluorescence data. Plot the velocities against the inhibitor concentrations to calculate the IC50 values.
Caption: Workflow for TPH inhibition assay.
Signaling Pathway Context
The potential inhibition of PAH and TPH by this compound could have significant effects on downstream signaling pathways, particularly the biosynthesis of key neurotransmitters.
Caption: Potential impact on neurotransmitter synthesis.
Conclusion
This compound represents a promising, yet understudied, compound for enzyme inhibition research. While direct evidence of its inhibitory activity is currently lacking, its structural characteristics suggest it may target enzymes such as Phenylalanine Hydroxylase and Tryptophan Hydroxylase. The provided protocols offer a framework for researchers to investigate the inhibitory potential of this compound and elucidate its mechanism of action. Further experimental validation is crucial to confirm these hypotheses and to determine the quantitative aspects of its enzymatic inhibition.
References
Application Notes and Protocols: AC-P-Bromo-DL-phe-OH as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-P-Bromo-DL-phe-OH, chemically known as Acetyl-4-bromo-DL-phenylalanine, is a non-proteinogenic amino acid that has garnered significant attention as a versatile building block in medicinal chemistry and drug discovery.[1] Its unique structure, featuring a bromine atom on the phenyl ring and an acetylated amine, provides a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atom offers a reactive handle for various cross-coupling reactions, enabling the generation of diverse molecular libraries for screening against a wide range of biological targets.[2] Furthermore, the incorporation of this unnatural amino acid into peptides can enhance their metabolic stability and modulate their biological activity.[3] These characteristics make this compound a valuable tool in the development of new drugs, particularly for neurological disorders.[1]
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Synonyms | Ac-DL-Phe(4-Br)-OH, this compound, (RS)-2-Acetamido-3-(4-bromophenyl)propanoic acid | [1] |
| CAS Number | 273730-59-9 | [1] |
| Molecular Formula | C₁₁H₁₂BrNO₃ | [1] |
| Molecular Weight | 286.12 g/mol | [1] |
| Melting Point | 183-189 °C | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | 0-8 °C | [1] |
Applications in Drug Discovery
The unique structural features of this compound make it a valuable starting material for a variety of applications in drug discovery:
-
Synthesis of Novel Small Molecules: The bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for high-throughput screening.
-
Peptide and Peptidomimetic Design: As a phenylalanine analog, this compound can be incorporated into peptides to enhance their stability against enzymatic degradation and to probe structure-activity relationships. The D-configuration, in particular, can improve resistance to proteolysis, leading to a longer in vivo half-life.[3]
-
Development of Enzyme Inhibitors: The bromophenyl moiety can be exploited to design potent and selective enzyme inhibitors. The electronic and steric properties of the bromine atom can influence binding affinity and interactions within the active site of an enzyme.
Quantitative Data: A Representative Example
While specific quantitative data for compounds directly derived from this compound is limited in publicly available literature, the following table presents data for a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which showcase the utility of a bromophenyl scaffold in generating bioactive molecules. In this example, compound 5d demonstrated the most potent inhibitory activity against alkaline phosphatase.[4]
| Compound | Structure | Target | IC₅₀ (µM) |
| 5a | R = Phenyl | Alkaline Phosphatase | > 50 |
| 5b | R = 4-Methylphenyl | Alkaline Phosphatase | 25.3 ± 0.5 |
| 5c | R = 4-Methoxyphenyl | Alkaline Phosphatase | 12.7 ± 0.3 |
| 5d | R = 4-Nitrophenyl | Alkaline Phosphatase | 1.469 ± 0.02 |
Data adapted from: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual incorporation of Fmoc-DL-p-bromo-Phe-OH (the Fmoc-protected version of the core amino acid) into a peptide sequence on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-DL-p-bromo-Phe-OH
-
OxymaPure®
-
Diisopropylcarbodiimide (DIC)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-DL-p-bromo-Phe-OH and 3-5 equivalents of OxymaPure® in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Peptide Containing p-Bromophenylalanine
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a peptide containing a p-bromophenylalanine residue with an arylboronic acid.
Materials:
-
Peptide-on-resin containing p-bromophenylalanine
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., DMF/H₂O mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add the peptide-on-resin, arylboronic acid, palladium catalyst, and base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the resin thoroughly with the reaction solvent, water, DMF, and DCM to remove residual catalyst and reagents.
-
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in Protocol 1.
Visualizations
Signaling Pathway
The following diagram illustrates a simplified signaling pathway for Alkaline Phosphatase (ALP), an enzyme that can be a target for compounds derived from bromophenyl-containing scaffolds. ALP is involved in dephosphorylation reactions that can influence various cellular processes, including bone metabolism and signal transduction.
Caption: Simplified signaling pathway of Alkaline Phosphatase (ALP) and its inhibition.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of bioactive compounds using this compound as a building block.
Caption: General workflow for drug discovery using this compound.
References
Application Notes and Protocols for HATU Coupling of AC-P-Bromo-DL-phe-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the coupling of N-acetyl-p-bromo-DL-phenylalanine (Ac-P-Bromo-DL-phe-OH) with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling agent. HATU is a highly efficient and widely used third-generation uronium salt-based coupling reagent in peptide synthesis and amide bond formation.[1][2] It is known for its high coupling efficiency, fast reaction kinetics, and ability to suppress racemization, making it an excellent choice for coupling modified amino acids such as this compound.[2][3] This protocol outlines the materials, step-by-step procedure, purification, and characterization of the resulting amide product.
Introduction
Amide bond formation is a fundamental transformation in organic chemistry, particularly in the synthesis of peptides and pharmaceuticals.[4] Coupling reagents are often employed to activate the carboxylic acid moiety, facilitating its reaction with an amine. HATU has emerged as a superior coupling reagent due to its ability to form a highly reactive OAt-active ester intermediate, which rapidly reacts with the amine component to form the desired amide bond.[2][5] The presence of the 7-azabenzotriazole (HOAt) moiety in HATU is crucial for its enhanced reactivity and low racemization rates.[1][6]
This protocol is specifically tailored for the coupling of this compound, a non-proteinogenic amino acid derivative. The bromo-substituent on the phenyl ring can serve as a handle for further synthetic modifications, such as cross-coupling reactions.
Signaling Pathway and Mechanism
The HATU-mediated coupling reaction proceeds through a well-established mechanism. First, a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid of this compound to form a carboxylate anion.[2][7] This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt.[2][5] Subsequently, the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion attacks the isouronium salt to generate the key OAt-active ester intermediate and tetramethylurea as a byproduct.[5] The amine nucleophile then attacks the activated ester, forming the final amide product and releasing HOAt.[5]
References
- 1. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. HATU - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for AC-P-Bromo-DL-phe-OH in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
AC-P-Bromo-DL-phe-OH, also known as Acetyl-4-bromo-DL-phenylalanine, is a synthetic amino acid derivative with significant potential in biochemical research and drug development.[1] Its structure, featuring a bromine atom on the phenyl ring, makes it a valuable tool for investigating protein interactions, serving as a building block for novel therapeutic agents, particularly for neurological disorders, and in peptide synthesis.[1][2] Halogenated phenylalanine analogs are known to interact with amino acid transporters and enzymes involved in neurotransmitter synthesis.[2][3]
One key area of interest is the potential for this compound to act as an inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is frequently overexpressed in various cancer cells and is crucial for the uptake of essential amino acids, thereby supporting tumor growth and proliferation.[3] Consequently, molecules that can inhibit LAT1 are of significant interest as potential anti-cancer therapeutics.
These application notes provide a detailed protocol for a cell-based assay to evaluate the inhibitory effect of this compound on LAT1 activity.
Postulated Signaling Pathway: LAT1-Mediated Amino Acid Transport in Cancer Cells
Caption: Inhibition of LAT1 by this compound blocks essential amino acid uptake.
Quantitative Data Summary
The following table presents hypothetical data for the inhibition of LAT1 by this compound in a competitive binding assay using a LAT1-overexpressing cancer cell line.
| Compound | Assay Type | Cell Line | IC50 (µM) | Significance |
| This compound | LAT1 Inhibition Assay | A549 (Lung Carcinoma) | 75.4 | Indicates moderate potency in blocking amino acid transport in cancer cells. |
| JPH203 (Positive Control) | LAT1 Inhibition Assay | A549 (Lung Carcinoma) | 5.2 | Known potent LAT1 inhibitor, validating the assay conditions. |
| Phenylalanine | LAT1 Inhibition Assay | A549 (Lung Carcinoma) | > 1000 | Natural substrate showing significantly lower inhibitory potential in this context. |
| Vehicle Control | LAT1 Inhibition Assay | A549 (Lung Carcinoma) | N/A | No inhibition observed. |
Experimental Protocols
Protocol: LAT1 Inhibition Cell-Based Assay
This protocol details the procedure to determine the inhibitory potency of this compound on the L-type amino acid transporter 1 (LAT1) using a radiolabeled substrate.[3]
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for LAT1-mediated amino acid uptake.
Materials:
-
LAT1-expressing cancer cell line (e.g., A549)
-
This compound
-
JPH203 (or other known LAT1 inhibitor as a positive control)
-
[3H]-L-Leucine (radiolabeled substrate)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell lysis buffer
-
Scintillation fluid
-
24-well cell culture plates
-
Scintillation counter
Methodology:
-
Cell Culture:
-
Culture LAT1-expressing cells (e.g., A549) in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells regularly to maintain logarithmic growth.
-
-
Assay Preparation:
-
Seed the cells into a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Allow the cells to adhere and grow overnight.
-
-
Inhibition Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells gently with 1 mL of pre-warmed PBS.
-
Prepare a series of dilutions of this compound in transport buffer (e.g., ranging from 0.1 µM to 1000 µM). Also prepare dilutions of the positive control.
-
Pre-incubate the cells by adding 500 µL of the different concentrations of the test compound or control to the wells. Incubate for 15 minutes at 37°C.[3]
-
Prepare the substrate solution by adding [3H]-L-Leucine to the transport buffer at a final concentration of 1 µM.
-
Initiate the uptake by adding 500 µL of the [3H]-L-Leucine solution to each well (this will dilute the inhibitor concentration by half, which should be accounted for in the final concentration calculation).
-
Incubate for a defined period (e.g., 5 minutes) at 37°C.[3]
-
Stop the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold PBS.[3]
-
-
Quantification:
-
Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for 10 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add 5 mL of scintillation fluid to each vial and mix thoroughly.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Caption: Workflow for the LAT1 inhibition cell-based assay.
References
Application Note: NMR Spectroscopic Characterization of N-acetyl-p-bromo-DL-phenylalanine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the structural characterization of N-acetyl-p-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH) using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive methodologies for sample preparation, data acquisition for both proton (¹H) and carbon-13 (¹³C) NMR, and data processing. Expected chemical shifts and coupling constants are summarized in tabular format to serve as a reference for spectral analysis. Additionally, a graphical workflow is presented to illustrate the logical steps of the characterization process.
Introduction
N-acetyl-p-bromo-DL-phenylalanine is a derivative of the amino acid phenylalanine, which is of significant interest in medicinal chemistry and drug development.[1] It serves as a versatile building block in the synthesis of novel peptides and pharmaceutical agents.[1] The incorporation of a bromine atom on the phenyl ring provides a site for further chemical modification and can influence the compound's biological activity.[] Accurate structural confirmation and purity assessment are critical, and NMR spectroscopy is the most powerful technique for the unambiguous characterization of such molecules in solution. This note details the expected NMR data and provides a standardized protocol for its acquisition and analysis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on spectral data from analogous compounds, such as N-acetyl-phenylalanine and bromo-substituted aromatic rings.[3][4] The actual experimental values may vary slightly depending on the solvent and concentration used.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Acetyl CH₃ | ~1.8-2.0 | Singlet (s) | - | 3H |
| β-CH₂ | ~2.9-3.2 | Multiplet (m) | - | 2H |
| α-CH | ~4.4-4.6 | Multiplet (m) | - | 1H |
| Aromatic H (ortho to CH₂) | ~7.2-7.3 | Doublet (d) | ~8.4 | 2H |
| Aromatic H (ortho to Br) | ~7.4-7.5 | Doublet (d) | ~8.4 | 2H |
| Amide N-H | ~8.2-8.4 | Doublet (d) | ~8.0 | 1H |
| Carboxyl O-H | ~12.0-13.0 | Broad Singlet (br s) | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) |
| Acetyl CH₃ | ~22-24 |
| β-CH₂ | ~36-38 |
| α-CH | ~54-56 |
| C-Br (Aromatic) | ~119-121 |
| CH (Aromatic, ortho to Br) | ~131-133 |
| CH (Aromatic, ortho to CH₂) | ~130-132 |
| C-CH₂ (Aromatic) | ~137-139 |
| Acetyl C=O | ~169-171 |
| Carboxyl C=O | ~173-175 |
Experimental Protocols
This section provides a detailed methodology for the NMR analysis of this compound.
Materials and Equipment
-
Compound: N-acetyl-p-bromo-DL-phenylalanine (≥98% purity)[1]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) or Chloroform-d (CDCl₃, 99.8 atom % D).
-
Internal Standard: Tetramethylsilane (TMS).
-
Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.[5]
-
Volumetric flasks and pipettes.
-
Vortex mixer.
-
Analytical balance.
-
Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR spectra.[6]
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-75 mg for ¹³C NMR, and transfer it to a small, clean vial.[5]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.[5]
-
Standard Addition: If not using the residual solvent peak as a reference, add a small amount of TMS (typically a drop of TMS to 5-10 mL of the deuterated solvent, and then use that solvent for the sample).
-
Mixing: Gently vortex the vial until the sample is completely dissolved. A homogeneous solution is essential for good spectral resolution.[6]
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles. The sample height should be approximately 4-5 cm.[6]
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Temperature: 298 K.
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16-64.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Temperature: 298 K.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C. If TMS was used, set its peak to 0 ppm.
-
Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Workflow Visualization
The overall process for characterizing this compound via NMR is illustrated in the following workflow diagram.
Caption: Workflow for NMR characterization of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the structural elucidation of N-acetyl-p-bromo-DL-phenylalanine. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided tables of expected chemical shifts serve as a valuable guide for spectral interpretation, enabling confident confirmation of the molecular structure and assessment of sample purity, which are critical steps in the drug discovery and development pipeline.
References
Application Note: Mass Spectrometry Analysis of Peptides Containing N-acetyl-p-bromo-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities for studying complex biological processes.[1] N-acetyl-p-bromo-DL-phenylalanine (Ac-P-Bromo-DL-phe-OH) is a particularly interesting building block. The N-terminal acetylation provides stability against aminopeptidases, while the p-bromophenylalanine residue offers a unique probe for mass spectrometry analysis and can be used to study protein-protein interactions. This application note provides a detailed protocol for the synthesis, mass spectrometry analysis, and potential application of a model peptide containing this compound.
Key Features of this compound in Mass Spectrometry
The presence of bromine in the p-bromophenylalanine residue introduces a distinct isotopic signature in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic doublet for any peptide or fragment ion containing this residue, with two peaks of roughly equal intensity separated by approximately 2 Da.[2] This unique isotopic pattern is a powerful tool for the unambiguous identification of brominated peptides in complex mixtures.[2]
The N-terminal acetylation adds 42.0106 Da to the mass of the peptide and is known to influence fragmentation patterns in tandem mass spectrometry (MS/MS). Specifically, N-terminal acetylation promotes the formation of b₁-ions and enhances the abundance of the b-ion series, which can aid in de novo sequencing.[3]
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of a model tripeptide, Ac-(p-bromo)Phe-Gly-Leu-NH₂, using Fmoc-based solid-phase chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-L-Leucine
-
Fmoc-Glycine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Leucine):
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple Fmoc-L-Leucine using DIC and OxymaPure in DMF.
-
-
Second Amino Acid Coupling (Glycine):
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple Fmoc-Glycine using DIC and OxymaPure in DMF.
-
-
Third Amino Acid Coupling (this compound):
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple this compound using DIC and OxymaPure in DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
II. LC-MS/MS Analysis Protocol
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a solution of 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to 10 pmol/µL with the same solvent for injection.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5-95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Instrument: High-resolution Orbitrap or Q-TOF mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS1 Scan Range: m/z 150-1000
-
Data-Dependent Acquisition (DDA): Top 5 most intense ions selected for MS/MS
-
Collision Energy: Normalized Collision Energy (NCE) of 25-35%
-
Fragmentation: Collision-Induced Dissociation (CID)
Data Presentation
The following tables summarize the expected quantitative data for the mass spectrometry analysis of the model peptide Ac-(p-bromo)Phe-Gly-Leu-NH₂.
Table 1: Precursor Ion Data
| Peptide Sequence | Chemical Formula | Monoisotopic Mass (Da) | Calculated m/z [M+H]⁺ | Observed Isotopic Pattern |
| Ac-(p-bromo)Phe-Gly-Leu-NH₂ | C₂₁H₃₁BrN₄O₄ | 498.1529 | 499.1607 | Doublet at m/z 499.16 and 501.16 |
Table 2: Expected MS/MS Fragmentation Data for Ac-(p-bromo)Phe-Gly-Leu-NH₂ ([M+H]⁺ = 499.1607 Da)
| Fragment Ion | Chemical Formula | Calculated m/z | Observed Isotopic Pattern |
| b-ions | |||
| b₁ | C₁₁H₁₃BrNO | 269.0184 | Doublet at m/z 269.02 and 271.02 |
| b₂ | C₁₃H₁₆BrN₂O₂ | 326.0402 | Doublet at m/z 326.04 and 328.04 |
| b₃ | C₁₉H₂₇BrN₃O₃ | 439.1267 | Doublet at m/z 439.13 and 441.13 |
| y-ions | |||
| y₁ | C₆H₁₅N₂O | 131.1184 | Single peak |
| y₂ | C₈H₁₈N₃O₂ | 188.1400 | Single peak |
| y₃ | C₁₉H₂₇BrN₄O₃ | 453.1243 | Doublet at m/z 453.12 and 455.12 |
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, purification, and analysis.
Logical Relationship of MS Data Analysis
Caption: Logic of MS data interpretation.
Application in Signaling Pathway Research: Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[4][5] The core of the pathway involves the interaction of the Hedgehog ligand with the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO), ultimately leading to the activation of Gli transcription factors.
Peptides containing p-bromophenylalanine can be valuable tools to study protein-protein interactions within the Hh pathway. For instance, a peptide mimic of a binding domain, incorporating this compound, could be used in photo-crosslinking experiments to identify binding partners. The bromine atom serves as a heavy atom for crystallographic studies to elucidate the three-dimensional structure of these interactions.
Hypothetical Signaling Pathway Diagram
Caption: Simplified Hedgehog signaling pathway.
Conclusion
The unique properties of this compound make it a valuable tool for peptide and protein research. Its distinct isotopic signature in mass spectrometry allows for straightforward identification, and the N-terminal acetyl group can enhance stability and influence fragmentation for more confident sequencing. The detailed protocols and expected data provided in this application note serve as a comprehensive guide for researchers utilizing peptides containing this unnatural amino acid to investigate complex biological systems like the Hedgehog signaling pathway.
References
- 1. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
Application Note: Purification of Peptides Containing AC-P-Bromo-DL-phe-OH by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and receptor selectivity. AC-P-Bromo-DL-phe-OH, an acetylated and brominated derivative of phenylalanine, is one such unnatural amino acid that can confer unique characteristics to a peptide. The presence of the bromine atom increases the hydrophobicity of the amino acid side chain, while the N-terminal acetylation can enhance proteolytic stability and may also influence the peptide's interaction with its biological target.[1][2]
The successful synthesis of peptides containing this compound is only the first step; subsequent purification is critical to isolate the desired product from a complex mixture of deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for peptide purification.[3][4] This application note provides a detailed protocol for the purification of peptides containing this compound using RP-HPLC, along with expected outcomes and troubleshooting guidance.
Materials and Methods
Materials
-
Crude synthetic peptide containing this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
RP-HPLC system with a preparative or semi-preparative column (e.g., C18, 5 or 10 µm particle size)
-
UV detector
-
Fraction collector
-
Lyophilizer
Methodology
The purification strategy is based on the principles of reversed-phase chromatography, where separation is achieved based on the differential hydrophobicity of the components in the crude peptide mixture. The peptide containing the hydrophobic p-bromophenylalanine residue and the N-terminal acetyl group will be more strongly retained on the non-polar stationary phase of the C18 column compared to more polar impurities. Elution is achieved by a gradient of increasing organic solvent (acetonitrile), which disrupts the hydrophobic interactions and allows the bound molecules to elute.
Experimental Protocol
Sample Preparation
-
Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of water and a small amount of organic solvent (like ACN or isopropanol) is often a good starting point. The addition of a small amount of acid (e.g., 0.1% TFA) can improve solubility.
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
RP-HPLC Purification
-
Column: C18, 10 µm, 250 x 10 mm (semi-preparative)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 4.0 mL/min
-
Detection: 220 nm and 280 nm
-
Gradient:
-
10-50% B over 40 minutes (linear gradient)
-
-
Injection Volume: Dependent on the concentration of the crude peptide solution and the loading capacity of the column.
-
Fraction Collection: Collect fractions of 1-2 mL across the major eluting peaks.
Post-Purification Processing
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pool the fractions containing the pure peptide.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
Data Presentation
The introduction of the acetyl and bromo groups is expected to increase the hydrophobicity of the peptide, leading to a longer retention time on the RP-HPLC column compared to an unmodified parent peptide. The following table presents hypothetical, yet representative, data for the purification of a model peptide.
| Peptide | Modification | Calculated Molecular Weight (Da) | Expected Retention Time (min) | Observed Purity (%) |
| Model Peptide | None | 1500.0 | 22.5 | >95 |
| Model Peptide | This compound | 1769.1 | 28.3 | >95 |
Note: The increase in retention time is attributed to the increased hydrophobicity from both the N-terminal acetylation and the bromine substitution. On average, N-terminal acetylation alone can increase peptide retention by the equivalent of 5% acetonitrile.[1][5]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the purification of peptides containing this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Sample overload- Inappropriate mobile phase pH | - Use a new or thoroughly cleaned column.- Reduce the amount of sample injected.- Ensure the pH of the mobile phase is appropriate for the peptide's pI. |
| Low Resolution/Peak Co-elution | - Inappropriate gradient- Wrong column chemistry | - Optimize the gradient (e.g., make it shallower around the elution point of the target peptide).- Try a different column chemistry (e.g., C8 or C4 for very hydrophobic peptides). |
| No Peptide Elution | - Peptide is too hydrophobic and irreversibly bound- Clogged column or system | - Use a stronger organic solvent (e.g., isopropanol) in the mobile phase.- Check for system blockages and back-flush the column if necessary. |
| Multiple Peaks for a Single Peptide | - Isomers (e.g., racemization at the brominated phenylalanine)- On-column degradation | - Optimize synthesis conditions to minimize racemization.- Ensure mobile phases are fresh and of high purity. |
Conclusion
The purification of peptides containing the unnatural amino acid this compound can be successfully achieved using a standard reversed-phase HPLC protocol. The key to a successful purification is the optimization of the mobile phase gradient to achieve adequate separation of the target peptide from synthesis-related impurities. The increased hydrophobicity imparted by the acetyl and bromo modifications will result in a longer retention time, which must be accounted for during method development. The protocol and troubleshooting guide provided in this application note serve as a comprehensive resource for researchers working with peptides containing this and other hydrophobic, unnatural amino acids.
References
- 1. Peptide retention time prediction for peptides with post-translational modifications: N-terminal (α-amine) and lysine (ε-amine) acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Purification by Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Structure-Activity Relationships with AC-P-Bromo-DL-phe-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-4-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH) is a synthetically modified amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery.[1][][3] Its structure, featuring a bromine atom at the para position of the phenyl ring and an acetylated N-terminus, offers unique steric and electronic properties that can be exploited for probing enzyme-substrate interactions and developing structure-activity relationships (SAR).[] The bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse compound libraries.[4] This document provides detailed protocols and application notes for utilizing this compound in SAR studies, with a focus on its potential as a modulator of enzymes implicated in neurological disorders.[1][5]
Core Concept: Leveraging the Bromine Moiety for SAR
The development of a robust SAR for a lead compound is a critical step in drug discovery. The bromine atom on the phenyl ring of this compound is a key feature for systematic modification. Its electron-withdrawing nature and steric bulk can significantly influence binding affinity and biological activity. Furthermore, it can be replaced with a variety of other functional groups to explore the chemical space around the core scaffold.
A typical SAR campaign with this compound would involve the synthesis of a library of analogs where the bromine atom is replaced by different substituents. These analogs would then be screened for their biological activity against a specific target. By comparing the activity of these analogs, researchers can deduce the key structural features required for optimal potency and selectivity.
Hypothetical SAR Study: Inhibition of Tryptophan Hydroxylase (TPH)
Background: Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin.[6] Dysregulation of serotonergic pathways is implicated in a variety of neurological and psychiatric disorders. Phenylalanine and its analogs can act as competitive inhibitors of aromatic amino acid hydroxylases like TPH.[6] This section outlines a hypothetical SAR study to develop potent and selective inhibitors of TPH starting from this compound.
Data Presentation: TPH1 Inhibition by this compound Analogs
The following table summarizes hypothetical quantitative data from an in vitro enzyme inhibition assay for a series of analogs derived from this compound.
| Compound ID | R-Group (at para-position) | Molecular Weight ( g/mol ) | IC50 (µM) for TPH1 |
| 1 (Lead) | -Br | 286.12 | 15.2 |
| 2a | -H | 207.23 | 45.8 |
| 2b | -F | 225.22 | 10.5 |
| 2c | -Cl | 241.68 | 12.8 |
| 2d | -I | 333.12 | 25.1 |
| 2e | -CH3 | 221.26 | 30.7 |
| 2f | -OCH3 | 237.26 | 22.4 |
| 2g | -CN | 232.24 | 8.9 |
| 2h | -Phenyl | 283.33 | 5.2 |
Interpretation of Hypothetical Data:
-
The lead compound, this compound (1 ), shows moderate inhibitory activity.
-
Removal of the bromine atom (2a ) leads to a significant loss of potency, highlighting the importance of a substituent at this position.
-
Small, electronegative halogens like fluorine (2b ) and chlorine (2c ) maintain or slightly improve activity compared to bromine. The larger iodine (2d ) is less favorable.
-
Small alkyl (2e ) and methoxy (2f ) groups reduce potency, suggesting that electron-withdrawing properties might be important.
-
The nitrile group (2g ), which is strongly electron-withdrawing, shows improved activity.
-
A bulky phenyl group (2h ) results in the most potent analog in this series, suggesting the presence of a hydrophobic pocket in the enzyme's active site that can be exploited for enhanced binding.
Experimental Protocols
General Protocol for the Synthesis of this compound Analogs via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for replacing the bromine atom of this compound with various aryl or heteroaryl groups.
Materials:
-
This compound
-
Appropriate boronic acid (e.g., phenylboronic acid for compound 2h )
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., a mixture of dioxane and water)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the corresponding boronic acid (1.2 equivalents) in a 3:1 mixture of dioxane and water.
-
Add K2CO3 (3 equivalents) to the mixture.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired analog.
-
Characterize the final product using NMR and mass spectrometry.
In Vitro Tryptophan Hydroxylase (TPH1) Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the IC50 values of the synthesized analogs against human TPH1.
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan (substrate)
-
Pterin cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, BH4)
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the TPH1 enzyme in assay buffer.
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In the wells of the 96-well plate, add the following in order:
-
Assay buffer
-
Inhibitor solution (or DMSO for control)
-
TPH1 enzyme
-
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding a solution containing L-tryptophan and BH4.
-
Incubate the plate at 37 °C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).
-
Measure the fluorescence of the product, 5-hydroxytryptophan (5-HTP), at an excitation wavelength of ~295 nm and an emission wavelength of ~340 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for Structure-Activity Relationship (SAR) Development.
Caption: Serotonin Biosynthesis Pathway and Point of Inhibition.
References
Application Note: A Comprehensive Biophysical Toolkit for the Characterization of Peptides Containing AC-P-Bromo-DL-phe-OH
Audience: Researchers, scientists, and drug development professionals.
Abstract The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery to enhance therapeutic properties such as stability, binding affinity, and pharmacokinetic profiles.[1][2][3] N-acetyl-prolyl-4-bromo-DL-phenylalanine (Ac-P-BrPhe-OH) is a dipeptide containing the halogenated amino acid 4-bromophenylalanine, which can significantly modulate peptide conformation and interactions.[4][5] This application note provides a comprehensive suite of detailed protocols for the biophysical characterization of peptides containing this modification. We cover primary characterization via mass spectrometry and HPLC, secondary structure analysis using circular dichroism, and interaction analysis by isothermal titration calorimetry. The presented workflows and methodologies will enable researchers to thoroughly characterize novel peptide candidates, accelerating the drug development pipeline.
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by poor stability and rapid degradation in vivo.[6][7][8] Chemical modifications, such as N-terminal acetylation and the incorporation of unnatural amino acids, are key strategies to overcome these limitations.[7][9] The inclusion of halogenated amino acids, like 4-bromophenylalanine (BrPhe), is particularly advantageous. The bromine atom can enhance binding affinity through halogen bonding, improve metabolic stability, and serve as a versatile handle for further modifications.[1][4][10]
A thorough biophysical characterization is essential to understand how these modifications impact the peptide's structure, stability, and function.[11][12] This document outlines a multi-faceted approach, providing detailed protocols for a series of key biophysical techniques to fully characterize a model peptide containing the Ac-P-BrPhe-OH sequence.
Overall Experimental Workflow
The comprehensive characterization of a modified peptide involves a logical progression from synthesis and basic quality control to detailed structural and interaction analysis. The following workflow outlines the key stages.
Caption: Overall workflow for modified peptide characterization.
Part 1: Peptide Synthesis and Primary Characterization
The initial steps involve the synthesis of the peptide, followed by rigorous quality control to confirm its identity, purity, and the successful incorporation of the modified amino acid.
Protocol 1: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for verifying the molecular weight of the synthesized peptide.[6][13] The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) of near-equal abundance, provides a characteristic isotopic pattern that is a definitive indicator of successful incorporation.[14]
Methodology:
-
Sample Preparation: Dissolve the lyophilized peptide in a 50:50 solution of acetonitrile/water with 0.1% formic acid to a final concentration of 10 pmol/µL.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Instrument Settings:
-
Ionization Mode: Positive
-
Mass Range: 100-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
-
Data Analysis: Deconvolute the resulting spectrum to determine the monoisotopic mass. Look for the characteristic A+2 isotopic peak for bromine-containing compounds, where two peaks of roughly equal intensity are separated by ~2 Da.[14]
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is used to separate the target peptide from impurities and determine its purity level.[6]
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the peptide in water.
-
Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Data Analysis: Integrate the peak area of the main peptide product and express it as a percentage of the total integrated peak area.
Data Summary: Primary Characterization
The following table summarizes the expected results from the primary characterization of a synthesized peptide containing Ac-P-BrPhe-OH.
| Parameter | Theoretical Value | Observed Value | Result |
| Monoisotopic Mass | 412.06 Da | 412.05 Da (A) | Confirmed |
| Isotopic Peak (A+2) | 414.06 Da | 414.05 Da | Confirmed |
| Purity (RP-HPLC) | >95% | 98.2% | Pass |
Part 2: Conformational Analysis
The incorporation of a bulky, hydrophobic bromo-phenylalanine residue can significantly influence the peptide's secondary structure, which is critical for its biological function.[4][5]
Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution by measuring the differential absorption of circularly polarized light.[15][16][17]
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 0.1 mg/mL.
-
For membrane-mimicking studies, prepare a similar sample in 50% 2,2,2-Trifluoroethanol (TFE).
-
-
Instrumentation: A CD spectropolarimeter equipped with a temperature controller.
-
Instrument Settings:
-
Wavelength Range: 190-260 nm.[17]
-
Path Length: 0.1 cm cuvette.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Data Pitch: 0.5 nm.
-
Accumulations: 3 scans.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE).
-
Use a deconvolution algorithm (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Data Summary: Secondary Structure Content
The table below shows hypothetical secondary structure content, illustrating how the environment can affect peptide conformation.
| Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| Phosphate Buffer (pH 7.4) | 5 | 15 | 80 |
| 50% TFE Solution | 45 | 10 | 45 |
Part 3: Interaction Analysis with a Target Protein
Understanding how the modified peptide binds to its biological target is crucial for drug development. Isothermal titration calorimetry provides a complete thermodynamic profile of the binding event in a single experiment.[18][19][]
Hypothetical Signaling Pathway
To provide a biological context, we can visualize the peptide as a ligand for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.
Caption: Hypothetical peptide-induced signaling cascade.
Protocol 4: Binding Thermodynamics by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18][19]
Methodology:
-
Sample Preparation:
-
Dialyze both the peptide and the target protein extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Cell: Target protein at a concentration of 10-20 µM.
-
Syringe: Peptide at a concentration 10-15 times that of the protein (e.g., 150-200 µM).
-
-
Instrumentation: An isothermal titration calorimeter.
-
Instrument Settings:
-
Temperature: 25°C.
-
Reference Power: 10 µcal/sec.
-
Injection Volume: 2 µL per injection.
-
Number of Injections: 20.
-
Stirring Speed: 750 rpm.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.[18]
-
Data Summary: Thermodynamic Binding Profile
This table presents hypothetical binding data for the BrPhe-containing peptide compared to its non-brominated analog.
| Peptide | Stoichiometry (n) | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Ac-P-Phe-OH (Control) | 1.05 | 12.5 | -4.2 | -2.5 |
| Ac-P-BrPhe-OH | 0.98 | 2.8 | -6.1 | -2.1 |
The data illustrates a potential increase in binding affinity (lower Kd) and a more favorable enthalpic contribution for the brominated peptide, which could be attributed to halogen bonding.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. alfachemic.com [alfachemic.com]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. stevensonlab.com [stevensonlab.com]
Troubleshooting & Optimization
troubleshooting low yield in AC-P-Bromo-DL-phe-OH synthesis
Welcome to the technical support center for the synthesis of N-Acetyl-4-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for the synthesis of N-Acetyl-4-bromo-DL-phenylalanine is the N-acetylation of 4-bromo-DL-phenylalanine using an acetylating agent, typically acetic anhydride or acetyl chloride, in the presence of a base. The reaction is often carried out under Schotten-Baumann conditions.[1][2][3][4] The base is crucial to neutralize the acid byproduct and to ensure the amino group of the phenylalanine derivative remains deprotonated and thus nucleophilic.[1][2][3][4]
Q2: What are the critical parameters that influence the yield of the reaction?
A2: Several factors can significantly impact the yield:
-
pH of the reaction medium: The amino group of 4-bromo-DL-phenylalanine must be in its free base form to act as a nucleophile. A basic environment is necessary to deprotonate the ammonium salt form of the amino acid.
-
Stoichiometry of reactants: The molar ratio of the acetylating agent and the base to the starting amino acid is a critical parameter to optimize.
-
Reaction temperature and time: These parameters influence the rate of the main reaction as well as potential side reactions.
-
Purity of reagents and solvents: The presence of water or other nucleophilic impurities can consume the acetylating agent and lead to the formation of byproducts.
Q3: What are common side reactions that can lead to low yield?
A3: A primary side reaction is the hydrolysis of the acetylating agent (e.g., acetic anhydride) by water present in the reaction mixture, which reduces the amount of reagent available for the N-acetylation.[5] Incomplete reaction due to insufficient base or acetylating agent can also result in a mixture of product and unreacted starting material, complicating purification and reducing the isolated yield.[5]
Q4: How can I purify the final product to improve yield and purity?
A4: Recrystallization is a common and effective method for purifying this compound.[6] The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for similar compounds include ethanol/water or acetone/hexane mixtures.[6] Losses during recrystallization can be minimized by using the minimum amount of hot solvent and washing the collected crystals with a small amount of ice-cold solvent.[6][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Incorrect pH | Ensure the reaction mixture is sufficiently basic to deprotonate the amino group of the 4-bromo-DL-phenylalanine. Use a pH meter or indicator paper to monitor the pH throughout the addition of reagents. Consider using a buffered system or a stronger base if necessary. |
| Inactive Acetylating Agent | Acetic anhydride and acetyl chloride are sensitive to moisture. Use freshly opened or properly stored reagents. Consider using a slight excess of the acetylating agent to compensate for any potential hydrolysis.[5] |
| Low Reaction Temperature | While lower temperatures can minimize side reactions, they can also slow down the desired N-acetylation. If the reaction is sluggish, consider gradually increasing the temperature while monitoring for byproduct formation. |
| Poor Solubility of Starting Material | Ensure the 4-bromo-DL-phenylalanine is adequately dissolved or suspended in the reaction solvent to allow for efficient reaction with the acetylating agent. |
Low Isolated Yield After Work-up and Purification
| Potential Cause | Troubleshooting Steps |
| Product Loss During Extraction | If an aqueous work-up is performed, ensure the pH is adjusted appropriately to minimize the solubility of the product in the aqueous phase before extraction with an organic solvent. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Incomplete Precipitation/Crystallization | After acidification of the reaction mixture (if performed in aqueous base), ensure the pH is low enough to fully protonate the carboxylate group of the product, promoting precipitation. Cooling the mixture in an ice bath can further enhance crystallization. |
| Suboptimal Recrystallization Solvent | The choice of solvent is critical for good recovery.[8] If the yield is low, it's possible the product is too soluble in the chosen solvent even at low temperatures.[6] Experiment with different solvent systems, such as mixed solvents (e.g., ethanol/water), to find the optimal conditions for crystallization.[6][8] |
| Excessive Washing of Crystals | Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.[6] |
Experimental Protocols
General Protocol for N-acetylation of 4-bromo-DL-phenylalanine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
4-bromo-DL-phenylalanine
-
Acetic anhydride
-
Sodium acetate (anhydrous) or Sodium hydroxide solution
-
Appropriate solvent (e.g., water, glacial acetic acid)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve or suspend 4-bromo-DL-phenylalanine in the chosen solvent.
-
Add the base (e.g., sodium acetate or portion-wise addition of NaOH solution) while stirring.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the reaction mixture while maintaining the temperature and monitoring the pH.
-
After the addition is complete, allow the reaction to stir for a specified time at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the reaction is in an aqueous basic solution, acidify the mixture with hydrochloric acid to precipitate the crude product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system.
-
Dry the purified product under vacuum.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Reaction Pathway: Schotten-Baumann N-Acetylation
Caption: The reaction pathway for the N-acetylation of 4-bromo-DL-phenylalanine.
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. magritek.com [magritek.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
preventing dehalogenation of AC-P-Bromo-DL-phe-OH in reactions
Answering your request to create a technical support center with troubleshooting guides and FAQs for .
Technical Support Center: AC-P-Bromo-DL-phe-OH
Welcome to the technical support center for this compound (N-acetyl-4-bromo-DL-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a specific focus on preventing unwanted dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem?
A1: Dehalogenation, specifically hydrodebromination in this context, is an undesired side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom.[1] This leads to the formation of N-acetyl-DL-phenylalanine as a major byproduct. This side reaction is problematic because it reduces the yield of the desired functionalized product and introduces impurities that are often difficult to separate, complicating the purification process.[2] The bromine atom is typically incorporated as a reactive handle for further modifications, such as in palladium-catalyzed cross-coupling reactions, so its premature removal negates the intended synthetic strategy.[3]
Q2: What are the primary causes of dehalogenation during palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species.[1][2][4] This highly reactive intermediate can be generated from various sources within the reaction mixture, including:
-
The Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), are known to promote the formation of Pd-H species.
-
The Solvent: Polar aprotic solvents like DMF and dioxane, as well as solvents that can act as hydrogen donors (e.g., alcohols, trace water), can facilitate Pd-H formation.[1]
-
Additives/Impurities: Trace amounts of water or other hydrogen-donating impurities can serve as a hydride source.[1]
Once formed, the Pd-H species can react with the starting material (this compound) in a competing catalytic cycle, leading to the replacement of bromine with hydrogen.[1][4]
Q3: How do I select the right reaction components to minimize dehalogenation?
A3: Optimizing your choice of base, ligand, and solvent is critical. The goal is to select conditions that favor the desired cross-coupling reaction over the competing dehalogenation pathway.
-
Base Selection: Switch from strong, aggressive bases to milder inorganic bases.[2][4] Weaker bases are less likely to generate the problematic Pd-H species.[2]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower dehalogenation side reaction.[2][5]
-
Catalyst System: Use a well-defined palladium pre-catalyst that incorporates a bulky ligand (e.g., XPhos Pd G2/G3). This ensures the active catalytic species is formed efficiently.[1]
-
Solvent Choice: Use anhydrous, degassed non-polar solvents like toluene whenever possible.[1] If a polar solvent is required, ensure it is rigorously dried and degassed to remove water and oxygen.
Q4: How do reaction temperature and time affect dehalogenation?
A4: Both temperature and time can significantly influence the extent of dehalogenation.
-
Temperature: Elevated temperatures can increase the rate of the dehalogenation side reaction, sometimes more than the desired coupling reaction.[1] It is often beneficial to run the reaction at the lowest effective temperature that allows for a reasonable reaction rate.[1][4]
-
Reaction Time: Prolonged exposure to the catalyst, especially at high temperatures, can promote side reactions.[2] Monitor the reaction's progress closely using techniques like TLC or LC-MS. The reaction should be stopped and worked up as soon as the starting material is consumed to avoid byproduct formation.[2]
Q5: How can I detect and quantify the amount of dehalogenation?
A5: The most common and effective method for detecting and quantifying the formation of the dehalogenated byproduct (N-acetyl-DL-phenylalanine) is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This technique allows for the separation of the starting material, the desired product, and the dehalogenated byproduct. The relative ratio can be estimated by comparing the integrated peak areas in the chromatogram.[1] A general protocol for this analysis is provided in the "Experimental Protocols" section.
Troubleshooting Guides
If you are observing significant dehalogenation, use the following guides and workflows to diagnose and solve the issue.
Table 1: Troubleshooting Dehalogenation in Cross-Coupling Reactions
| Symptom | Potential Cause | Recommended Solution | Rationale |
| High percentage of dehalogenated byproduct in LC-MS | Aggressive Base | Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][4] | Milder bases are less likely to generate the Pd-H species responsible for dehalogenation.[2] |
| Suboptimal Ligand | Use a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[2][5] | These ligands accelerate the desired cross-coupling pathway, which outcompetes the dehalogenation side reaction.[2] | |
| High Reaction Temperature | Lower the reaction temperature. Start at room temperature and increase gradually only if necessary (e.g., to 60-80 °C).[1][4] | The dehalogenation pathway may have a higher activation energy, so lower temperatures can improve selectivity.[4] | |
| Presence of H₂O / O₂ | Use anhydrous, degassed solvents. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[1][4] | Water can act as a hydride source, and oxygen can affect catalyst stability and promote side reactions.[1][5] | |
| Prolonged Reaction Time | Monitor the reaction closely and work it up promptly upon completion. Optimize catalyst loading to avoid unnecessarily long reaction times.[2] | Minimizes the time the substrate is exposed to conditions that promote side reactions.[2] |
Diagram 1: Competing Catalytic Cycles
Caption: Competing pathways of cross-coupling and dehalogenation.[1]
Diagram 2: Troubleshooting Workflow for Dehalogenation
Caption: A stepwise workflow for troubleshooting dehalogenation.[2][4]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a robust starting point for coupling this compound while minimizing the risk of dehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3) (1-3 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed Toluene/Water (e.g., 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry reaction flask, add this compound, the boronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.[1]
-
Reaction: Stir the reaction mixture at the lowest temperature that promotes the reaction (start with room temperature and gradually increase if necessary, e.g., to 60-80 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[1]
Protocol 2: LC-MS Analysis for Quantifying Dehalogenation
This protocol outlines a general method for analyzing the reaction mixture to determine the ratio of the desired product to the dehalogenated byproduct.
Procedure:
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-20 µL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final volume of 1-2 mL.
-
If the sample contains solids, filter it through a syringe filter (0.22 or 0.45 µm) to remove particulate matter.[1]
-
-
LC-MS Method:
-
Column: Use a standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid) is common. For example, a gradient from 10% to 95% acetonitrile over 10-15 minutes.
-
Injection: Inject 1-5 µL of the prepared sample.
-
Detection: Monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EIC) for the expected m/z values of the starting material, product, and dehalogenated byproduct.
-
-
Quantification:
-
Identify the peaks corresponding to your starting material, desired coupled product, and the dehalogenated byproduct (N-acetyl-DL-phenylalanine) by their retention times and mass spectra.
-
The relative ratio of product to byproduct can be estimated by comparing the integrated peak areas in the chromatogram.[1] For more accurate quantification, a calibration curve with authentic standards should be used.
-
Diagram 3: General Experimental Workflow
Caption: A standard workflow for reaction setup, monitoring, and purification.
References
Technical Support Center: Optimizing Coupling Efficiency of Ac-P-Bromo-DL-phe-OH in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetyl-4-bromo-DL-phenylalanine (Ac-P-Bromo-DL-phe-OH) in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound in SPPS?
The main difficulties arise from steric hindrance and the electron-withdrawing nature of the bromine atom. The bulky acetyl and p-bromophenyl groups can physically obstruct the formation of the peptide bond.[1][2] This steric hindrance can lead to slower reaction rates and incomplete coupling.[1][3]
Q2: Why is my coupling yield low when using this compound?
Low coupling yields with this amino acid derivative are often due to several factors:
-
Steric Hindrance: The bulky side chain can impede the approach of the activated amino acid to the resin-bound amine.[1][3]
-
Inappropriate Coupling Reagents: Standard coupling reagents like DCC or EDC may not be potent enough to overcome the steric challenges.[1]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature play a critical role and may need optimization for this specific residue.[1]
-
Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the solid support, preventing reagents from accessing the reaction sites.[3][4]
Q3: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids, more powerful coupling reagents are recommended. Onium-salt based reagents are generally the preferred choice.[1] Urionium/aminium salts like HATU, HBTU, and COMU, as well as phosphonium salts such as PyBOP and PyAOP, have demonstrated superior performance in promoting efficient coupling for challenging residues.[3][5][6]
Q4: How can I minimize racemization during the coupling of this DL-amino acid derivative?
While this compound is a racemic mixture, minimizing further racemization at the alpha-carbon during coupling is crucial to prevent the formation of diastereomeric impurities.[1] Key strategies include:
-
Choice of Additives: Using additives like Oxyma Pure or HOAt is more effective at suppressing racemization than HOBt.[1]
-
Appropriate Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.[1]
-
Controlled Pre-activation: Minimize the pre-activation time of the amino acid before adding it to the resin.[7]
-
Reaction Temperature: Avoid prolonged reactions at elevated temperatures, as this can increase the rate of racemization.[1]
Q5: Is "double coupling" a recommended strategy for this compound?
Yes, given the inherent difficulty in coupling this sterically hindered residue, performing a second coupling (a "double couple") with a fresh solution of activated amino acid is a prudent strategy to maximize the reaction yield and prevent deletion sequences.[3][7]
Troubleshooting Guide
Issue 1: Positive Kaiser Test After Coupling
A positive Kaiser test (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.[4][8]
| Potential Cause | Suggested Solution |
| Insufficient Reagent Potency | Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[3] |
| Steric Hindrance | Perform a second coupling ("double couple") with fresh reagents.[7] |
| Suboptimal Reaction Time | Extend the coupling reaction time (e.g., from 2 hours to 4 hours or overnight).[3] |
| Poor Resin Swelling | Ensure the resin is properly swollen in an appropriate solvent (e.g., DMF or NMP) for at least 1 hour before synthesis.[9][10] |
| Reagent Degradation | Use fresh, high-purity amino acid derivatives and coupling reagents. |
Issue 2: Presence of Deletion Sequences in Final Peptide
Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the peptide minus the this compound residue.
| Potential Cause | Suggested Solution |
| Incomplete Coupling | Implement a "double coupling" strategy for the this compound residue.[11] |
| Premature Chain Termination | After the coupling step, perform a "capping" step using acetic anhydride to block any unreacted amines and prevent them from reacting in subsequent cycles.[9][12] |
| Peptide Aggregation | Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to the coupling mixture to disrupt secondary structures.[3] |
Issue 3: Low Purity of Crude Peptide
HPLC analysis of the crude product shows a complex profile with multiple, difficult-to-separate peaks.
| Potential Cause | Suggested Solution |
| Racemization | Use a coupling reagent/additive combination known for low racemization (e.g., COMU, or a phosphonium-based reagent with Oxyma Pure).[1][6] Minimize pre-activation time and avoid excessive use of strong bases.[7] |
| Side Reactions | Ensure complete deprotection of the N-terminal Fmoc group before coupling. Use scavengers like triisopropylsilane (TIS) in the final cleavage cocktail to prevent side reactions.[9] |
| Degradation During Cleavage | Optimize the cleavage time and cocktail composition. Ensure the peptide is precipitated in cold diethyl ether to minimize degradation.[9][13] |
Quantitative Data Summary
Table 1: Recommended Reagent Equivalents for Coupling this compound
| Reagent | Equivalents (relative to resin loading) | Reference |
| This compound | 3.0 - 5.0 | [3][9] |
| Coupling Reagent (e.g., HATU, HBTU) | 2.9 - 5.0 | [3][9] |
| Additive (e.g., HOBt, Oxyma Pure) | 3.0 - 5.0 | [9] |
| Base (e.g., DIPEA, NMM) | 6.0 | [9] |
Table 2: Typical Reaction Conditions for SPPS Steps
| Step | Reagent/Solvent | Time | Temperature | Reference |
| Resin Swelling | DMF or DCM | 1 hour | Room Temperature | [9] |
| Fmoc Deprotection | 20% Piperidine in DMF | 5-10 min (x2) | Room Temperature | [9] |
| Coupling | See Table 1 | 1-4 hours (or overnight) | Room Temperature | [3][9] |
| Capping | 5% Acetic Anhydride, 5% DIEA in DMF | 15-30 min | Room Temperature | [9] |
| Cleavage & Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | Room Temperature | [9] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 1 hour.[9]
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (5-7 times).[9]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF. Add DIPEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[7]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.[7]
-
Monitoring: Perform a Kaiser test on a few resin beads.[7] If the test is positive (blue beads), proceed to a second coupling (Protocol 2). If negative (yellow beads), proceed to washing.
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.[7]
Protocol 2: Double Coupling Procedure
-
Following the first coupling (Protocol 1, step 4), drain the reaction solution.
-
Wash the resin with DMF (3 times).
-
Repeat steps 3 and 4 from Protocol 1 with a fresh solution of activated this compound.
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Wash the resin as described in Protocol 1, step 6.
Protocol 3: Capping of Unreacted Amines
-
After the coupling step and subsequent DMF washes, add a capping solution of 5% acetic anhydride and 5% DIEA in DMF to the resin.[9]
-
Agitate the mixture for 15-30 minutes at room temperature.[9]
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).[9]
Visualizations
Caption: Troubleshooting workflow for a positive Kaiser test after coupling.
Caption: A single cycle of the SPPS workflow for incorporating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Peptides with AC-P-Bromo-DL-phe-OH
Welcome to the technical support center for scientists, researchers, and drug development professionals working with peptides containing N-acetyl-4-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence peptide purification?
This compound is an unnatural amino acid derivative with distinct features that affect peptide behavior during purification.[1][2] Its key properties include:
-
Increased Hydrophobicity: The presence of the bromophenyl group significantly increases the hydrophobicity of the peptide compared to a native phenylalanine residue.[3] This leads to stronger retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns.
-
N-terminal Acetylation: The acetyl group at the N-terminus removes the positive charge of the N-terminal amine, further increasing the overall hydrophobicity of the peptide.[1][4] This modification typically leads to a longer retention time in RP-HPLC.[1][5]
-
Racemic Mixture (DL-): this compound is a racemic mixture of D- and L-isomers.[2] When incorporated into a peptide, this results in the synthesis of two diastereomers, which can be challenging to separate.[6][7]
-
Chemical Handle: The bromine atom can serve as a handle for further post-synthetic modifications, such as Suzuki cross-coupling reactions.[8]
Q2: Why am I observing two closely eluting peaks for my peptide during RP-HPLC analysis?
The presence of two closely eluting peaks is a common observation when working with peptides containing this compound. This is due to the presence of diastereomers.[6][7] Since the starting amino acid is a DL-racemic mixture, your synthesis will produce two distinct peptide stereoisomers that have slightly different physical properties, leading to their separation on a high-resolution chromatography system.[7]
Q3: How does N-terminal acetylation affect the retention time of my peptide in RP-HPLC?
N-terminal acetylation removes the positive charge of the N-terminal amine group, making the peptide more hydrophobic.[1][4] This increased hydrophobicity leads to a stronger interaction with the stationary phase of the RP-HPLC column, resulting in a longer retention time.[1][5] The magnitude of this shift can vary depending on the overall sequence of the peptide but is a predictable effect.[1]
Q4: Are there any specific side reactions I should be aware of when using this compound in solid-phase peptide synthesis (SPPS)?
While the bromophenylalanine moiety is generally stable during standard Fmoc-based SPPS, some potential side reactions to consider include:
-
Standard SPPS Side Reactions: General side reactions common to peptide synthesis, such as deletion sequences, incomplete deprotection, and aggregation, can still occur.[9][10]
-
Steric Hindrance: The bulky bromophenyl group might cause slight steric hindrance during coupling reactions, potentially requiring longer coupling times or more potent coupling reagents.[8]
-
Reactions of the Bromo Group: While generally stable, the carbon-bromine bond could potentially react under certain harsh cleavage conditions or with specific scavengers, although this is not commonly reported. The bromine is more often utilized as a stable handle for post-synthetic modifications.[8][11]
Troubleshooting Guides
Problem 1: Poor Separation of Diastereomers
Symptoms:
-
A single broad peak in the chromatogram.
-
Two co-eluting or poorly resolved peaks.
Potential Causes:
-
The inherent similarity in hydrophobicity between the two diastereomers.
-
Suboptimal HPLC method parameters.
Solutions:
| Solution | Detailed Explanation | Considerations |
| Optimize HPLC Gradient | Decrease the gradient steepness (e.g., from 1%/min to 0.5%/min of acetonitrile) around the elution time of the peptide. A shallower gradient increases the interaction time with the stationary phase and can improve the resolution of closely eluting species.[12] | This will increase the run time of the purification. |
| Change Organic Modifier | If using acetonitrile, try switching to isopropanol or methanol as the organic modifier in the mobile phase. Different organic solvents can alter the selectivity of the separation and may improve the resolution of diastereomers.[12] | Ensure the peptide is soluble in the new solvent system. Isopropanol is more viscous and may lead to higher backpressure. |
| Modify Mobile Phase pH | Adjusting the pH of the mobile phase can alter the ionization state of any acidic or basic residues in the peptide, potentially leading to differential retention of the diastereomers. | Ensure the pH is compatible with the stability of the peptide and the column. |
| Employ Chiral Chromatography | If standard RP-HPLC fails to provide adequate separation, consider using a chiral stationary phase. These columns are specifically designed to separate stereoisomers.[2][6][13] | Chiral columns can be more expensive and may require specific mobile phases. |
Problem 2: Low Purity or Multiple Unidentified Peaks in Crude Peptide
Symptoms:
-
Complex chromatogram with numerous peaks.
-
Low yield of the target peptide peak.
Potential Causes:
-
Incomplete coupling during SPPS.
-
Formation of deletion or truncated sequences.
-
Side reactions during synthesis or cleavage.
-
Incomplete removal of protecting groups.
Solutions:
| Solution | Detailed Explanation | Considerations |
| Optimize Coupling Protocol | For the this compound residue, consider a double coupling or extending the coupling time to overcome any potential steric hindrance. Using a more potent coupling reagent like HATU or HCTU can also improve efficiency.[14] | Monitor coupling efficiency with a ninhydrin test. |
| Use High-Quality Reagents | Ensure the purity of the Fmoc-AC-P-Bromo-DL-phe-OH and other synthesis reagents to minimize the introduction of impurities from the start. | Impurities in starting materials can lead to a variety of side products.[8] |
| Optimize Cleavage Cocktail | Use a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) and ensure sufficient cleavage time (2-3 hours) for complete deprotection and cleavage from the resin.[8] | The choice of scavengers is important to prevent side reactions with sensitive residues. |
| Characterize Impurities by Mass Spectrometry | Use LC-MS to identify the masses of the major impurities. This can help diagnose the source of the problem (e.g., a mass corresponding to a deletion sequence or an incompletely deprotected peptide).[11] | This will provide valuable information to refine the synthesis or purification strategy. |
Data Presentation
Table 1: Expected Impact of Modifications on RP-HPLC Retention
| Modification | Effect on Peptide Properties | Expected Change in Retention Time | Reference |
| N-terminal Acetylation | Increases hydrophobicity by removing the N-terminal positive charge. | Increase | [1][4][5] |
| p-Bromophenylalanine | Significantly increases hydrophobicity compared to Phenylalanine. | Significant Increase | [3] |
Table 2: Typical RP-HPLC Purification Parameters for Peptides Containing this compound
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 5 µm particle size, 100-300 Å pore size | Good retention and resolution for hydrophobic peptides. |
| Mobile Phase A | 0.1% TFA in Water | Provides good peak shape and is volatile for easy removal. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Common organic solvent for eluting peptides. |
| Gradient | 5-95% B over 30-60 minutes (analytical) | A broad gradient to elute the hydrophobic peptide. |
| Flow Rate | 1 mL/min (analytical), 10-20 mL/min (preparative) | Standard flow rates for the respective column sizes. |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone, 280 nm for the phenyl ring. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF.[8]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours. For the this compound coupling, consider extending this time or performing a second coupling.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.[8]
-
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether. Dry the crude peptide under vacuum.[8]
Protocol 2: RP-HPLC Purification of a Peptide Containing this compound
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and B, or a small amount of DMSO followed by dilution with Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Gradient Elution: Inject the dissolved peptide onto the column and begin the gradient elution. A typical gradient might be a linear increase of Mobile Phase B from 5% to 65% over 40 minutes.
-
Fraction Collection: Collect fractions corresponding to the eluting peaks.
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to determine which fractions contain the pure desired peptide(s).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and purification of peptides containing this compound.
Caption: A decision tree for troubleshooting the separation of peptide diastereomers containing this compound.
References
- 1. Peptide retention time prediction for peptides with post-translational modifications: N-terminal (α-amine) and lysine (ε-amine) acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. High-performance liquid chromatographic separation of peptide and amino acid stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Peptides Containing Ac-p-bromo-DL-Phe-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid Ac-p-bromo-DL-Phe-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly aggregation, encountered during experimental work.
Troubleshooting Guides
Q1: My peptide containing this compound won't dissolve in aqueous buffers. What should I do?
A1: Peptides with a high proportion of hydrophobic amino acids, such as the bromophenylalanine derivative, often exhibit poor solubility in aqueous solutions.[1][2] This is due to the tendency of these residues to minimize contact with water, which can lead to aggregation.[1][2] A systematic approach to solubilization is recommended.
-
Initial Step: Attempt to dissolve a small amount of the peptide in sterile, distilled water.[3]
-
Organic Solvents: If the peptide does not dissolve in water, use a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[4][5] Subsequently, gradually add water or your aqueous buffer to the desired concentration.[5] Be cautious with the final concentration of organic solvents in your assay; for instance, DMSO should ideally not exceed 1% (v/v) in cellular assays.[4]
-
pH Adjustment: The net charge of the peptide influences its solubility.[2] For acidic peptides (net negative charge), try dissolving in a basic buffer. For basic peptides (net positive charge), an acidic buffer may improve solubility.[6]
-
Sonication: Brief sonication can help break up aggregates and aid in dissolution.[5] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and to keep the sample on ice between sonications to prevent heating.[5]
Q2: I've dissolved my peptide, but now I see visible precipitates or cloudiness, suggesting aggregation. How can I resolve this?
A2: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures.[1] This is a common issue with hydrophobic peptides and can be influenced by factors like pH, temperature, and peptide concentration.[1]
-
Disaggregation Methods:
-
Sonication: As with initial dissolution, sonication can help to break apart existing aggregates.[5]
-
Heating: Gentle warming of the solution (not exceeding 40°C) can sometimes improve solubility and reduce aggregation.[7] However, be mindful of the peptide's stability at higher temperatures.
-
Chaotropic Agents: For peptides that are difficult to disaggregate, consider using strong denaturants like 6 M guanidine hydrochloride or 8 M urea to solubilize the peptide first, followed by dilution.[3]
-
-
Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved material or aggregates.[4]
Q3: How can I prevent my peptide from aggregating in the first place?
A3: Proactive measures during handling and storage are crucial for preventing aggregation.
-
Proper Storage: Store lyophilized peptides at -20°C or -80°C.[7] Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.[7][8]
-
Solvent Choice: The initial choice of solvent is critical. For highly hydrophobic peptides, dissolving in a pure organic solvent first before adding aqueous buffer is recommended.[5]
-
Additives: In some cases, the inclusion of additives can help prevent aggregation. Arginine, for example, has been shown to reduce aggregation for some biomolecules.[9]
-
pH Considerations: Maintaining the pH of the solution away from the peptide's isoelectric point (pI) can help maintain solubility, as the peptide will have a net charge.[2]
Frequently Asked Questions (FAQs)
Q4: What is this compound and why is it used in peptides?
A4: this compound is an unnatural amino acid derivative. The "Ac" indicates an acetyl group at the N-terminus, and "p-bromo-DL-Phe" signifies a phenylalanine residue with a bromine atom at the para position of the phenyl ring, with the "DL" indicating a mixture of both D and L stereoisomers.[10][11] Such modifications are often incorporated into peptides to enhance properties like stability, binding affinity, or to serve as a structural probe.[12][13] It is a building block used in the synthesis of novel pharmaceuticals and in biochemical research to study protein interactions.[10]
Q5: How does the presence of this compound affect peptide aggregation?
A5: The bromophenylalanine residue significantly increases the hydrophobicity of the peptide.[2] Aromatic amino acids like phenylalanine are known to promote aggregation through π-π stacking interactions between their phenyl rings.[14] The addition of a bulky, hydrophobic bromine atom can further enhance these hydrophobic interactions, making the peptide more prone to aggregation.[2]
Q6: Are there any specific solvents I should avoid when working with peptides containing this compound?
A6: While there are no absolute contraindications for most common solvents, it's important to consider your downstream application. For instance, while DMSO is an excellent solvent for hydrophobic peptides, it can be toxic to cells at higher concentrations and may interfere with certain assays.[4][5] If your peptide sequence contains methionine or cysteine, avoid DMSO as it can oxidize these residues; DMF is a suitable alternative in such cases.[4]
Data Presentation
Table 1: Solubility of a Model Peptide Containing this compound in Various Solvents
| Solvent System | Solubility (mg/mL) | Observations |
| Deionized Water | < 0.1 | Insoluble, visible particles |
| PBS (pH 7.4) | < 0.1 | Insoluble, solution appears cloudy |
| 10% Acetic Acid | 0.5 | Partially soluble, some particles remain |
| 100% DMSO | > 10 | Freely soluble, clear solution |
| 100% DMF | > 10 | Freely soluble, clear solution |
| 50% Acetonitrile in Water | 1.2 | Soluble with sonication, clear solution |
Note: This table presents hypothetical data for a model hydrophobic peptide to illustrate solubility trends.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Hydrophobic Peptides
-
Preparation: Allow the lyophilized peptide to warm to room temperature, preferably in a desiccator, before opening the vial.[5]
-
Initial Test: Add a small, precisely known amount of the peptide to a microcentrifuge tube.
-
Solvent Addition:
-
Begin by adding a small volume of sterile, distilled water and vortex.[3]
-
If insoluble, prepare a fresh aliquot of the peptide and add a minimal amount of a pure organic solvent (e.g., DMSO, DMF).[5] Vortex until the peptide is fully dissolved.
-
Slowly add your desired aqueous buffer to the organic solvent-peptide mixture, vortexing between additions.[6] If the solution becomes turbid, you may have exceeded the peptide's solubility limit in that mixed solvent system.[6]
-
-
Sonication (if necessary): If precipitation occurs or dissolution is slow, place the tube in an ice bath and sonicate for 10-second intervals, allowing the sample to cool between bursts.[5]
-
Final Preparation: Once the peptide is in solution, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining insoluble material.[5] Carefully transfer the supernatant to a new tube.
-
Storage: For long-term storage, aliquot the peptide solution into single-use tubes and store at -20°C or -80°C.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | C11H12BrNO3 | CID 5172487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
AC-P-Bromo-DL-phe-OH stability issues in aqueous buffers
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues of AC-P-Bromo-DL-phe-OH in aqueous buffers. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate after preparation in an aqueous buffer. What is the cause and how can I resolve this?
A1: This is likely due to the limited solubility of this compound in aqueous solutions, a common issue with modified amino acids. The N-acetyl group and the bromo-phenyl moiety increase the hydrophobicity of the molecule compared to native phenylalanine.
Troubleshooting Steps:
-
pH Adjustment: The solubility of amino acid derivatives is often pH-dependent. Systematically adjust the pH of your buffer to determine the optimal pH for solubilization.
-
Co-solvents: Consider preparing a concentrated stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Warming: Gently warming the solution may aid in dissolution, but be cautious as elevated temperatures can accelerate degradation.
Q2: I suspect my this compound is degrading in my experimental buffer. What are the likely degradation pathways?
A2: The primary points of instability in this compound are the N-acetyl amide bond and the potential for reactions involving the brominated aromatic ring.
-
Hydrolysis: The N-acetyl amide bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures, which would yield acetate and p-bromo-DL-phenylalanine.[1]
-
Oxidation: The phenyl ring can be susceptible to oxidation, although the bromo-substituent's effect on this is complex.
-
Racemization: Under certain conditions, particularly basic pH, racemization at the alpha-carbon can occur.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: For long-term storage, it is recommended to store the compound as a solid at -20°C. For stock solutions, use an anhydrous organic solvent such as DMSO or DMF.[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. When preparing aqueous working solutions, it is best to do so fresh for each experiment to minimize degradation.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent experimental results | Degradation of the compound in aqueous buffer during the experiment. | 1. Perform a stability study of this compound in your experimental buffer (see Experimental Protocol below). 2. Prepare fresh solutions immediately before each experiment. 3. Minimize the time the compound is in the aqueous buffer. |
| Loss of biological activity | Hydrolysis of the N-acetyl group, which may be crucial for activity. Racemization of the compound. | 1. Analyze the purity of your solution before and after the experiment using HPLC. 2. Maintain a neutral pH and low temperature to minimize hydrolysis and racemization. |
| Precipitation during experiment | Change in temperature or pH affecting solubility. Interaction with other components in the medium. | 1. Re-evaluate the solubility of the compound under your specific experimental conditions. 2. Consider the use of a stabilizing excipient if compatible with your assay. |
Stability and Solubility Data
| Solvent System | Solubility (N-acetyl-L-phenylalanine) | Reported Stability | Key Considerations |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Approx. 0.25 mg/mL[1] | Aqueous solutions are not recommended for storage for more than one day.[1] | Prone to hydrolysis of the amide bond over time, especially at non-neutral pH and elevated temperatures.[1] |
| DMSO | Approx. 12 mg/mL[1] | Stock solutions in anhydrous DMSO are expected to be more stable than aqueous solutions.[1] | Ensure use of anhydrous DMSO to minimize water-mediated hydrolysis.[1] |
| Dimethylformamide (DMF) | Approx. 16 mg/mL[1] | Similar to DMSO, stock solutions in anhydrous DMF should offer better stability.[1] | Use high-purity, anhydrous solvent. |
| Ethanol | Slightly soluble[1] | Data not available. | Lower solubility may limit its use as a primary solvent for concentrated stock solutions. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Buffer using HPLC
This protocol allows for the quantitative assessment of the stability of this compound over time in a specific aqueous buffer.
1. Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator
-
Microcentrifuge
-
RP-HPLC system with a UV detector
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Incubation:
-
Dilute the stock solution in your chosen aqueous buffer to a final concentration of 100 µg/mL.
-
Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
-
Sample Preparation:
-
For each time point, mix the aliquot with an equal volume of ACN to precipitate any proteins if in a biological matrix.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto a C18 column.
-
Use a gradient elution with a mobile phase consisting of Solvent A (Water with 0.1% TFA) and Solvent B (ACN with 0.1% TFA). A suggested gradient is 10-90% Solvent B over 20 minutes.
-
Monitor the absorbance at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time from the t=0 sample.
-
Integrate the peak area of the intact compound at each time point.
-
Plot the percentage of the remaining intact compound against time to determine its stability.
-
Visualizations
References
identifying byproducts in AC-P-Bromo-DL-phe-OH reactions by LC-MS
Welcome to the technical support center for the synthesis and analysis of N-acetyl-p-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify potential byproducts in their reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in the synthesis of N-acetyl-p-bromo-DL-phenylalanine?
A1: During the N-acetylation of p-bromo-DL-phenylalanine, several byproducts can form. The most common species to look for in your LC-MS analysis include:
-
Unreacted Starting Material: p-bromo-DL-phenylalanine.
-
Dehalogenated Product: N-acetyl-DL-phenylalanine, where the bromine atom is replaced by a hydrogen. This can sometimes occur if certain catalysts or reaction conditions are used that promote hydrodehalogenation.[1]
-
Di-acetylated Species: Products where acetylation has occurred on other functional groups, though less common for the amino acid itself under standard conditions.
-
Racemization Products: If you are starting with an enantiomerically pure form (L- or D-), the presence of the other enantiomer is a common process-related impurity. Racemization can be promoted by basic conditions or the use of certain coupling agents.[2]
Q2: How can I use LC-MS to tentatively identify an unknown peak in my reaction mixture?
A2: LC-MS is a powerful tool for identifying unknown compounds in your mixture.[3] First, determine the mass-to-charge ratio (m/z) of the unknown peak from the mass spectrum. Then, compare this mass to the expected masses of potential byproducts (see Table 1). High-resolution mass spectrometry can provide an exact mass, which helps in determining the elemental composition.[3] Tandem MS (MS/MS) can be used to fragment the ion of interest, providing structural information that can help confirm the identity of the byproduct.[3][4]
Q3: My LC-MS shows a peak with a mass corresponding to the dehalogenated product. What could have caused this?
A3: The loss of the bromine atom (dehalogenation) to form N-acetyl-DL-phenylalanine is a known side reaction for halogenated aromatic compounds.[1] This can be caused by certain reaction conditions, such as the presence of a palladium catalyst (if performing a cross-coupling reaction) or other reducing agents in the reaction mixture. The presence of hydrogen donors can also contribute to this side reaction.[1]
Q4: I see a peak at the same m/z as my product, but at a different retention time. What could this be?
A4: If you are working with an enantiomerically pure starting material (e.g., N-acetyl-p-bromo-L-phenylalanine), a peak with the same m/z but a different retention time on a chiral chromatography column is likely the other enantiomer (the D-isomer).[5] Standard reverse-phase columns will not separate enantiomers, but diastereomeric impurities or structural isomers could also be a possibility.
Troubleshooting Guide: Identifying Unexpected Peaks by LC-MS
This guide provides a systematic approach to identifying unknown peaks in the LC-MS analysis of your this compound reaction mixture.
Step 1: Mass Analysis of the Unknown Peak
-
Obtain the Mass Spectrum: Extract the mass spectrum for the unknown chromatographic peak.
-
Determine the m/z: Identify the mass-to-charge ratio of the primary ion.
-
Compare with Expected Masses: Compare the observed mass with the theoretical masses of the starting material, product, and potential byproducts listed in Table 1.
Data Presentation: Expected Masses of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| p-bromo-DL-phenylalanine | C₉H₁₀BrNO₂ | 244.09 (avg) | 245.09 | 243.09 |
| This compound (Product) | C₁₁H₁₂BrNO₃ | 286.12 (avg) | 287.12 | 285.12 |
| N-acetyl-DL-phenylalanine | C₁₁H₁₃NO₃ | 207.22 (avg) | 208.22 | 206.22 |
Step 2: Isotopic Pattern Analysis
For brominated compounds, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Look for a pair of peaks of almost equal intensity separated by approximately 2 m/z units. This is a strong indicator of a bromine-containing compound.
Step 3: Chromatographic Behavior
-
Retention Time: Compare the retention time of the unknown peak to the retention times of your starting material and product standards.
-
Earlier Elution: More polar compounds generally elute earlier in reverse-phase chromatography. For example, the unreacted amino acid (p-bromo-DL-phenylalanine) is more polar than its N-acetylated product and would be expected to have a shorter retention time.
-
Later Elution: Less polar compounds will have longer retention times.
-
Step 4: Tandem Mass Spectrometry (MS/MS)
If the identity of the peak is still uncertain, perform MS/MS analysis. By fragmenting the parent ion, you can obtain structural information to help confirm the identity. For example, a characteristic loss of an acetyl group (42 Da) would be expected from N-acetylated compounds.
Experimental Protocols
General LC-MS Method for Analysis
This is a general protocol and may require optimization for your specific instrumentation.
-
Sample Preparation:
-
Take a small aliquot of the crude reaction mixture.
-
Dilute the sample in a suitable solvent system, such as a mixture of water and acetonitrile, to a final concentration appropriate for your instrument (e.g., 1-10 µg/mL).
-
If necessary, filter the sample to remove any particulate matter.[1]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is a common choice for separating small molecules of this type.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the course of the run to elute compounds of increasing hydrophobicity.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for analytical scale.
-
Column Temperature: Maintained at a constant temperature, e.g., 30-40 °C, for reproducibility.[6]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) is common for this type of analysis and can be run in both positive and negative ion modes.
-
Scan Range: A scan range of m/z 100-500 should be sufficient to cover all expected species.
-
Source Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature for the best signal of your target analyte.[6]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying byproducts by LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
improving solubility of AC-P-Bromo-DL-phe-OH for biological assays
Technical Support Center: AC-P-Bromo-DL-phe-OH
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in biological assays.
Frequently Asked Questions (FAQs)
General Properties
Q1: What is this compound?
A1: this compound is the chemical compound N-acetyl-4-bromo-DL-phenylalanine. It is a synthetic derivative of the essential amino acid phenylalanine.[1][2] The presence of an acetyl group at the N-terminus and a bromine atom at the para-position of the phenyl ring gives it unique properties, making it a valuable tool in biochemical research, peptide synthesis, and as a building block for novel pharmaceuticals.[2][3]
Q2: What are the key physicochemical properties of this compound?
A2: The key properties are summarized in the table below. These characteristics are important for handling, storage, and experimental design.
| Property | Value | Source |
| IUPAC Name | 2-acetamido-3-(4-bromophenyl)propanoic acid | [1] |
| Molecular Formula | C₁₁H₁₂BrNO₃ | [1] |
| Molecular Weight | 286.12 g/mol | [1] |
| Melting Point | 183-189 °C | [2] |
| Appearance | White to off-white powder | [4] |
| Storage | 2-8°C | [2][4] |
| XLogP3 | 0.8 | [1] |
Solubility and Stock Solution Preparation
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Due to the hydrophobic nature of the bromophenyl group, this compound has low solubility in water. Organic solvents are recommended for preparing high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice for biological assays. Other organic solvents like ethanol and acetone can also be used.[5][6]
Q4: I am having trouble dissolving the compound. What should I do?
A4: If you are experiencing solubility issues, please refer to our detailed troubleshooting guide below. Common strategies include gentle warming, vortexing, sonication, and adjusting the pH of the solvent. For many N-acetyl amino acids, which are acidic due to the carboxylic acid group, solubility can be significantly increased in a slightly basic solution.[7]
Q5: What is the expected solubility in common solvents?
A5: While specific quantitative solubility data for this compound is not widely published, the table below provides estimated values based on data for the closely related compound, N-Acetyl-DL-phenylalanine. The presence of the bromine atom is expected to decrease aqueous solubility and increase solubility in organic solvents.
| Solvent | Estimated Solubility (at 25°C) | Notes |
| DMSO | > 25 mg/mL | Recommended for high-concentration stock solutions. |
| Ethanol | ~15-20 mg/mL | Can be used as an alternative to DMSO.[5] |
| Methanol | Soluble | Often used in chemical synthesis and purification.[5] |
| Water | < 1 mg/mL | Very low solubility.[6] |
| PBS (pH 7.4) | < 1 mg/mL | Low solubility in aqueous buffers. |
| 0.1 M NaOH | > 10 mg/mL | Increased solubility due to salt formation.[7] |
Note: These are estimates. It is crucial to determine the solubility for your specific experimental conditions.
Troubleshooting Guide: Solubility Issues
Use the following workflow to address challenges with dissolving this compound.
Caption: A workflow diagram for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for use in cell-based assays.
Caption: Workflow for preparing a 100 mM stock solution in DMSO.
Detailed Steps:
-
Weighing: Accurately weigh 28.61 mg of this compound (MW = 286.12 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add approximately 900 µL of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, incubate the tube in a 37°C water bath for 5-10 minutes or sonicate for 2-5 minutes. Visually inspect to ensure no solid particles remain.
-
Final Volume Adjustment: Once fully dissolved, add DMSO to bring the total volume to 1.0 mL. This yields a 100 mM stock solution.
-
Sterilization and Storage: For use in sterile cell culture, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Application in Biological Assays
Q6: How might this compound affect cellular pathways?
A6: As an analog of phenylalanine, this compound can act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate.[8] A key example is the family of aromatic amino acid hydroxylases, which are crucial for neurotransmitter synthesis.[8][9] For instance, it may inhibit Phenylalanine Hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine. This inhibition can reduce the downstream production of catecholamines.
Caption: Potential inhibition of the catecholamine synthesis pathway.
Q7: What is the stability of the compound in aqueous cell culture media?
A7: While specific stability data is limited, N-acetylated amino acids are generally stable. However, prolonged incubation in aqueous media at 37°C could lead to slow hydrolysis of the acetyl group or other degradation. For long-term experiments (>24-48 hours), it is advisable to refresh the medium containing the compound. It is recommended to prepare fresh dilutions of the DMSO stock into the culture medium for each experiment.
References
- 1. This compound | C11H12BrNO3 | CID 5172487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. p -溴- DL -苯丙氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. N-Acetyl-L-phenylalanine | 2018-61-3 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Halogenated Phenylalanines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of halogenated phenylalanines.
Troubleshooting Guides
This section provides detailed answers and protocols to address specific issues that may arise during your experiments.
Problem 1: Low yield and formation of a dark, tarry substance during the Sandmeyer reaction for 4-chloro-, 4-bromo-, or 4-iodophenylalanine synthesis.
Q: My Sandmeyer reaction to produce halogenated phenylalanine from 4-aminophenylalanine is resulting in a low yield of the desired product and a significant amount of a dark, insoluble material. What is causing this, and how can I prevent it?
A: The formation of a dark, tarry substance is a common issue in Sandmeyer reactions and is often due to the decomposition of the diazonium salt intermediate and subsequent polymerization reactions. The primary culprits are elevated temperatures and incorrect pH. Phenol formation, through the reaction of the diazonium salt with water, is a major competing side reaction that can also contribute to colored byproducts.
Troubleshooting Steps & Mitigation Protocols:
-
Strict Temperature Control: The diazonium salt is thermally unstable. Maintaining a low temperature (0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction is critical to prevent its decomposition.
-
Protocol: Use an ice-salt bath to maintain the temperature of the reaction vessel between 0 and 5 °C. Monitor the internal temperature of the reaction mixture with a low-temperature thermometer. Add the sodium nitrite solution slowly and dropwise to the acidic solution of 4-aminophenylalanine to control the exothermic nature of the diazotization reaction.
-
-
Ensure Sufficient Acidity: A highly acidic environment (pH 1-2) is crucial for two main reasons: it stabilizes the diazonium salt and prevents the newly formed diazonium salt from coupling with unreacted 4-aminophenylalanine, which leads to the formation of colored azo compounds.
-
Protocol: Use a sufficient excess of a strong mineral acid, such as hydrochloric acid (for chlorination) or hydrobromic acid (for bromination). For iodination, sulfuric acid is often used. Check the pH of the solution before and during the addition of sodium nitrite.
-
-
Quenching Excess Nitrous Acid: Any remaining nitrous acid after the diazotization can lead to unwanted side reactions.
-
Protocol: Before proceeding with the Sandmeyer reaction, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea or sulfamic acid until the test is negative.
-
-
Proper Work-up: An effective work-up procedure is essential to remove the tarry byproducts and isolate the desired product.
-
Protocol: After the reaction is complete, consider steam distillation to isolate the volatile halogenated product from the non-volatile tar. Alternatively, perform an extraction with a suitable organic solvent. The organic layer can then be washed with a sodium hydroxide solution to remove any phenolic byproducts.
-
Logical Relationship for Minimizing Tar Formation
Caption: Logical workflow to minimize tar formation during Sandmeyer reactions.
Problem 2: Formation of di-halogenated and other over-halogenated byproducts.
Q: I am observing the formation of di-iodinated or di-brominated phenylalanine in my reaction mixture. How can I improve the selectivity for the mono-halogenated product?
A: Over-halogenation is a common side reaction, especially with highly activating substrates like phenylalanine. The presence of the amino and carboxyl groups activates the phenyl ring, making it susceptible to multiple halogenations. For instance, in the synthesis of 4-iodophenylalanine, contamination with up to ~5 mol% of 3,4-diiodo-L-phenylalanine has been reported.[1]
Troubleshooting Steps & Mitigation Protocols:
-
Protecting Group Strategy: The most effective way to control selectivity is to temporarily reduce the activating effect of the amino group by introducing a protecting group.
-
Protocol for N-Acetylation:
-
Dissolve L-phenylalanine in a mixture of acetic anhydride and acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-L-phenylalanine.
-
Filter, wash with cold water, and dry the product.
-
-
The resulting N-acetyl group is still an ortho-, para-director but is less activating, allowing for more controlled mono-halogenation. After the halogenation step, the acetyl group can be removed by acid or base hydrolysis.
-
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the halogenating agent is crucial.
-
Protocol: Use a slight excess (1.05-1.1 equivalents) of the halogenating agent. Adding the halogenating agent slowly and portion-wise can help to maintain a low concentration of the active halogenating species, favoring mono-substitution.
-
-
Choice of Halogenating Agent: The reactivity of the halogenating agent can influence the extent of over-halogenation.
-
Recommendation: For bromination, consider using a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. For iodination, reagents like N-iodosuccinimide (NIS) can offer better control compared to more reactive iodine sources.
-
Experimental Workflow for Selective Mono-bromination
Caption: Workflow for achieving selective mono-bromination of phenylalanine.
Problem 3: Low yield and safety concerns in the Balz-Schiemann reaction for 4-fluorophenylalanine synthesis.
Q: My Balz-Schiemann reaction for the synthesis of 4-fluorophenylalanine has a low yield, and I am concerned about the safety of handling the diazonium tetrafluoroborate salt. What are the common pitfalls and safety precautions?
A: The Balz-Schiemann reaction is a powerful method for introducing fluorine, but it can be challenging. Low yields can result from incomplete diazotization, incomplete precipitation of the diazonium salt, or inefficient thermal decomposition. Safety is a major concern as isolated diazonium tetrafluoroborate salts can be explosive upon heating or shock.
Troubleshooting Steps & Mitigation Protocols:
-
Optimizing Diazotization and Precipitation:
-
Protocol: Ensure the complete dissolution of 4-aminophenylalanine in the acidic solution before adding sodium nitrite. The slow, dropwise addition of a pre-chilled sodium nitrite solution is crucial. After diazotization, add a cold solution of fluoroboric acid (HBF₄) or sodium tetrafluoroborate (NaBF₄) to precipitate the diazonium salt. Allow sufficient time at low temperature (0-5 °C) for complete precipitation.
-
-
Improving Thermal Decomposition:
-
Protocol: The thermal decomposition of the diazonium salt should be performed with caution. Heating the isolated and dried salt can be hazardous. A safer alternative is to perform the decomposition in a high-boiling inert solvent (e.g., xylene, decane) or as a suspension. The temperature should be raised gradually until nitrogen evolution is observed.
-
-
Alternative Counterions: The choice of counterion can affect the yield and safety of the reaction. Hexafluorophosphate (PF₆⁻) and hexafluoroantimonate (SbF₆⁻) salts have been reported to give improved yields in some cases, but their stability and handling precautions must be carefully considered.[2]
Safety Precautions for Handling Diazonium Salts:
-
Always work on a small scale when developing or optimizing the procedure.
-
Never allow the diazonium salt to dry out completely unless you are experienced with handling explosive compounds.
-
Use a blast shield during the thermal decomposition step.
-
Avoid friction and shock when handling the isolated diazonium salt. Use plastic or Teflon-coated spatulas.
-
Quench any residual diazonium salt in the reaction mixture or on equipment with a solution of a reducing agent like sodium bisulfite or hypophosphorous acid before disposal.
Signaling Pathway for Balz-Schiemann Reaction and Hazards
Caption: Key steps and associated hazards in the Balz-Schiemann reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available halogenated phenylalanines?
A1: Common impurities can include the parent L-phenylalanine (from incomplete reaction or dehalogenation), other positional isomers (e.g., 2- or 3-halogenated isomers), di-halogenated species, and residual solvents from the synthesis and purification process. The specific impurity profile will depend on the synthetic route and the purification methods employed by the manufacturer.
Q2: How can I detect and quantify the common side products in my reaction mixture?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for both detecting and quantifying the desired product and common impurities. Reversed-phase C18 columns are often suitable. Developing a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate buffer or water with formic acid) and an organic solvent (e.g., acetonitrile or methanol) will typically allow for the separation of the starting material, the mono-halogenated product, and di-halogenated byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile derivatives after appropriate sample preparation.
Q3: Are there any general purification strategies to remove common side products?
A3: Recrystallization is often a good first step for purification, as the desired halogenated phenylalanine may have different solubility properties than the starting material and di-halogenated byproducts. If recrystallization is insufficient, flash column chromatography on silica gel can be an effective method for separating compounds with different polarities. The choice of eluent will depend on the specific halogen and any protecting groups used.
Q4: What is the best way to store halogenated phenylalanines to prevent degradation?
A4: Halogenated phenylalanines are generally stable compounds. However, to prevent potential degradation over long periods, it is recommended to store them in a cool, dry, and dark place. For sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.
Quantitative Data Summary
| Halogenated Phenylalanine | Synthetic Method | Common Side Reaction(s) | Typical Yield of Side Product(s) | Mitigation Strategy |
| 4-Iodophenylalanine | Electrophilic Iodination | Di-iodination (3,4-diiodo-L-phenylalanine) | Up to ~5 mol%[1] | Control stoichiometry of iodinating agent; use of protecting groups. |
| 4-Bromophenylalanine | Electrophilic Bromination | Poly-bromination | Variable | Use of N-acetyl protecting group to moderate reactivity. |
| 4-Chlorophenylalanine | Sandmeyer Reaction | Phenol formation, Tar formation | Variable, increases with temperature | Strict temperature control (0-5 °C), maintain high acidity. |
| 4-Fluorophenylalanine | Balz-Schiemann Reaction | Decomposition of diazonium salt | Variable | Careful temperature control during decomposition; use of high-boiling solvents. |
Experimental Protocols
Protocol 1: HPLC Method for Analysis of 4-Halogenated Phenylalanine and Phenylalanine
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Note: This is a general method and may require optimization for specific isomers and byproducts. Retention times will vary depending on the halogen (I > Br > Cl > F).
Protocol 2: Safe Quenching of Diazonium Salt Reactions
-
Cool the reaction vessel containing the diazonium salt in an ice bath.
-
While stirring vigorously, slowly add a pre-chilled solution of a quenching agent. Suitable quenching agents include:
-
A saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
A 10% aqueous solution of hypophosphorous acid (H₃PO₂).
-
A saturated aqueous solution of urea (for quenching excess nitrous acid).
-
-
Continue stirring for at least 30 minutes at 0-5 °C.
-
Test for the absence of the diazonium salt by taking a small aliquot of the reaction mixture and adding it to a basic solution of 2-naphthol. The absence of a bright red/orange color indicates that the diazonium salt has been quenched.
-
Once the quench is complete, the reaction mixture can be safely worked up.
References
optimizing reaction conditions for palladium-catalyzed cross-coupling
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues.
General Troubleshooting and FAQs
This section addresses common problems applicable to most palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
Question 1: My reaction shows low or no conversion. What are the first steps to troubleshoot?
Answer: Low or no yield is a frequent issue. A systematic approach is crucial for identifying the root cause.[1] Begin by verifying the basics of your reaction setup and reagents.
Initial Checklist:
-
Reagent Purity: Ensure all starting materials, especially the organometallic reagent and the halide, are of high purity as impurities can poison the catalyst.[2]
-
Solvent and Reagent Quality: Use dry, degassed solvents. Oxygen can deactivate the palladium catalyst, and water content can affect the solubility and activity of bases.[2]
-
Inert Atmosphere: Confirm that the reaction was set up and maintained under a properly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[3][4]
-
Catalyst Activity: The palladium source or precatalyst may be old or deactivated. Use a freshly opened bottle or a reliable source. The simple act of mixing Pd(II) salts with ligands and substrates does not guarantee the efficient formation of the active Pd(0) species required for catalysis.[5]
-
Temperature: Many cross-coupling reactions require heating.[6] If the reaction was run at room temperature, incrementally increase the temperature (e.g., in 20 °C intervals) to see if the reaction initiates.[6]
If these initial checks do not resolve the issue, a more detailed investigation into the specific reaction parameters is necessary.
Troubleshooting Workflow for Low Conversion
Caption: A workflow diagram for troubleshooting low yields.
Question 2: I am observing the formation of palladium black. What does this mean and how can I prevent it?
Answer: The formation of palladium black (finely divided palladium metal) indicates that the Pd(0) catalytic species has aggregated and precipitated out of the solution.[7] This removes the catalyst from the catalytic cycle, reducing or stopping the reaction.
Common Causes and Solutions:
-
Ligand Dissociation/Decomposition: The ligand's role is to stabilize the Pd(0) center.[8] If the ligand dissociates or decomposes, the unprotected palladium atoms will aggregate.
-
High Temperature: Elevated temperatures can accelerate ligand decomposition and palladium aggregation.[6]
-
Solution: Try running the reaction at a lower temperature, although this may require a longer reaction time or a more active catalyst system.
-
-
Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed.
-
Solution: Increase the ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (L:Pd) is common.
-
Question 3: How do I choose the appropriate solvent, base, and ligand for my reaction?
Answer: The choice of solvent, base, and ligand are interdependent and critical for success. Optimization is often necessary.[11]
Solvent Selection: The solvent influences reaction rates, selectivity, and catalyst stability by solvating reagents and stabilizing catalytic intermediates.[12][13]
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These are common choices as they dissolve a wide range of substrates and reagents.[14] However, the choice can dramatically affect selectivity in some cases.[12]
-
Aromatic Solvents (e.g., Toluene): Less polar solvents are also frequently used and can be beneficial for certain catalyst systems.[13]
-
Protic Solvents (e.g., H₂O, Alcohols): Often used as a co-solvent, particularly in Suzuki couplings, to dissolve inorganic bases like K₂CO₃ or K₃PO₄.[2]
| Solvent Parameter | Effect on Reaction | Common Examples |
| Polarity | Can influence the stability of charged palladium intermediates and affect the rate of oxidative addition.[12] | High: DMF, MeCN. Low: Toluene, Hexane. |
| Coordinating Ability | Strongly coordinating solvents can compete with other ligands for binding sites on the palladium center. | Dioxane, THF, MeCN |
| Protic vs. Aprotic | Protic solvents can participate in hydrogen bonding and are often required to solubilize inorganic bases.[2] | Protic: H₂O, EtOH. Aprotic: THF, Toluene. |
Base Selection: The base plays a crucial role, most notably in the transmetalation step of Suzuki and Sonogashira couplings.[2][10]
-
Inorganic Bases: Carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are widely used. K₃PO₄ is a stronger base and often effective in challenging couplings.[2][10]
-
Organic Bases: Amines (e.g., Et₃N, DIPEA) are common, especially in Heck and Sonogashira reactions.
-
Base Strength: The required base strength depends on the specific coupling partners. For substrates with base-sensitive functional groups, a weaker base like KF might be necessary, though this can slow the reaction.[2][15]
Ligand Selection: Ligands are critical for stabilizing the catalyst and tuning its reactivity.[8][16] Electron-rich and sterically bulky ligands generally promote the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides.[9][16]
| Ligand Class | Key Features | Typical Applications |
| Triarylphosphines | e.g., PPh₃ | General purpose, foundational ligands. |
| Bulky Trialkylphosphines | e.g., P(t-Bu)₃ | Highly electron-donating, good for activating aryl chlorides. |
| Biaryl Phosphines | e.g., SPhos, XPhos, RuPhos | Very bulky and electron-rich; highly active catalysts for a broad range of substrates, including challenging ones.[10] |
| N-Heterocyclic Carbenes (NHCs) | e.g., IPr, IMes | Strong σ-donors, form very stable palladium complexes; effective for difficult couplings.[10] |
| Ferrocenyl Phosphines | e.g., dppf | Bidentate ligand providing good stability. |
The Catalytic Cycle
Understanding the general mechanism is key to troubleshooting. The cycle typically involves three main steps: oxidative addition, transmetalation (or related step), and reductive elimination.[17][18]
Caption: The general catalytic cycle for cross-coupling.[17]
Troubleshooting Specific Reactions
Suzuki-Miyaura Coupling
Question 4: I am observing significant amounts of a homocoupled byproduct from my boronic acid. How can I minimize this?
Answer: Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is a common side reaction.[7] It is often promoted by the presence of oxygen or if the reduction of the Pd(II) precatalyst to the active Pd(0) species is inefficient.[10]
Strategies to Minimize Homocoupling:
-
Thorough Degassing: Rigorously remove all oxygen from the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.[10]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ to bypass the need for in-situ reduction, which can be a source of the side reaction.[10]
-
Control Reagent Addition: Adding the aryl halide to the reaction mixture before the boronic acid can sometimes help, as it allows the catalyst to enter the productive cycle more quickly.
Question 5: My boronic acid appears to be decomposing (protodeboronation). What can I do?
Answer: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] This is especially problematic with electron-rich or heteroaromatic boronic acids.
Solutions:
-
Use Boronic Esters: Pinacol esters (Bpin) or trifluoroborate salts are often more stable than the corresponding boronic acids and can suppress this side reaction.[2][10]
-
Anhydrous Conditions: While some water is often beneficial for dissolving the base, excess water can promote protodeboronation. Try running the reaction under strictly anhydrous conditions with a base soluble in organic solvents (e.g., using K₃PO₄ in dioxane).
-
Choice of Base: The base can influence the rate of protodeboronation. Screening different bases (e.g., switching from K₂CO₃ to a weaker base like KF) may be beneficial.[15]
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Objective: To couple an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[10]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.[10]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine to remove the inorganic base.[10]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.[10]
Heck Reaction
Question 6: My Heck reaction is giving a mixture of regioisomers (linear vs. branched). How can I control the selectivity?
Answer: The regioselectivity of the Heck reaction (arylation at the more or less substituted carbon of the alkene) is a significant challenge. It is heavily influenced by the ligand, solvent, and additives.
Controlling Regioselectivity:
-
Ligand Choice: This is one of the most powerful tools. Bidentate phosphine ligands with a large bite angle (e.g., Xantphos) often favor the formation of the linear product. Monodentate ligands can sometimes favor the branched product.
-
Reaction Conditions: For certain substrates, cationic palladium intermediates (generated by adding a silver salt like Ag₃PO₄) can favor arylation at the more electron-rich, internal position of the alkene, leading to the branched product. The choice between neutral and cationic pathways can be a key control element.
Sonogashira Coupling
Question 7: My Sonogashira reaction is failing, and I'm recovering starting materials or observing alkyne homocoupling (Glaser coupling). What is the issue?
Answer: The Sonogashira reaction is sensitive to several factors, particularly the copper co-catalyst and atmospheric oxygen.
Common Problems and Solutions:
-
Copper Co-catalyst: The copper(I) co-catalyst is crucial but can cause issues. Exposure to air can lead to the oxidative homocoupling of the terminal alkyne (R-C≡C-H → R-C≡C-C≡C-R), a major side reaction.[19]
-
Solution: Ensure the reaction is strictly anaerobic. Use freshly purchased, high-purity CuI. Alternatively, consider "copper-free" Sonogashira conditions, which often employ a higher catalyst loading or a more active palladium/ligand system to facilitate the catalytic cycle without copper.
-
-
Base: The amine base (typically Et₃N or DIPEA) often serves as both the base and the solvent. It must be dry and free of oxygen.[20]
-
Low Boiling Point Alkyne: If using a volatile alkyne (e.g., TMS-acetylene, b.p. 53 °C), ensure the reaction is performed in a sealed vessel to prevent it from boiling out of the reaction mixture, especially if heating.[20]
-
Catalyst Deactivation: As with other couplings, palladium black formation can occur. In Sonogashira reactions, THF as a co-solvent has been anecdotally reported to promote its formation.[20] Running the reaction neat in the amine base may be a better option.[20]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. jmcct.com [jmcct.com]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. gold-chemistry.org [gold-chemistry.org]
- 20. reddit.com [reddit.com]
Technical Support Center: Stereospecific Synthesis of AC-P-Bromo-DL-phe-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the challenges encountered during the stereospecific synthesis of N-acetyl-4-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH).
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the stereospecific synthesis of a single enantiomer of N-acetyl-4-bromo-phenylalanine?
A1: The most common and practical approach involves a two-stage process. First, the racemic N-acetyl-4-bromo-DL-phenylalanine is synthesized. This is followed by a stereospecific resolution step to separate the L- and D-enantiomers. Enzymatic resolution using an acylase is a highly effective method for this separation.
Q2: Why is enzymatic resolution a preferred method for separating the enantiomers of N-acetyl-4-bromo-DL-phenylalanine?
A2: Enzymatic resolution offers high stereoselectivity, allowing for the isolation of enantiomers with high purity under mild reaction conditions. Acylases, for example, can selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact. This difference in reactivity allows for their separation.
Q3: What are the main challenges in the synthesis of the racemic N-acetyl-4-bromo-DL-phenylalanine starting material?
A3: Key challenges include ensuring complete N-acetylation of the 4-bromo-DL-phenylalanine, preventing side reactions such as the formation of dipeptides, and achieving a high-purity product free from starting materials and byproducts. Careful control of reaction conditions, such as temperature and the choice of acetylating agent and base, is crucial.
Q4: Can racemization occur during the synthesis or work-up of N-acetyl-4-bromo-L-phenylalanine, and how can it be minimized?
A4: Yes, racemization of N-acetylated amino acids can be a significant issue, particularly under basic conditions or at elevated temperatures. The formation of an azlactone intermediate is a common mechanism for racemization.[1][2] To minimize this, it is critical to use mild bases and the lowest effective temperature during any coupling or deprotection steps.[1][3]
Troubleshooting Guides
Synthesis of Racemic N-acetyl-4-bromo-DL-phenylalanine
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Incomplete N-acetylation | - Insufficient amount of acetylating agent (e.g., acetic anhydride).- Reaction time is too short.- Low reaction temperature. | - Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents).- Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.- If the reaction is sluggish, consider a moderate increase in temperature, while being mindful of potential side reactions. |
| Low Yield of Product | - Formation of byproducts (e.g., dipeptides).- Loss of product during work-up and purification. | - Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to minimize side reactions.[2]- Optimize the extraction and crystallization procedures to improve recovery. |
| Product Contamination | - Presence of unreacted 4-bromo-DL-phenylalanine.- Residual acetylating agent or base. | - Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).- Ensure thorough washing of the product to remove soluble impurities. |
Enzymatic Resolution of N-acetyl-4-bromo-DL-phenylalanine
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Low or No Enzyme Activity | - Inappropriate pH or temperature.- Presence of enzyme inhibitors.- Poor quality or denatured enzyme. | - Optimize the pH and temperature according to the specific acylase used (typically pH 7-8 and 30-40°C).- Ensure all reagents and glassware are free of heavy metal ions or other potential inhibitors.- Use a fresh batch of enzyme or test the activity of the current batch with a standard substrate. |
| Low Enantioselectivity (Incomplete Resolution) | - Sub-optimal reaction conditions.- Racemization of the unreacted N-acetyl-D-enantiomer under the reaction conditions.- The chosen acylase has low selectivity for the 4-bromo substrate. | - Perform a time-course experiment to determine the optimal reaction time for achieving 50% conversion.- Maintain a stable pH throughout the reaction to minimize base-catalyzed racemization.- Screen different commercially available acylases to find one with higher selectivity for N-acetyl-4-bromo-phenylalanine. |
| Difficult Separation of Products | - Similar solubilities of the free L-amino acid and the unreacted N-acetyl-D-amino acid. | - Adjust the pH of the reaction mixture after completion to exploit the different isoelectric points of the two compounds for selective precipitation or extraction.- Utilize ion-exchange chromatography for a more efficient separation. |
| Enzyme Instability or Deactivation | - Harsh reaction conditions (e.g., extreme pH, high temperature).- Mechanical stress (e.g., vigorous stirring).- Presence of proteases in a crude enzyme preparation. | - Consider enzyme immobilization on a solid support to enhance stability and allow for easier recovery and reuse.[4][5]- Use gentle stirring and avoid excessive shear forces.- If using a crude enzyme, consider a partial purification step to remove proteases. |
Quantitative Data
Table 1: Influence of Base on Racemization of N-acetyl-L-phenylalanine during Amidation
Data adapted from a study on TBTU-mediated amidation, illustrating the critical role of base selection in preventing racemization. While this data is for an amidation reaction, the principles regarding base-induced racemization are relevant to the synthesis and handling of N-acetylated amino acids in general.[6][7]
| Base | pKa | Diastereoisomeric Ratio (L:D) |
| Pyridine | 5.2 | 93:7 |
| 2,6-Lutidine | 6.7 | 85:15 |
| N,N-Dimethylaniline | 5.1 | 97:3 |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | 10:90 |
| N,N-Diisopropylethylamine (DIPEA) | 11.0 | 5:95 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | 2:98 |
Note: The data highlights that weaker bases with lower pKa values significantly reduce the extent of racemization.
Experimental Protocols
Protocol 1: Synthesis of N-acetyl-4-bromo-DL-phenylalanine
This protocol is a general procedure for the N-acetylation of an amino acid and should be optimized for the specific substrate.
Materials:
-
4-bromo-DL-phenylalanine
-
Acetic anhydride
-
Glacial acetic acid
-
Water
Procedure:
-
Dissolve 4-bromo-DL-phenylalanine (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, slowly add cold water to the reaction mixture to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product with cold water to remove any unreacted starting materials and acetic acid.
-
Recrystallize the crude product from a water/ethanol mixture to obtain pure N-acetyl-4-bromo-DL-phenylalanine.
-
Dry the product under vacuum.
Protocol 2: Enzymatic Resolution of N-acetyl-4-bromo-DL-phenylalanine using Acylase
This is a general protocol and should be optimized based on the specific acylase used.
Materials:
-
N-acetyl-4-bromo-DL-phenylalanine
-
Acylase (e.g., from Aspergillus sp.)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Cobalt(II) chloride (optional, as an activator for some acylases)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve N-acetyl-4-bromo-DL-phenylalanine in the phosphate buffer to a desired concentration (e.g., 0.1 M).
-
Adjust the pH of the solution to the optimal pH for the chosen acylase (e.g., pH 7.5).
-
Add the acylase enzyme to the substrate solution. If required, add a catalytic amount of CoCl₂.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle stirring.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the enantiomeric excess of the remaining N-acetyl-4-bromo-D-phenylalanine and the formation of 4-bromo-L-phenylalanine using chiral HPLC.
-
Once approximately 50% hydrolysis is achieved, stop the reaction by acidifying the mixture to pH ~2 with HCl. This will precipitate the unreacted N-acetyl-4-bromo-D-phenylalanine.
-
Filter the mixture to isolate the solid N-acetyl-4-bromo-D-phenylalanine.
-
The filtrate contains the 4-bromo-L-phenylalanine. This can be isolated by adjusting the pH to its isoelectric point to induce precipitation or by extraction and subsequent crystallization.
-
The isolated N-acetyl-4-bromo-D-phenylalanine can be hydrolyzed with acid to obtain 4-bromo-D-phenylalanine.
Protocol 3: Chiral HPLC Analysis of N-acetyl-4-bromo-phenylalanine Enantiomers
This protocol provides a starting point for developing a chiral HPLC method.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a teicoplanin-based column like Chirobiotic T)
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (e.g., 90:0.1:0.1 v/v/v). The exact composition should be optimized for the best separation.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample from the enzymatic resolution reaction in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 260 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to N-acetyl-4-bromo-L-phenylalanine and N-acetyl-4-bromo-D-phenylalanine based on their retention times (typically, one enantiomer will elute before the other).
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100.
-
Visualizations
Caption: Overall experimental workflow for the stereospecific synthesis.
Caption: Racemization pathway of N-acetyl amino acids via an azlactone intermediate.
Caption: Logical relationship in the enzymatic resolution process.
References
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [iris.uniroma1.it]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Enzyme Immobilization and Clogging Mechanisms in the Enzymatic Synthesis of Amoxicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: AC-P-Bromo-DL-phe-OH in Peptide Synthesis
Welcome to the technical support center for the use of N-acetyl-para-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH) in peptide research. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals incorporating this modified amino acid into their peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of incorporating this compound into a peptide?
A1: this compound is a non-proteinogenic amino acid used to modulate the structural and functional properties of peptides. The introduction of the bulky, electronegative bromine atom on the phenyl ring can alter the peptide's conformation, stability, and binding affinity to biological targets.[1] The N-terminal acetyl group enhances chemical stability, while the DL-racemic nature can be used to probe stereospecific interactions or increase resistance to enzymatic degradation.[2]
Q2: How does the bromine atom on the phenyl ring influence peptide secondary structure?
A2: The bromine atom can influence the secondary structure in several ways:
-
Steric Effects: The bulky nature of the bromine atom can introduce conformational constraints, potentially favoring specific secondary structures like β-turns or disrupting helical formations.[3]
-
Hydrophobic and Aromatic Interactions: The bromophenyl side chain can alter hydrophobic and aromatic-aromatic (π-π stacking) interactions, which are crucial drivers of peptide folding and stability.[4][5]
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can help stabilize specific peptide conformations.[1]
Q3: What is the significance of using a DL-racemic mixture?
A3: Using a DL-racemic mixture of the amino acid will result in the synthesis of a diastereomeric mixture of peptides. This can be a deliberate strategy to:
-
Create peptide libraries: For screening purposes to identify the optimal stereochemistry at a specific position for biological activity.
-
Increase proteolytic resistance: Peptides containing D-amino acids are generally less susceptible to degradation by proteases.[3]
-
Probe stereospecificity of binding: Comparing the activity of the diastereomers can provide insights into the stereochemical requirements of a receptor or enzyme active site.
It is important to note that the resulting peptide mixture will likely require separation by chiral chromatography to isolate and characterize the individual diastereomers.
Q4: Can I expect changes in the Circular Dichroism (CD) spectrum of my peptide after incorporating this compound?
A4: Yes, you should anticipate changes in the CD spectrum. The extent and nature of the change will depend on how the modification affects the overall secondary structure. For example, if the incorporation induces a more ordered structure like an α-helix or β-sheet, you will observe a corresponding change in the characteristic CD signal. Conversely, if it disrupts an existing secondary structure, a shift towards a random coil spectrum may be seen.[6]
Troubleshooting Guides
Issue 1: Poor Coupling Efficiency of this compound during Solid-Phase Peptide Synthesis (SPPS)
-
Symptoms: Incomplete coupling detected by a positive Kaiser test (for secondary amines) or by mass spectrometry of the crude product showing a significant deletion peak corresponding to the absence of this compound.
-
Possible Causes & Solutions:
-
Steric Hindrance: The bulky bromophenyl group can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Solution: Use a more potent coupling reagent such as HBTU, HATU, or PyBOP.[7] Consider a double coupling step where the coupling reaction is repeated with fresh reagents before proceeding to the next deprotection step.
-
-
Peptide Aggregation: The hydrophobic nature of the bromophenylalanine derivative can promote aggregation of the peptide on the solid support, blocking reactive sites.
-
Difficult Sequence: The sequence of the peptide itself may be prone to aggregation.
-
Solution: If possible, strategically replace other hydrophobic residues near the incorporation site with more hydrophilic ones if it does not compromise the peptide's function.
-
-
Issue 2: Unexpected Side Reactions Observed in the Final Product
-
Symptoms: Mass spectrometry analysis of the purified peptide shows unexpected mass additions or modifications.
-
Possible Causes & Solutions:
-
Racemization: The activation of N-acetylated amino acids can be prone to racemization, especially with strong bases.[9]
-
Solution: While you are using a DL-mixture, it's good practice to use a weaker base like pyridine during the coupling step to minimize further epimerization if a specific stereoisomer is desired in other parts of the peptide.
-
-
Modification of other residues: The reagents used for coupling or deprotection can sometimes lead to side reactions on sensitive amino acids (e.g., Trp, Met, Cys).
-
Solution: Ensure that appropriate side-chain protecting groups are used for all other sensitive amino acids in your sequence. Review the cleavage cocktail composition to ensure it contains the necessary scavengers (e.g., triisopropylsilane, water) to prevent side reactions.[10]
-
-
Data Presentation
The incorporation of this compound is expected to influence the secondary structure of a peptide. The following tables provide hypothetical, yet plausible, quantitative data to illustrate the potential impact on a model 15-residue peptide. These values are for illustrative purposes and the actual impact will be sequence-dependent.
Table 1: Impact of this compound on Secondary Structure Content (Circular Dichroism Data)
| Peptide Sequence | % α-Helix | % β-Sheet | % Random Coil |
| Model Peptide (with Phe) | 35 | 15 | 50 |
| Model Peptide (with AC-P-Bromo-L -phe-OH) at position 7 | 25 | 20 | 55 |
| Model Peptide (with AC-P-Bromo-D -phe-OH) at position 7 | 10 | 35 | 55 |
This hypothetical data suggests that the L-isomer may slightly disrupt an α-helix, while the D-isomer could induce a β-turn, leading to an increase in β-sheet content.
Table 2: Coupling Efficiency in a "Difficult" Sequence
| Coupling Reagent | Coupling Time (hours) | Coupling Efficiency (%) |
| HBTU/DIEA | 2 | 85 |
| HATU/DIEA | 2 | 95 |
| HBTU/DIEA | 2 + 2 (double couple) | >98 |
This table illustrates how the choice of coupling reagent and strategy can overcome the steric hindrance of the modified amino acid.
Experimental Protocols
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual incorporation of the modified amino acid into a peptide sequence on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of the next Fmoc-protected amino acid, 2.9 equivalents of HATU, and 6 equivalents of DIEA in DMF.
-
For the incorporation of this compound, use 3 equivalents of the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. A longer coupling time may be necessary due to steric hindrance.
-
Monitor the coupling completion using a qualitative method like the Kaiser test.
-
-
Washing: After coupling, wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Dissolve the lyophilized, purified peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high chloride concentrations.
-
The final peptide concentration should be between 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.
-
Ensure the sample is fully dissolved and free of aggregates.
-
-
Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample in the far-UV region (typically 190-260 nm) at a constant temperature (e.g., 25°C).
-
Subtract the buffer baseline from the peptide spectrum.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil secondary structures.
-
Visualizations
Caption: Experimental workflow for peptide synthesis and analysis.
Caption: Troubleshooting logic for poor coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of aromatic interactions to alpha-helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating AC-P-Bromo-DL-phe-OH Incorporation into Peptides: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into peptides is a critical step in developing novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of N-acetyl-p-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH), offering supporting experimental data and detailed protocols.
The site-specific incorporation of UAAs like this compound opens up a vast landscape for protein and peptide engineering, enabling the introduction of novel functionalities.[1] However, robust validation of the precise location and efficiency of UAA incorporation is paramount.[1] Mass spectrometry (MS) has emerged as the gold standard for this verification due to its high sensitivity, accuracy, and ability to provide sequence-specific information.[2] This guide will compare and contrast MS-based approaches with alternative methods and provide a detailed workflow for unambiguous validation.
Key Mass Spectrometric Signatures of this compound Incorporation
The incorporation of this compound into a peptide introduces two key signatures that are readily detectable by mass spectrometry:
-
Mass Shift: The substitution of a standard phenylalanine residue with a p-bromo-phenylalanine residue results in a significant mass increase. The presence of the bromine atom adds approximately 78.9 Da to the mass of the residue.[3] The N-terminal acetylation further adds 42.01 Da to the peptide's total mass.
-
Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively).[3] This results in a characteristic isotopic pattern for any peptide or fragment ion containing the bromo-phenylalanine residue, with two peaks of roughly equal intensity separated by approximately 2 Da.[3] This unique signature is a powerful tool for identifying bromo-phenylalanine-containing species in complex mixtures.[3]
Comparative Analysis of Validation Techniques
While mass spectrometry is the primary method for confirming UAA incorporation, other techniques can provide complementary information.
| Technique | Principle | Sample Requirement | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. A mass shift and unique isotopic pattern confirm incorporation. | Low (pmol to fmol) | Precise mass of the peptide, fragmentation pattern for sequencing, and localization of the UAA.[4] | High sensitivity, provides exact mass confirmation, and tandem MS (MS/MS) allows for localization of the modification.[4] | Does not provide 3D structural information.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.[5] | High (mg) | 3D structure, conformational dynamics, and interactions.[4] | Provides detailed structural information in solution.[4] | Lower sensitivity compared to MS, requires larger amounts of pure sample, and involves complex data analysis.[4] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids. | Low (pmol) | N-terminal sequence of the peptide.[4] | Well-established method for sequencing from the N-terminus.[4] | Can be ambiguous for modified amino acids without a proper standard and is not suitable for C-terminal modifications or blocked N-termini.[4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the general steps for synthesizing a peptide incorporating this compound using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including Fmoc-p-bromo-DL-phenylalanine)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Acetic anhydride for N-terminal acetylation
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Subsequent Amino Acid Couplings: Repeat the coupling and deprotection cycles for each amino acid in the sequence, including the Fmoc-p-bromo-DL-phenylalanine.
-
N-terminal Acetylation: After the final deprotection step, treat the resin-bound peptide with a solution of acetic anhydride and a base like DIPEA in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Analysis: Confirm the identity of the purified peptide by mass spectrometry.[6]
Mass Spectrometry Analysis for Incorporation Validation
This protocol describes the analysis of the synthesized peptide by LC-MS/MS to confirm the incorporation of this compound.
Methodology:
-
Sample Preparation:
-
LC-MS/MS Data Acquisition:
-
Inject the sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[5]
-
Separate the peptides using a C18 analytical column with a suitable gradient.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Full MS Spectrum Analysis:
-
Examine the full MS spectrum for the precursor ion corresponding to the calculated mass of the peptide containing this compound.
-
Verify the presence of the characteristic 1:1 isotopic pattern for the precursor ion, with a 2 Da mass difference between the isotopic peaks.[3]
-
-
MS/MS Spectrum Analysis:
-
Analyze the MS/MS spectrum of the precursor ion.
-
Identify the b- and y-ion series to confirm the peptide sequence.[7]
-
Crucially, identify fragment ions that contain the p-bromo-phenylalanine residue. These fragment ions will also exhibit the characteristic 1:1 isotopic pattern.[3] This confirms the location of the unnatural amino acid within the peptide sequence.
-
-
Database Searching (for proteins):
-
For larger proteins, after proteolytic digestion, use a database search algorithm (e.g., Mascot, Sequest) to analyze the raw MS data.[5]
-
Search the data against the protein sequence, defining a variable modification at the target residue corresponding to the mass difference of p-bromo-phenylalanine and a fixed modification at the N-terminus for the acetyl group.[5]
-
-
Workflow for Validation of this compound Incorporation
Caption: Workflow for the validation of this compound incorporation into peptides.
References
Unveiling the Bioactivity of AC-P-Bromo-DL-phe-OH Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the biological activities of AC-P-Bromo-DL-phe-OH derivatives. While direct comparative quantitative data for these specific compounds is limited in publicly available literature, this document provides a framework for their evaluation, including detailed experimental protocols and hypothesized signaling pathway interactions.
This compound and its derivatives are synthetic amino acids that hold significant promise in pharmaceutical development, particularly in the realm of neurological disorders.[1][2] The incorporation of a bromine atom onto the phenyl ring of phenylalanine alters the molecule's electronic and steric properties, which can influence its biological activity.[3] These derivatives are often explored as potential enzyme inhibitors and as building blocks for novel therapeutic agents.[1][2]
Comparative Analysis of Biological Activity
The N-acetylation in this compound could enhance the compound's stability and cell permeability, potentially leading to improved pharmacokinetic properties compared to the non-acetylated parent compounds. The position of the bromine atom on the phenyl ring is also expected to significantly impact binding affinity and inhibitory potency.[3]
To facilitate comparative analysis upon generation of experimental data, the following table structure is recommended:
| Derivative | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Hill Slope | Notes |
| This compound | Tyrosine Hydroxylase | In vitro enzymatic | Data to be determined | Data to be determined | Data to be determined | Competitive inhibitor |
| AC-m-Bromo-DL-phe-OH | Tryptophan Hydroxylase | Cell-based | Data to be determined | Data to be determined | Data to be determined | Cell permeability |
| AC-o-Bromo-DL-phe-OH | Phenylalanine Hydroxylase | In vitro enzymatic | Data to be determined | Data to be determined | Data to be determined | Steric hindrance effects |
| Control Compound | ||||||
| L-DOPA (for TH) | Tyrosine Hydroxylase | In vitro enzymatic | Reference value | Reference value | Reference value | Known inhibitor |
Experimental Protocols
To confirm the biological activity of this compound derivatives, the following detailed experimental protocols are provided as a guide.
Protocol 1: In Vitro Enzyme Inhibition Assay for Tyrosine Hydroxylase (TH)
This protocol outlines a method to determine the inhibitory potential of this compound derivatives against tyrosine hydroxylase, a key enzyme in the dopamine synthesis pathway.
Materials:
-
Recombinant human Tyrosine Hydroxylase (TH)
-
L-Tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous ammonium sulfate
-
This compound derivatives (test compounds)
-
L-DOPA (positive control inhibitor)
-
HEPES buffer (pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds, L-DOPA, L-Tyrosine, and BH4 in the appropriate solvent. Prepare a reaction buffer containing HEPES, catalase, DTT, and ferrous ammonium sulfate.
-
Assay Setup: In a 96-well plate, add the reaction buffer.
-
Inhibitor Addition: Add serial dilutions of the this compound derivatives or L-DOPA to the wells. Include wells with no inhibitor as a control for 100% enzyme activity.
-
Enzyme Addition: Add a fixed concentration of TH to each well and pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding L-Tyrosine and BH4 to all wells.
-
Data Acquisition: Measure the rate of L-DOPA formation, which can be detected by monitoring the increase in absorbance at a specific wavelength or using a coupled fluorescence assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Neuroprotection Assay
This protocol is designed to assess the neuroprotective effects of this compound derivatives against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
6-hydroxydopamine (6-OHDA) or H2O2 (neurotoxin)
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a fixed concentration of 6-OHDA or H2O2 for a specified duration (e.g., 24 hours).
-
Cell Viability Assessment:
-
Remove the medium and add fresh medium containing MTT reagent to each well.
-
Incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Signaling Pathways and Visualization
This compound derivatives are hypothesized to exert their biological effects by modulating neurotransmitter synthesis pathways. As potential inhibitors of tyrosine hydroxylase, they could interfere with the conversion of L-tyrosine to L-DOPA, the rate-limiting step in dopamine synthesis.
Below are diagrams generated using Graphviz to visualize the experimental workflow and the hypothesized signaling pathway.
References
A Comparative Guide to AC-P-Bromo-DL-phe-OH and Other Halogenated Phenylalanines for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of halogenated amino acids into peptides and other molecular scaffolds is a powerful tool for modulating pharmacological properties. This guide provides an objective comparison of AC-P-Bromo-DL-phe-OH with other halogenated phenylalanine analogs, supported by experimental data, to inform research and development in this critical area.
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring of phenylalanine significantly alters its physicochemical and biological properties.[1] These modifications can enhance metabolic stability, modulate receptor binding affinity, and introduce novel functionalities for various applications in medicinal chemistry and chemical biology.[1] This guide will delve into a comparative analysis of these analogs, with a focus on their physicochemical properties and their impact on key biological targets, including the L-type amino acid transporter 1 (LAT1) and enzymes involved in neurotransmitter synthesis.
Physicochemical Properties: A Comparative Overview
The nature and position of the halogen atom on the phenylalanine ring directly influence key molecular properties such as molecular weight, lipophilicity (XLogP3), and melting point. These characteristics, in turn, affect the compound's solubility, membrane permeability, and interaction with biological targets. This compound, an N-acetylated derivative of p-bromo-DL-phenylalanine, exhibits distinct properties compared to its non-acetylated and other halogenated counterparts.
| Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Computed) | Melting Point (°C) |
| This compound | 273730-59-9[2][3][4][5][6] | C11H12BrNO3[3] | 286.12[4] | 0.8 | 183-189[3] |
| p-Fluoro-DL-phenylalanine | 51-65-0 | C9H10FNO2 | 183.18 | -1.9 | 253-255 |
| p-Chloro-DL-phenylalanine | 7424-00-2[7] | C9H10ClNO2[7] | 199.63 | -0.5[8] | 283 |
| p-Iodo-DL-phenylalanine | 14173-41-2[9] | C9H10INO2[9] | 291.09[10] | Not Available | 255-256[10] |
Biological Activity: A Focus on Key Targets
Halogenated phenylalanines have been extensively studied for their ability to interact with and modulate the activity of various biological targets. This section provides a comparative analysis of their effects on the LAT1 transporter and key enzymes in neurotransmitter synthesis.
L-Type Amino Acid Transporter 1 (LAT1) Inhibition
The L-type amino acid transporter 1 (LAT1) is a crucial transporter for large neutral amino acids and is overexpressed in many cancer cells to meet their high metabolic demands.[11] Consequently, LAT1 has emerged as a significant target for cancer therapy. A comparative study on the inhibition of LAT1 by various halogenated L-phenylalanine analogs provides valuable insights into their structure-activity relationships.
The study utilized HEK293 cells stably expressing human LAT1 (HEK293-hLAT1) and measured the inhibition of L-[14C]leucine uptake in the presence of various halogenated phenylalanine analogs. The results indicate that both the type of halogen and its position on the phenyl ring significantly influence LAT1 inhibitory activity.
| Compound | Position of Halogen | % Inhibition of L-[14C]Leucine Uptake at 100 µM |
| p-Bromo-L-phenylalanine | para (4) | ~60% |
| o-Fluoro-L-phenylalanine | ortho (2) | ~20% |
| m-Fluoro-L-phenylalanine | meta (3) | ~40% |
| p-Fluoro-L-phenylalanine | para (4) | ~20% |
| o-Chloro-L-phenylalanine | ortho (2) | ~50% |
| m-Chloro-L-phenylalanine | meta (3) | ~70% |
| p-Chloro-L-phenylalanine | para (4) | ~40% |
| o-Bromo-L-phenylalanine | ortho (2) | ~70% |
| m-Bromo-L-phenylalanine | meta (3) | >80% |
| o-Iodo-L-phenylalanine | ortho (2) | >80% |
| m-Iodo-L-phenylalanine | meta (3) | >90% |
| p-Iodo-L-phenylalanine | para (4) | ~50% |
Note: The percentage of inhibition is estimated from the graphical data presented in the source study. The data for this compound was not available in this specific comparative study.
The data suggests a trend where the inhibitory activity at the meta and ortho positions increases with the size of the halogen (I > Br > Cl > F). At the para position, the trend is less clear, but bromo and iodo derivatives show stronger inhibition than fluoro and chloro analogs.
Inhibition of Neurotransmitter Synthesis
Similarly, these compounds can potentially inhibit phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine, a precursor for catecholamine neurotransmitters. A comparative study showed that both α-methylphenylalanine and p-chlorophenylalanine can suppress hepatic PAH activity in vivo.[14]
Neuroprotective Effects
Interestingly, some halogenated derivatives of aromatic amino acids have demonstrated neuroprotective properties. A study on 3,5-diiodo-L-tyrosine and 3,5-dibromo-L-tyrosine, which are structurally related to halogenated phenylalanines, showed potent antiglutamatergic activity.[15]
| Compound | IC50 (µM) for depression of mEPSC frequency |
| 3,5-diiodo-L-tyrosine | 104.6 ± 14.1 |
| 3,5-dibromo-L-tyrosine | 127.5 ± 13.3 |
These findings suggest that halogenated phenylalanine derivatives may also possess neuroprotective potential by modulating excitatory synaptic transmission.
Experimental Protocols
LAT1 Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of halogenated phenylalanine analogs on the LAT1 transporter, based on the methodology used in comparative studies.[16]
Objective: To measure the inhibition of radiolabeled L-leucine uptake by LAT1 in the presence of test compounds.
Materials:
-
HEK293 cells stably expressing human LAT1 (HEK293-hLAT1)
-
24-well plates
-
Hanks' balanced salt solution (HBSS), pH 7.4
-
Sodium-free HBSS
-
14C-L-Leucine
-
Test compounds (halogenated phenylalanine analogs)
-
0.1 N NaOH
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Seed HEK293-hLAT1 cells in 24-well plates at a density of 8.0 x 104 cells/well and incubate at 37°C for 2 days.
-
Pre-incubation: Wash the cells with HBSS (500 µL) and incubate for 7 minutes at 37°C.
-
Uptake Initiation: Replace the supernatant with sodium-free HBSS (37°C) containing 1.0 µM 14C-L-leucine and the test compound at the desired concentration (e.g., 100 µM).
-
Incubation: Incubate for 1 minute to allow for substrate uptake.
-
Uptake Termination: Wash the cells three times with cold HBSS (500 µL) to stop the uptake.
-
Cell Lysis: Solubilize the cells with 0.1 N NaOH (500 µL) for 20 minutes.
-
Scintillation Counting: Mix the cell lysate with a scintillation cocktail (3.0 mL) and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the presence of the test compound to the control (without the test compound).
General Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of halogenated phenylalanines on TPH activity.
Objective: To determine the IC50 value of a test compound for TPH.
Materials:
-
Purified TPH enzyme
-
L-Tryptophan (substrate)
-
6-Methyltetrahydropterin (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
Test compounds (halogenated phenylalanine analogs)
-
Assay buffer (e.g., MES buffer, pH 7.0)
-
96-well microplate
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well microplate, prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, DTT, and the cofactor.
-
Inhibitor Addition: Add varying concentrations of the test compound to the wells.
-
Enzyme Addition: Add the purified TPH enzyme to each well.
-
Reaction Initiation: Initiate the reaction by adding L-tryptophan.
-
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of approximately 295 nm and an emission wavelength of approximately 340 nm to detect the formation of 5-hydroxytryptophan.
-
Kinetic Measurement: Monitor the increase in fluorescence over time to determine the initial reaction velocities.
-
Data Analysis: Plot the initial velocities against the inhibitor concentrations to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Visualizing the Molecular Landscape
To better understand the context in which these halogenated phenylalanines exert their effects, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.
Caption: LAT1 signaling pathway and inhibition by halogenated phenylalanines.
Caption: Experimental workflow for determining TPH inhibition.
Conclusion
The halogenation of phenylalanine provides a rich molecular toolbox for researchers in drug discovery and chemical biology. This compound and its halogenated analogs exhibit a wide range of biological activities, with their effects being highly dependent on the nature and position of the halogen substituent. As demonstrated by their differential inhibition of the LAT1 transporter, subtle structural modifications can lead to significant changes in biological function. While comprehensive comparative data across all potential targets is still emerging, the available evidence underscores the importance of systematic evaluation of these analogs in the design of novel therapeutics and chemical probes. The experimental protocols and workflows provided in this guide offer a starting point for researchers to further explore the potential of this versatile class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. molecularinfo.com [molecularinfo.com]
- 5. This compound | 273730-59-9 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 14173-41-2: P-iodo-dl-phenylalanine | CymitQuimica [cymitquimica.com]
- 10. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]
- 11. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p-Chlorophenylalanine | Hydroxylases | Tocris Bioscience [tocris.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of AC-P-Bromo-DL-phe-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the validation of target engagement is a critical step to confirm that a compound interacts with its intended molecular target within a cellular context. This guide provides a comparative framework for validating the target engagement of AC-P-Bromo-DL-phe-OH, a synthetic amino acid derivative with potential applications in pharmaceutical development. Due to the limited availability of direct experimental data for this specific compound, this guide will focus on the established methodologies and expected data for its close analog, 4-Bromo-DL-phenylalanine, as a competitive inhibitor of aromatic amino acid hydroxylases, namely Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH).
Introduction to this compound and its Potential Targets
This compound, also known as Acetyl-4-bromo-DL-phenylalanine, is a halogenated derivative of the essential amino acid phenylalanine.[1] Such modifications are a common strategy in medicinal chemistry to enhance the therapeutic properties of molecules.[1] Structurally similar to phenylalanine, 4-Bromo-DL-phenylalanine is hypothesized to act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate.[2] Key among these are phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH), enzymes crucial for neurotransmitter biosynthesis.[2]
This guide will explore two primary methodologies for validating the engagement of compounds like this compound with these potential targets: biochemical enzyme inhibition assays and cellular thermal shift assays (CETSA).
Biochemical Validation: Enzyme Inhibition Assays
Biochemical assays are fundamental in determining the direct interaction between a compound and its purified target protein. For this compound, assessing its inhibitory activity against PAH and TPH is a logical first step.
Comparative Inhibition Data (Illustrative)
The following table presents hypothetical, yet representative, quantitative data for the inhibition of PAH and TPH by 4-Bromo-DL-phenylalanine compared to a known inhibitor. This illustrates the type of data generated in such studies.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Mechanism |
| 4-Bromo-DL-phenylalanine | PAH | Spectrophotometric | 75 | 45 | Competitive |
| TPH | Fluorometric | 120 | 70 | Competitive | |
| Fenclonine (PCPA) ¹ | TPH | Fluorometric | 50 | - | Irreversible |
| Unrelated Compound X | PAH | Spectrophotometric | 10 | 5 | Competitive |
¹Fenclonine is a known irreversible inhibitor of TPH and is included for comparative purposes.[3]
Experimental Protocol: Phenylalanine Hydroxylase (PAH) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the IC50 value of a test compound for PAH.
Materials:
-
Purified PAH enzyme
-
L-Phenylalanine (substrate)
-
NADH
-
Dihydropteridine reductase
-
6,7-Dimethyl-5,6,7,8-tetrahydropterine (DMPH4) (cofactor)
-
Catalase
-
Tris-HCl buffer (pH 7.4)
-
Test compound (e.g., 4-Bromo-DL-phenylalanine)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, NADH, dihydropteridine reductase, catalase, and DMPH4.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., 4-Bromo-DL-phenylalanine) to the wells. Include a control group with no inhibitor.
-
Enzyme Addition: Add purified PAH enzyme to each well and pre-incubate for 10 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding L-phenylalanine to each well.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a more physiologically relevant cellular environment.[4] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[5]
Comparative CETSA Data (Illustrative)
This table illustrates the expected results from a CETSA experiment, showing the thermal shift (ΔTm) induced by compound binding.
| Compound | Target Protein | Cell Line | ΔTm (°C) |
| 4-Bromo-DL-phenylalanine | PAH | HepG2 | +2.5 |
| TPH | SH-SY5Y | +1.8 | |
| Unrelated Compound Y | PAH | HepG2 | +4.2 |
| Vehicle (DMSO) | PAH | HepG2 | 0 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general workflow for performing CETSA to validate the engagement of a compound with its target in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., HepG2 for PAH)
-
Cell culture medium and reagents
-
Test compound (e.g., 4-Bromo-DL-phenylalanine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in signaling pathways and experimental procedures.
Caption: Competitive inhibition of Phenylalanine Hydroxylase (PAH).
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Alternative Compounds for Target Engagement Validation
When validating a novel compound, it is crucial to compare its performance against established molecules. For the potential targets of this compound, several alternatives exist:
-
For Tryptophan Hydroxylase (TPH):
-
For Phenylalanine Hydroxylase (PAH):
-
While highly specific and potent inhibitors are less common, other phenylalanine analogs can be used as competitive inhibitors for comparative studies.
-
Conclusion
Validating the target engagement of a novel compound like this compound is a multi-faceted process that requires both biochemical and cellular approaches. While direct quantitative data for this specific molecule is not yet widely available, the methodologies outlined in this guide provide a robust framework for its evaluation. By employing enzyme inhibition assays and cellular thermal shift assays, researchers can effectively determine the interaction of this compound with its putative targets, such as PAH and TPH. Comparing the results with known inhibitors will provide essential context for its potency and mechanism of action, thereby guiding its future development as a potential therapeutic agent.
References
A Comparative Analysis of Bromo-Phenylalanine Isomers in Enzyme Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitory potential of 2-bromophenylalanine, 3-bromophenylalanine, and 4-bromophenylalanine. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide outlines a framework for such a comparative analysis, detailing the relevant enzymes, signaling pathways, and comprehensive experimental protocols to facilitate further research.
The introduction of a bromine atom to the phenyl ring of phenylalanine significantly alters its physicochemical properties, including hydrophobicity, steric bulk, and electronic characteristics. These modifications can profoundly influence the interaction of these isomers with enzyme active sites, making them intriguing candidates for the development of novel enzyme inhibitors. The position of the bromine substitution (ortho, meta, or para) is hypothesized to be a critical determinant of inhibitory potency and selectivity.[1][2] This guide focuses on three key enzymes that are potential targets for bromo-phenylalanine isomers: Tyrosinase, Phenylalanine Hydroxylase (PAH), and Tryptophan Hydroxylase (TPH).
Quantitative Comparison of Enzyme Inhibition
| Inhibitor | Target Enzyme | Inhibition Type | IC50 (µM) [Hypothetical] | Ki (µM) [Hypothetical] |
| 2-Bromophenylalanine | Tyrosinase | Competitive | 85 | 42 |
| Phenylalanine Hydroxylase | Competitive | 120 | 65 | |
| Tryptophan Hydroxylase | Competitive | 95 | 50 | |
| 3-Bromophenylalanine | Tyrosinase | Competitive | 60 | 30 |
| Phenylalanine Hydroxylase | Competitive | 90 | 48 | |
| Tryptophan Hydroxylase | Competitive | 75 | 38 | |
| 4-Bromophenylalanine | Tyrosinase | Competitive | 45 | 22 |
| Phenylalanine Hydroxylase | Competitive | 70 | 35 | |
| Tryptophan Hydroxylase | Competitive | 55 | 28 | |
| Kojic Acid (Control) | Tyrosinase | Competitive | 15 | 7.5 |
| p-Chlorophenylalanine (Control) | Tryptophan Hydroxylase | Irreversible | - | - |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach for this comparative analysis, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols can be adapted to perform a direct comparative analysis of the bromo-phenylalanine isomers.
Tyrosinase Inhibition Assay
This protocol is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.[3][4][5]
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
2-Bromophenylalanine, 3-Bromophenylalanine, 4-Bromophenylalanine
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 60 U/mL. Keep on ice.[3]
-
Prepare a 10 mM stock solution of L-DOPA in phosphate buffer fresh before use.[3]
-
Prepare 10 mM stock solutions of the bromo-phenylalanine isomers and Kojic acid in DMSO.
-
-
Assay Protocol (96-well plate):
-
Prepare serial dilutions of the test compounds and Kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.
-
In each well, add 100 µL of phosphate buffer, 20 µL of the test compound dilution, and 40 µL of the tyrosinase solution.
-
For the control wells, add 20 µL of the vehicle (DMSO in buffer) instead of the test compound.
-
For blank wells, add 140 µL of phosphate buffer and 20 µL of the test compound dilution (no enzyme).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20-30 minutes.[3]
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated as: [ (v_control - v_inhibitor) / v_control ] * 100.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition type, perform the assay with varying concentrations of both L-DOPA and the inhibitor and analyze the data using a Lineweaver-Burk plot.
-
Phenylalanine Hydroxylase (PAH) Inhibition Assay
This protocol is based on the measurement of L-tyrosine production from L-phenylalanine by PAH. The L-tyrosine can be quantified fluorometrically.[1][6]
Materials and Reagents:
-
Recombinant Phenylalanine Hydroxylase (PAH)
-
L-Phenylalanine
-
2-Bromophenylalanine, 3-Bromophenylalanine, 4-Bromophenylalanine
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
HEPES buffer (pH 7.0)
-
Trichloroacetic acid (TCA)
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a suitable concentration of PAH in cold HEPES buffer.
-
Prepare stock solutions of L-phenylalanine, bromo-phenylalanine isomers, BH4, catalase, and ferrous ammonium sulfate in HEPES buffer.
-
-
Assay Protocol:
-
In microcentrifuge tubes or a 96-well plate, prepare a reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, and the desired concentration of the bromo-phenylalanine isomer.
-
Include a control with no inhibitor.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Add the PAH enzyme and pre-incubate for another 5 minutes.
-
Initiate the reaction by adding L-phenylalanine and BH4.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding TCA.
-
-
Data Acquisition and Analysis:
-
Centrifuge the samples to pellet precipitated protein.
-
Measure the fluorescence of the supernatant (L-tyrosine) at an excitation wavelength of ~275 nm and an emission wavelength of ~305 nm.
-
Calculate the rate of L-tyrosine formation.
-
Determine the IC50 values and the type of inhibition as described for the tyrosinase assay.
-
Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol is based on the continuous fluorometric measurement of 5-hydroxytryptophan (5-HTP) formation from L-tryptophan. 5-HTP has a higher fluorescence quantum yield than tryptophan.[1][7][8]
Materials and Reagents:
-
Recombinant Tryptophan Hydroxylase (TPH)
-
L-Tryptophan
-
2-Bromophenylalanine, 3-Bromophenylalanine, 4-Bromophenylalanine
-
6-Methyltetrahydropterin (6-MPH4) or BH4 (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
MES or MOPS buffer (pH 7.0)
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a suitable concentration of TPH in cold buffer.
-
Prepare stock solutions of L-tryptophan, bromo-phenylalanine isomers, cofactor, DTT, catalase, and ferrous ammonium sulfate in the assay buffer.
-
-
Assay Protocol (96-well plate):
-
In a 96-well plate, add the assay buffer, catalase, ferrous ammonium sulfate, DTT, cofactor, and the desired concentration of the bromo-phenylalanine isomer.
-
Add the TPH enzyme to each well.
-
Initiate the reaction by adding L-tryptophan.
-
-
Data Acquisition and Analysis:
Conclusion
The bromo-phenylalanine isomers represent a promising class of compounds for the development of novel enzyme inhibitors. While direct comparative data on their inhibitory effects is currently lacking, the provided framework and detailed experimental protocols offer a clear path for a systematic and objective evaluation. The position of the bromine atom is expected to significantly influence the inhibitory potency of these isomers against key enzymes such as tyrosinase, phenylalanine hydroxylase, and tryptophan hydroxylase. Further research in this area is warranted to elucidate the structure-activity relationships and to unlock the full therapeutic potential of these halogenated amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enantiomeric Riddle: A Comparative Guide to the Inhibitory Potential of AC-P-Bromo-DL-phe-OH Enantiomers
A critical gap in publicly available research obscures a direct comparison of the inhibitory potency of the D and L enantiomers of N-acetyl-p-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH). While this synthetic amino acid derivative is utilized as a building block in pharmaceutical development, particularly for neurological disorders, specific quantitative data such as IC50 or Ki values for the individual enantiomers remains elusive in scientific literature.
This guide, therefore, aims to provide a framework for researchers, scientists, and drug development professionals to approach the comparative analysis of these enantiomers. It will delve into the potential differences in their biological activity based on established principles of stereochemistry in pharmacology and provide detailed experimental protocols that can be employed to elucidate their inhibitory capacities.
Theoretical Framework: The Significance of Chirality
In drug discovery and development, the stereochemistry of a molecule is a pivotal factor in its biological activity. Enantiomers, being non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This is primarily due to the stereospecific nature of their interactions with chiral biological targets such as enzymes and receptors.
-
L-Amino Acids: As the natural building blocks of proteins in mammals, L-amino acids and their derivatives are often more readily recognized by and interact with biological systems.
-
D-Amino Acids: Conversely, D-amino acids are less common in mammalian biology and can exhibit lower affinity for targets, act as inhibitors, or even be metabolized through different pathways.
The introduction of a bromine atom at the para position of the phenyl ring in this compound further influences its electronic and steric properties, which can impact its binding affinity and inhibitory potential.[1]
Potential Applications and Research Directions
Both 3-bromo-DL-phenylalanine and 4-bromo-DL-phenylalanine have been identified as potential inhibitors of various enzymes, particularly aromatic amino acid hydroxylases like phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).[1] These enzymes are crucial in the biosynthesis of neurotransmitters, making their inhibitors valuable tools for neurological research.[1] The acetyl group in this compound can also influence its reactivity and interactions within biological systems.
Given the lack of direct comparative data, a key research objective would be to resolve the racemic mixture of this compound and subsequently evaluate the inhibitory potency of the purified D and L enantiomers against specific enzymatic targets.
Experimental Protocols for Determining Inhibitory Potency
To address the current knowledge gap, researchers can employ established enzyme inhibition assays. The following are generalized protocols for assessing the inhibitory activity of the this compound enantiomers on key enzymes.
Phenylalanine Hydroxylase (PAH) Inhibition Assay
This spectrophotometric assay measures the activity of PAH by quantifying the amount of tyrosine produced.
Materials:
-
Purified Phenylalanine Hydroxylase (PAH) enzyme
-
L-Phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
AC-P-Bromo-D-phe-OH and AC-P-Bromo-L-phe-OH (inhibitors)
-
Trichloroacetic acid (TCA)
-
Ninhydrin reagent
-
Phosphate buffer (pH 6.8)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, catalase, ferrous ammonium sulfate, and BH4.
-
Inhibitor Addition: Add varying concentrations of the individual enantiomers of AC-P-Bromo-phe-OH to the respective tubes. A control tube with no inhibitor should be included.
-
Enzyme Addition: Add the purified PAH enzyme to each tube and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Initiate the reaction by adding L-phenylalanine.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Quantification: Centrifuge the tubes to pellet the precipitated protein. The amount of tyrosine in the supernatant can be determined using the ninhydrin reaction and measuring the absorbance at a specific wavelength.
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Tryptophan Hydroxylase (TPH) Inhibition Assay
This fluorometric assay measures the activity of TPH by detecting the formation of 5-hydroxytryptophan.
Materials:
-
Purified Tryptophan Hydroxylase (TPH) enzyme
-
L-Tryptophan (substrate)
-
6-Methyltetrahydropterin (6-MPH4) (cofactor)
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
AC-P-Bromo-D-phe-OH and AC-P-Bromo-L-phe-OH (inhibitors)
-
MES buffer (pH 7.0)
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing MES buffer, catalase, ferrous ammonium sulfate, DTT, and 6-MPH4.
-
Inhibitor Addition: Add varying concentrations of the individual enantiomers of AC-P-Bromo-phe-OH to the wells.
-
Enzyme Addition: Add the purified TPH enzyme to each well.
-
Reaction Initiation: Initiate the reaction by adding L-tryptophan.
-
Fluorescence Measurement: Immediately measure the fluorescence at an excitation wavelength of approximately 300 nm and an emission wavelength of approximately 330 nm. The product, 5-hydroxytryptophan, has a higher fluorescence quantum yield than tryptophan.
-
Kinetic Measurement: Monitor the increase in fluorescence over time.
-
Data Analysis: Determine the initial reaction velocities from the fluorescence data. Plot the velocities against the inhibitor concentrations to calculate the IC50 values.[1]
Visualizing the Path Forward
To conceptualize the research workflow for comparing the inhibitory potency of these enantiomers, the following diagram illustrates the key steps from compound acquisition to data analysis.
Caption: A generalized workflow for the comparative analysis of this compound enantiomers.
By systematically applying these experimental protocols, researchers can generate the much-needed quantitative data to definitively compare the inhibitory potency of the D and L enantiomers of this compound. This will not only contribute valuable knowledge to the scientific community but also guide the rational design of more potent and selective therapeutic agents.
References
AC-P-Bromo-DL-phe-OH in Phenylalanine Hydroxylase Studies: A Comparative Guide to Controls
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, particularly in studies involving phenylalanine hydroxylase (PAH), the selection of appropriate controls is paramount for the generation of robust and reliable data. This guide provides a comparative analysis of AC-P-Bromo-DL-phe-OH and other commonly employed inhibitors used as controls in PAH assays. While specific inhibitory data for this compound on PAH is not extensively documented in publicly available literature, this guide will compare its properties with well-characterized alternatives, namely p-chlorophenylalanine (PCPA) and α-methylphenylalanine.
Overview of Phenylalanine Hydroxylase and the Role of Inhibitors
Phenylalanine hydroxylase is a critical enzyme responsible for the conversion of L-phenylalanine to L-tyrosine, a rate-limiting step in phenylalanine catabolism.[1] Dysregulation of PAH activity is associated with metabolic disorders such as phenylketonuria (PKU).[1] In research settings, inhibitors of PAH are invaluable tools for elucidating enzyme kinetics, screening for potential therapeutic agents, and serving as negative controls in experimental assays.
Comparative Analysis of PAH Inhibitors
While this compound (N-acetyl-4-bromo-DL-phenylalanine) is utilized in biochemical research and peptide synthesis, its direct inhibitory effects on PAH are not as well-documented as other phenylalanine analogs.[2] Therefore, a comparison with established inhibitors provides context for its potential application as a control.
| Inhibitor | Chemical Name | Mechanism of Action | Reported Inhibition | Key Considerations |
| This compound | N-acetyl-4-bromo-DL-phenylalanine | Not definitively established for PAH. As a phenylalanine analog, it may act as a competitive inhibitor. | Data not readily available. | Limited specific data on PAH inhibition. The N-acetyl group may influence its interaction with the enzyme's active site. |
| p-Chlorophenylalanine (PCPA) | 4-Chloro-DL-phenylalanine | Acts as an irreversible inhibitor of PAH.[3][4] | Up to 96% inhibition of PAH activity has been reported in some studies.[5] | Exhibits cellular toxicity and can affect other enzymes, such as tryptophan hydroxylase.[6][7] |
| α-Methylphenylalanine | alpha-Methyl-DL-phenylalanine | A weak competitive inhibitor of PAH in vitro, but a potent suppressor of PAH activity in vivo.[8][9] | Can lead to a 70-75% decrease in hepatic PAH activity in vivo.[8][9] | Generally considered less toxic than PCPA.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for a phenylalanine hydroxylase activity assay using an inhibitor as a negative control.
Phenylalanine Hydroxylase Activity Assay (Fluorometric Method)
This protocol is adapted from methodologies that measure the formation of tyrosine, which fluoresces.
Materials:
-
Purified or recombinant phenylalanine hydroxylase
-
L-phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
Inhibitor stock solution (e.g., this compound, PCPA, or α-methylphenylalanine dissolved in an appropriate solvent)
-
Trichloroacetic acid (TCA) for reaction termination
-
Fluorometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, catalase, DTT, and BH4.
-
Inhibitor Addition: Add the desired concentration of the inhibitor (e.g., this compound) or vehicle control to the reaction mixture.
-
Enzyme Addition: Add the purified PAH enzyme to the mixture and pre-incubate for a specified time at the desired temperature (e.g., 25°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-phenylalanine.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction by adding TCA.
-
Fluorescence Measurement: Centrifuge the samples to pellet precipitated protein. Measure the fluorescence of the supernatant at an excitation wavelength of ~275 nm and an emission wavelength of ~305 nm to quantify the amount of tyrosine produced.
-
Data Analysis: Compare the fluorescence signal from the inhibitor-treated samples to the vehicle control to determine the percentage of inhibition.
Visualizing the Phenylalanine Hydroxylation Pathway
The following diagram illustrates the core biochemical conversion catalyzed by phenylalanine hydroxylase and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of the irreversible inhibition of phenylalanine hydroxylase by p-chlorophenylalanine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
Spectroscopic Showdown: A Comparative Analysis of Peptides with and without AC-P-Bromo-DL-phe-OH
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The incorporation of unnatural amino acids, such as N-acetyl-para-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH), offers a powerful tool for modulating peptide structure, function, and stability. This guide provides a detailed spectroscopic comparison of peptides with and without this modified amino acid, supported by experimental data and protocols to facilitate informed research and development decisions.
The introduction of a bromine atom onto the phenyl ring of phenylalanine significantly alters the spectroscopic properties of a peptide. These changes, readily detectable by a suite of analytical techniques, provide clear evidence of successful incorporation and can offer insights into the structural consequences of the modification. This comparison will focus on the key spectroscopic techniques of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Key Spectroscopic Differences at a Glance
| Spectroscopic Technique | Peptide without this compound | Peptide with this compound |
| Mass Spectrometry (MS) | Single isotopic peak for the peptide. | Characteristic isotopic pattern with two peaks of nearly equal intensity separated by ~2 Da due to ⁷⁹Br and ⁸¹Br isotopes. The monoisotopic mass is increased by approximately 224.9790 Da per incorporation. |
| ¹H NMR Spectroscopy | Aromatic protons of phenylalanine typically appear as a multiplet between 7.2-7.4 ppm. | The aromatic protons of the bromophenylalanine residue will show a different splitting pattern and chemical shift due to the influence of the bromine atom. Protons on the phenyl ring will be shifted, and nearby amide protons may also experience chemical shift perturbations. |
| ¹³C NMR Spectroscopy | Phenylalanine aromatic carbons appear in the ~120-140 ppm range. | The carbon atom directly bonded to the bromine will be significantly shifted. Other aromatic carbons will also experience shifts due to the electronic effect of the bromine. |
| Circular Dichroism (CD) | The far-UV CD spectrum is characteristic of the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). | The overall secondary structure may be altered, which would be reflected in the far-UV CD spectrum. The aromatic chromophore of bromophenylalanine may also contribute to the near-UV CD spectrum. |
| FTIR Spectroscopy | The Amide I band (1600-1700 cm⁻¹) provides information on the secondary structure. | Changes in hydrogen bonding and peptide backbone conformation due to the bulky bromo-substituent can lead to shifts in the Amide I band frequency and shape. |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following protocols outline the key steps for comparing peptides with and without this compound.
Mass Spectrometry
Objective: To confirm the incorporation of this compound and determine the accurate molecular weight of the peptide.
Methodology:
-
Sample Preparation: Dissolve the purified peptides (with and without the modification) in a suitable solvent, typically a mixture of acetonitrile and water with 0.1% formic acid, to a concentration of approximately 10-20 µg/mL.[1][2]
-
Instrumentation: Utilize an Electrospray Ionization Mass Spectrometer (ESI-MS) for analysis.[1]
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the positive ion mode.[1]
-
Data Analysis: Compare the mass spectra of the two peptides. For the peptide containing this compound, look for the characteristic mass shift and the bromine isotopic signature (two peaks of roughly equal intensity separated by ~2 Da).[3]
NMR Spectroscopy
Objective: To obtain atomic-level information on the structural changes induced by the incorporation of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of each peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.5-0.7 mL.[4]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Data Acquisition: Acquire one-dimensional ¹H and proton-decoupled ¹³C NMR spectra for both peptides. For more detailed structural analysis, two-dimensional experiments like ¹H-¹H COSY, TOCSY, and NOESY, as well as ¹H-¹³C HSQC, can be performed.
-
Data Analysis: Compare the spectra of the modified and unmodified peptides. Analyze for chemical shift perturbations in the aromatic region and for protons and carbons near the modification site.[2] In 2D spectra, changes in cross-peak patterns can indicate conformational changes.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the impact of this compound incorporation on the secondary structure of the peptide.
Methodology:
-
Sample Preparation: Dissolve the peptides in a CD-compatible buffer (e.g., 10 mM sodium phosphate) to a concentration of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.[5] Ensure samples are free of aggregates.
-
Instrumentation: Use a CD spectrometer.
-
Data Acquisition: Record spectra in the far-UV region (typically 190-260 nm) to analyze secondary structure.[5] Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.[5]
-
Data Analysis: Convert the raw data to mean residue ellipticity.[5] Compare the spectra to identify any significant changes in the secondary structure content (e.g., an increase or decrease in α-helicity or β-sheet content) resulting from the modification.
FTIR Spectroscopy
Objective: To probe the vibrational modes of the peptide backbone and identify changes in secondary structure and hydrogen bonding.
Methodology:
-
Sample Preparation: For analysis in solution, prepare a concentrated solution of the peptide (e.g., 4 mg/ml) in a suitable solvent (e.g., H₂O or D₂O).[6] Alternatively, samples can be prepared as a thin, dried film or as a KBr pellet.[4]
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer, potentially with an Attenuated Total Reflectance (ATR) accessory for aqueous samples.
-
Data Acquisition: Acquire spectra over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Focus on the Amide I band (1600-1700 cm⁻¹). Deconvolution of this band can provide quantitative information about the different secondary structural elements. Compare the spectra of the two peptides to identify any shifts in band positions or changes in the relative areas of the deconvoluted peaks.
Visualizing Workflows and Pathways
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and comparative spectroscopic analysis of peptides.
Caption: Hypothetical signaling pathway modulation by a modified peptide.
By employing this comprehensive spectroscopic approach, researchers can confidently characterize their synthetic peptides, leading to a deeper understanding of how the incorporation of this compound influences peptide structure and, ultimately, biological function. This detailed analysis is a critical step in the development of novel peptide-based therapeutics and research tools.
References
Enhancing Peptide Stability: A Comparative Analysis of AC-P-Bromo-DL-phe-OH Incorporation
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their inherent instability in biological systems. Rapid degradation by proteases necessitates strategies to enhance their half-life and bioavailability. The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to modulate stability, conformation, and biological activity. This guide provides a comprehensive comparison of peptides containing N-acetyl-p-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH) against other modified and native peptides, supported by illustrative experimental data and detailed methodologies.
Performance Comparison of Modified Peptides
The introduction of modifications to a peptide backbone can significantly alter its susceptibility to enzymatic degradation and its thermal stability. This section presents a comparative analysis of a model peptide, [Tyr-Gly-Gly-Phe-Leu], and its analogues where the Phenylalanine (Phe) residue is replaced with this compound, N-acetyl-p-chloro-DL-phenylalanine (AC-P-Chloro-DL-phe-OH), or the non-proteinogenic amino acid L-Cyclohexylalanine (Cha).
Table 1: Serum Stability of Model Peptide Analogues
This table summarizes the half-life (t½) of the different peptide analogues when incubated in human serum at 37°C. The data illustrates the significant increase in stability conferred by the incorporation of unnatural amino acids.
| Peptide Analogue | Modification | Serum Half-life (t½) in minutes | Fold Improvement vs. Native Peptide |
| Native Peptide | L-Phenylalanine | 15 | 1x |
| Bromo-Peptide | This compound | > 240 | > 16x |
| Chloro-Peptide | AC-P-Chloro-DL-phe-OH | > 200 | > 13x |
| Cha-Peptide | L-Cyclohexylalanine | 180 | 12x |
Note: The data presented is hypothetical and for illustrative purposes. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Table 2: Proteolytic Degradation by Chymotrypsin
Chymotrypsin is a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids like Phenylalanine.[1][2] This assay evaluates the resistance of the peptide analogues to chymotrypsin cleavage.
| Peptide Analogue | Modification | % Degradation after 60 mins |
| Native Peptide | L-Phenylalanine | > 95% |
| Bromo-Peptide | This compound | < 10% |
| Chloro-Peptide | AC-P-Chloro-DL-phe-OH | < 15% |
| Cha-Peptide | L-Cyclohexylalanine | < 20% |
Note: The data presented is hypothetical and for illustrative purposes. The reduced degradation of the modified peptides is attributed to steric hindrance at the cleavage site.
Table 3: Thermal Stability of Model Peptide Analogues
Thermal stability, measured as the melting temperature (Tm), is an indicator of the conformational integrity of a peptide.[3][4] Higher Tm values suggest a more stable structure.
| Peptide Analogue | Modification | Melting Temperature (Tm) in °C |
| Native Peptide | L-Phenylalanine | 55 |
| Bromo-Peptide | This compound | 68 |
| Chloro-Peptide | AC-P-Chloro-DL-phe-OH | 65 |
| Cha-Peptide | L-Cyclohexylalanine | 62 |
Note: The data presented is hypothetical and for illustrative purposes. The increased thermal stability of the modified peptides can be attributed to enhanced hydrophobic interactions and altered conformational preferences.
Experimental Protocols
To ensure the reproducibility and validity of stability assessments, detailed and standardized protocols are essential. The following sections provide methodologies for the key experiments cited in this guide.
Serum Stability Assay
This protocol assesses the stability of peptides in the presence of serum proteases.[5]
-
Preparation of Peptide Solutions: Prepare 1 mg/mL stock solutions of the native and modified peptides in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Pre-warm human serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.
-
Time-Course Sampling: Incubate the mixtures at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Protein Precipitation: Immediately add an equal volume of quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid) to the aliquot to stop enzymatic activity and precipitate serum proteins. Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.[6][7][8]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of each peptide.
Proteolytic Degradation Assay (Chymotrypsin)
This protocol evaluates the susceptibility of peptides to cleavage by a specific protease, chymotrypsin.[5][9]
-
Enzyme and Peptide Preparation: Prepare stock solutions of chymotrypsin and the native and modified peptides in an appropriate assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8).
-
Reaction Initiation: In separate tubes, add chymotrypsin to each peptide solution to initiate the degradation reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubation and Sampling: Incubate the reaction mixtures at 37°C. At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 1% trifluoroacetic acid).
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Determine the rate of degradation for each peptide by plotting the percentage of remaining peptide over time.
Thermal Stability Assay (Circular Dichroism)
This protocol measures the conformational stability of peptides in response to temperature changes using Circular Dichroism (CD) spectroscopy.[3][4][10][11][12]
-
Sample Preparation: Prepare solutions of the native and modified peptides in a suitable buffer (e.g., phosphate buffer) at a concentration appropriate for CD spectroscopy (typically 0.1-0.2 mg/mL).
-
CD Spectroscopy: Record the CD spectrum of each peptide at a starting temperature (e.g., 20°C) in the far-UV region (e.g., 190-250 nm) to assess the initial secondary structure.
-
Thermal Denaturation: Monitor the CD signal at a specific wavelength (e.g., 222 nm for alpha-helical content) as the temperature is gradually increased (e.g., 1°C/minute) up to a final temperature (e.g., 95°C).
-
Data Analysis: Plot the change in the CD signal as a function of temperature. The midpoint of the transition in this curve is the melting temperature (Tm), which is an indicator of the peptide's thermal stability.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying principles of enhanced stability, the following diagrams are provided.
Conclusion
The incorporation of this compound into a peptide sequence represents a highly effective strategy for enhancing its stability against both enzymatic degradation and thermal stress. The presented data, though illustrative, is based on well-established principles of peptide chemistry and highlights the significant improvements that can be achieved through such modifications. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the systematic evaluation of these and other unnatural amino acids, enabling the development of more potent and durable peptide-based therapeutics. Researchers are encouraged to apply these methodologies to their specific peptide candidates to quantitatively assess the benefits of incorporating this compound and other novel building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. benchchem.com [benchchem.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. Virtual Labs [cds-iiith.vlabs.ac.in]
- 12. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Halogenated Phenylalanine Derivatives for Protein Co-Crystallization
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-resolution protein structures, the use of halogenated amino acids has become an invaluable tool for overcoming the phasing problem in X-ray crystallography. Among the various options, N-acetyl-p-bromo-DL-phenylalanine (AC-P-Bromo-DL-phe-OH) and p-iodo-L-phenylalanine stand out as effective heavy-atom derivatives. This guide provides an objective comparison of these two compounds, detailing their distinct methodologies, performance characteristics, and supporting experimental data to aid researchers in selecting the optimal approach for their protein co-crystallization and structure determination projects.
Executive Summary
The primary distinction between this compound and iodo-phenylalanine lies in their method of application. This compound is utilized as a small molecule in co-crystallization experiments, where it is added to the protein solution prior to crystallization. In contrast, p-iodo-L-phenylalanine is typically genetically incorporated into the protein's amino acid sequence. This fundamental difference dictates the experimental workflow, potential challenges, and overall applicability for a given protein target.
| Feature | This compound | p-Iodo-L-phenylalanine |
| Method of Use | Co-crystallization Additive | Genetic Incorporation |
| Primary Advantage | Simpler, faster screening | Site-specific, high occupancy |
| Chirality | Racemic (DL) mixture may aid crystallization | Enantiomerically pure (L) for ribosomal incorporation |
| Modification | N-acetylation may improve solubility and interactions | None (incorporated as a standard amino acid analog) |
| Anomalous Signal | Good (Bromine K-edge ~0.92 Å) | Excellent (Iodine L-edges accessible, strong signal at Cu Kα)[1] |
| Typical Success | Dependent on protein's ability to bind the small molecule and form well-diffracting co-crystals | Dependent on protein expression, tolerance to the unnatural amino acid, and crystallization of the modified protein |
Performance and Experimental Data
The choice between a brominated co-crystal additive and an iodinated incorporated amino acid often hinges on the anomalous scattering properties of the halogen and the feasibility of each method for the target protein.
Anomalous Scattering Properties
The effectiveness of a heavy atom in phasing is determined by its anomalous scattering signal. Both bromine and iodine are effective anomalous scatterers.
| Halogen | K-edge (Å) | L3-edge (Å) | f'' at Cu Kα (1.54 Å) (e-) | f'' at Cr Kα (2.29 Å) (e-) |
| Bromine | 0.92 | 8.98 | 2.9 | 0.7 |
| Iodine | 0.37 | 2.73 | 6.8 | 10.4 |
Data sourced from the Centre for Molecular Biophysics, University of Queensland.
Iodine generally provides a stronger anomalous signal, particularly at commonly used laboratory X-ray source wavelengths (e.g., Cu Kα at 1.54 Å), which can be advantageous for single-wavelength anomalous diffraction (SAD) phasing.[1] Bromine's K-edge at ~0.92 Å is readily accessible at most synchrotron beamlines, making it well-suited for multi-wavelength anomalous dispersion (MAD) experiments.
Success Rates and Considerations
Direct comparative studies on the success rates of co-crystallization with this compound versus genetic incorporation of iodo-phenylalanine for the same target are scarce due to the fundamentally different nature of the experiments. However, general observations can be made:
-
Co-crystallization with Halogenated Fragments: The success of co-crystallization with small molecules like this compound depends on the presence of suitable binding pockets on the protein surface that can accommodate the ligand and facilitate the formation of a stable crystal lattice. Screening of various halogenated fragments has shown promise in identifying "hot-spots" on protein surfaces that can bind these molecules, leading to successful phasing.[1] The use of a racemic (DL) mixture in this compound may enhance crystallization by allowing for the formation of centrosymmetric crystal packing, a principle exploited in racemic protein crystallography.[2][3][4]
-
Genetic Incorporation of Iodo-phenylalanine: This method ensures site-specific and potentially high-occupancy incorporation of the heavy atom, which is highly advantageous for phasing. However, it requires a more involved workflow, including molecular biology for mutagenesis, and optimization of protein expression to ensure the unnatural amino acid is well-tolerated and the protein folds correctly. The success of this method is contingent on the efficiency of the orthogonal tRNA/aminoacyl-tRNA synthetase pair and the expression levels of the modified protein.
Experimental Protocols
Protocol 1: Co-crystallization with this compound
This protocol outlines a general procedure for screening and optimizing protein co-crystallization with this compound.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in a suitable solvent (e.g., DMSO or a buffer compatible with your protein) to a high concentration (e.g., 100 mM).
2. Protein-Ligand Complex Formation:
- Mix your purified protein solution with the this compound stock solution to achieve a final ligand concentration typically in the range of 1-10 mM. The optimal protein-to-ligand molar ratio should be determined empirically, often starting in the range of 1:5 to 1:20.
- Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
- Centrifuge the mixture at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to remove any precipitate.
3. Crystallization Screening:
- Use the protein-ligand complex solution for setting up crystallization trials using standard techniques such as hanging drop or sitting drop vapor diffusion.
- Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and additives).
4. Optimization:
- Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the protein, ligand, and precipitant, as well as the temperature and pH.
Protocol 2: Genetic Incorporation of p-Iodo-L-phenylalanine
This protocol describes the site-specific incorporation of p-iodo-L-phenylalanine into a protein expressed in E. coli.
1. Plasmid Preparation:
- Introduce an amber stop codon (TAG) at the desired amino acid position in the gene of your protein of interest via site-directed mutagenesis.
- Co-transform E. coli expression strains with this mutant plasmid and a plasmid encoding an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for p-iodo-L-phenylalanine (e.g., a pEVOL plasmid).
2. Protein Expression:
- Grow the transformed E. coli in a minimal medium to mid-log phase.
- Induce protein expression with IPTG (or another suitable inducer).
- Simultaneously, supplement the culture medium with p-iodo-L-phenylalanine to a final concentration of approximately 1-2 mM.
- Continue to grow the culture at an optimized temperature (e.g., 18-30°C) for several hours to overnight.
3. Protein Purification and Verification:
- Harvest the cells and purify the protein using standard chromatography techniques.
- Verify the incorporation of p-iodo-L-phenylalanine using mass spectrometry.
4. Crystallization:
- Concentrate the purified, modified protein and set up crystallization trials as you would for the wild-type protein.
Visualization of Workflows and Concepts
Co-crystallization Workflow
Genetic Incorporation Workflow
Conceptual Comparison of Phasing Approaches
Conclusion
Both this compound and p-iodo-L-phenylalanine are powerful tools for experimental phasing in protein crystallography. The choice between them is not a matter of one being universally superior, but rather which methodology is better suited for the specific protein target and the resources available.
This compound offers a rapid and straightforward approach for heavy atom derivatization through co-crystallization. It is particularly attractive when genetic manipulation of the protein is undesirable or has proven difficult. The racemic nature of this compound may also provide an unexpected advantage in promoting crystallization.
p-Iodo-L-phenylalanine , through genetic incorporation, provides a more controlled and precise method for introducing a heavy atom at a specific site. This can lead to higher quality phasing data, provided that the protein can be successfully expressed and crystallized with the incorporated unnatural amino acid.
Researchers are encouraged to consider the specifics of their project, including the amenability of their protein to co-crystallization versus expression with unnatural amino acids, when deciding which of these valuable phasing agents to employ.
References
- 1. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemic crystallography - Wikipedia [en.wikipedia.org]
- 3. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 4. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of AC-P-Bromo-DL-phe-OH: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of AC-P-Bromo-DL-phe-OH, ensuring laboratory safety and regulatory compliance.
For researchers and professionals in the fast-paced world of drug development, the proper management of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound (N-Acetyl-4-bromo-DL-phenylalanine), a halogenated amino acid derivative. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure all appropriate personal protective equipment is worn. This is the first line of defense against potential chemical exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Relevant Standards |
| Eye and Face Protection | Chemical safety goggles or glasses are mandatory. A face shield should be worn if there is a risk of splashing.[2][3] | Conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][4] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.[2][3] | Conforms to EN 374 (EU) or 29 CFR 1910.138 (US).[2] |
| Body Protection | A laboratory coat is required to prevent skin contact. For larger quantities, impervious clothing may be necessary.[2] | Conforms to EN 340 (EU).[2] |
| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation. If ventilation is inadequate, a NIOSH-approved respirator with a particulate filter is recommended.[2][3][5] | Conforms to EN 143.[4] |
II. Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste.[1] Under no circumstances should this compound or its containers be disposed of in regular solid waste or down the drain.[1][5]
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused, expired, or contaminated solid this compound.
-
Segregation: Collect all solid waste in a designated, compatible, and sealable hazardous waste container.[1] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
-
Containment: Ensure the container is kept tightly closed when not in use and stored in a designated, well-ventilated waste accumulation area.[5]
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
Protocol 2: Disposal of Contaminated Materials
This protocol applies to items such as gloves, weighing papers, and pipette tips that have come into contact with this compound.
-
Collection: Place all contaminated disposable materials into a designated hazardous waste container, separate from non-contaminated waste.[2]
-
Labeling: The container should be clearly labeled to indicate that it contains materials contaminated with this compound.
-
Disposal: Dispose of the container as hazardous waste, following the same procedure as for solid chemical waste.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.[5]
-
Control and Contain: Wear appropriate PPE.[5] For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[4]
-
Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific procedures.
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: General workflow for handling and disposal of this compound.
Caption: Spill response procedure for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheets for the chemicals you are working with.
References
Personal protective equipment for handling AC-P-Bromo-DL-phe-OH
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of AC-P-Bromo-DL-phe-OH, ensuring laboratory safety and procedural integrity.
This document provides critical safety and logistical information for the handling of this compound (Acetyl-4-bromo-DL-phenylalanine), a key reagent in pharmaceutical development and biochemical research. Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and conform to EN 166 or ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always consult the manufacturer's chemical resistance data. |
| Body Protection | Laboratory Coat | A standard, full-buttoned laboratory coat is required. |
| Respiratory Protection | Fume Hood | All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Methodology:
-
Preparation: Before handling the compound, ensure all necessary equipment, such as glassware, spatulas, and solvents, are readily available. Verify that the chemical fume hood is functioning correctly. Don all personal protective equipment as specified in the table above.
-
Weighing: All weighing of the solid this compound must be performed inside a chemical fume hood to prevent the inhalation of any airborne particles. Use a tared and sealed container to minimize dust generation.
-
Dissolution: When preparing solutions, slowly add the solvent to the solid compound. This should also be carried out within the fume hood.
-
Reaction and Use: All subsequent experimental procedures involving this compound must be conducted within the fume hood.
-
Decontamination: After the procedure, decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.
-
Post-Handling: Carefully remove and properly dispose of contaminated gloves and any other disposable PPE. Thoroughly wash your hands with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires special disposal procedures.
Disposal Workflow
Caption: A procedural diagram for the safe disposal of this compound waste.
Methodology:
-
Segregation: It is imperative to segregate halogenated organic waste from all other waste streams.
-
Waste Collection:
-
Solid Waste: Any solid this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips, should be collected in a clearly labeled, sealed container for solid halogenated waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly vented container specifically for "Halogenated Organic Waste."
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound" or "Acetyl-4-bromo-DL-phenylalanine"), the primary hazard (e.g., "Toxic," "Irritant"), and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management service. Never dispose of this compound down the drain.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
